molecular formula C18H21NO2 B2791428 4-Butoxy-N-(4-methylphenyl)benzamide CAS No. 304445-90-7

4-Butoxy-N-(4-methylphenyl)benzamide

カタログ番号: B2791428
CAS番号: 304445-90-7
分子量: 283.371
InChIキー: WPPPLNVFLUIPPS-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-Butoxy-N-(4-methylphenyl)benzamide is a useful research compound. Its molecular formula is C18H21NO2 and its molecular weight is 283.371. The purity is usually 95%.
BenchChem offers high-quality 4-Butoxy-N-(4-methylphenyl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Butoxy-N-(4-methylphenyl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name

4-butoxy-N-(4-methylphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO2/c1-3-4-13-21-17-11-7-15(8-12-17)18(20)19-16-9-5-14(2)6-10-16/h5-12H,3-4,13H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPPPLNVFLUIPPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

4-Butoxy-N-(4-methylphenyl)benzamide molecular weight and formula

solubility profile of 4-Butoxy-N-(4-methylphenyl)benzamide in different solvents

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Solubility Profile of 4-Butoxy-N-(4-methylphenyl)benzamide

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and, consequently, its therapeutic efficacy. This technical guide provides a comprehensive examination of the predicted solubility profile of 4-Butoxy-N-(4-methylphenyl)benzamide, a novel benzamide derivative. In the absence of publicly available experimental data for this specific molecule, this document leverages established principles of physical chemistry and data from structurally analogous compounds to construct a scientifically grounded prediction of its behavior in various solvent systems. Furthermore, this guide details a rigorous, industry-standard experimental protocol for the empirical determination of its thermodynamic solubility, offering a self-validating framework for researchers in drug development. The practical implications of the predicted solubility profile on formulation strategies are also discussed, providing a roadmap for the pre-formulation and formulation stages of development.

Introduction: The Central Role of Solubility in Drug Development

In the realm of pharmaceutical sciences, the adage "a drug must be in solution to be absorbed" remains a fundamental tenet. The solubility of an API in aqueous and organic media dictates its dissolution rate, absorption, and ultimately, its bioavailability. Poor aqueous solubility is a major hurdle in the development of new chemical entities, often leading to variable and incomplete absorption, which can compromise therapeutic outcomes. Therefore, a thorough understanding of a compound's solubility profile is a cornerstone of preclinical development, guiding lead optimization, salt and polymorph screening, and the rational design of effective drug delivery systems.

This guide focuses on 4-Butoxy-N-(4-methylphenyl)benzamide, a molecule of interest due to its benzamide core, a scaffold present in numerous approved drugs. The presence of a butoxy group and a tolyl moiety suggests a compound with significant lipophilicity, posing potential challenges for aqueous solubility that must be characterized and addressed.

Predicted Physicochemical Properties and Solubility Profile of 4-Butoxy-N-(4-methylphenyl)benzamide

The molecular structure of 4-Butoxy-N-(4-methylphenyl)benzamide, featuring two aromatic rings, an amide linkage, a flexible butoxy chain, and a methyl group, provides significant insight into its likely physicochemical properties. The amide group offers a site for hydrogen bonding, both as a donor (N-H) and an acceptor (C=O). However, the large non-polar surface area contributed by the phenyl, tolyl, and butyl groups is expected to dominate its solubility characteristics.

Based on the general properties of benzamide derivatives, the following qualitative solubility profile is predicted for 4-Butoxy-N-(4-methylphenyl)benzamide[1][2].

Table 1: Predicted Qualitative Solubility of 4-Butoxy-N-(4-methylphenyl)benzamide

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Aqueous Water, Phosphate-Buffered Saline (PBS) pH 7.4Poorly Soluble The significant hydrophobicity imparted by the two aromatic rings and the butoxy group is expected to far outweigh the polar contribution of the amide linkage, leading to very low aqueous solubility.
Polar Protic Methanol, EthanolSparingly to Moderately Soluble The amide group can form hydrogen bonds with the hydroxyl groups of these solvents. However, the overall lipophilicity will likely limit extensive dissolution, with solubility expected to increase with decreasing solvent polarity (e.g., more soluble in ethanol than methanol).
Polar Aprotic Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), AcetoneSoluble to Freely Soluble These solvents are effective hydrogen bond acceptors for the amide proton and can favorably interact with the aromatic rings through dipole-dipole and van der Waals forces, leading to good solvation and high solubility.[2]
Non-Polar Toluene, HexanesSparingly Soluble While the molecule has significant non-polar character, the polar amide group will limit its solubility in purely non-polar solvents.

Experimental Determination of Thermodynamic Solubility: The Shake-Flask Method

To move from prediction to quantitative data, the equilibrium solubility must be experimentally determined. The shake-flask method is the "gold standard" for this purpose, as it measures the thermodynamic, or true, equilibrium solubility of a compound in a given solvent at a specific temperature.[3][4]

Causality Behind the Shake-Flask Method

The core principle of this method is to establish a true equilibrium between the solid state of the compound and a saturated solution. By introducing an excess of the solid to the solvent and agitating for an extended period, we ensure that the dissolution and precipitation rates become equal. This state represents the maximum amount of the compound that can be dissolved in the solvent under the given conditions. Subsequent separation of the undissolved solid and quantification of the solute in the supernatant provides a direct measure of the equilibrium solubility. The extended incubation time (typically 24-72 hours) is critical to overcome any kinetic barriers to dissolution and to ensure that a stable thermodynamic equilibrium is reached, making the resulting data highly reliable for thermodynamic modeling and pre-formulation decisions.

Detailed Experimental Protocol

Objective: To determine the maximum equilibrium concentration of 4-Butoxy-N-(4-methylphenyl)benzamide in a selected solvent at a controlled temperature.

Materials:

  • 4-Butoxy-N-(4-methylphenyl)benzamide (crystalline solid)

  • Selected solvents (e.g., Water, PBS pH 7.4, Ethanol, Acetonitrile, DMSO)

  • Calibrated analytical balance

  • Glass vials with Teflon-lined screw caps

  • Constant temperature orbital shaker or rotator

  • Syringe filters (e.g., 0.22 µm PVDF or PTFE, selected for solvent compatibility)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Volumetric flasks and pipettes

Procedure:

  • Preparation: Add an excess amount of solid 4-Butoxy-N-(4-methylphenyl)benzamide to a glass vial. The excess should be visually apparent to ensure saturation.

  • Solvent Addition: Add a known volume of the desired pre-equilibrated solvent to the vial.

  • Equilibration: Securely cap the vials and place them in a constant temperature shaker. Agitate the samples for 48-72 hours. The duration should be sufficient to ensure equilibrium is reached, which can be confirmed by taking measurements at different time points (e.g., 24, 48, and 72 hours) and ensuring the concentration has plateaued.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature for at least 2 hours to allow the excess solid to settle.

  • Sampling and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe. Immediately filter the solution through a 0.22 µm syringe filter into a clean vial. This step is critical to remove all undissolved particles. The first few drops of the filtrate should be discarded to avoid any potential adsorption onto the filter membrane.

  • Dilution: Accurately dilute the filtered saturated solution with a suitable mobile phase to a concentration that falls within the linear range of the HPLC calibration curve.

  • Quantification: Analyze the diluted sample by a validated HPLC-UV method to determine the concentration of 4-Butoxy-N-(4-methylphenyl)benzamide.

  • Data Reporting: The solubility is calculated from the measured concentration and the dilution factor, and is typically reported in mg/mL or µg/mL, as well as in molarity (mol/L).

Workflow Diagram

G Figure 1: Shake-Flask Method Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis A Add excess solid to vial B Add known volume of solvent A->B C Agitate at constant temperature (48-72h) B->C Seal vial D Settle undissolved solid (≥2h) C->D E Filter supernatant (0.22 µm filter) D->E Sample supernatant F Dilute filtrate E->F G Quantify by HPLC-UV F->G H Calculate Solubility (mg/mL, mol/L) G->H

Caption: Shake-Flask method for solubility determination.

Theoretical Interpretation and Practical Implications

The solubility of a compound is governed by the thermodynamics of the dissolution process, specifically the Gibbs free energy of solution (ΔG_sol), which is a function of enthalpy (ΔH_sol) and entropy (ΔS_sol) of solution. For a molecule like 4-Butoxy-N-(4-methylphenyl)benzamide, the large, non-polar structure means that a significant energy penalty (positive ΔH_sol) is required to break the strong intermolecular forces in the crystal lattice and to create a cavity in the highly cohesive aqueous solvent.

The predicted poor aqueous solubility has profound implications for drug development:

  • Bioavailability: Low solubility often leads to a low dissolution rate in the gastrointestinal tract, which can be the rate-limiting step for absorption, resulting in low and erratic oral bioavailability.

  • Formulation Challenges: Developing an aqueous-based parenteral formulation would be extremely challenging. For oral dosage forms, specialized formulation strategies would be required.

  • Dose Limitations: The maximum achievable dose may be limited by the volume of fluid in which the drug can dissolve.

The relationship between solubility and formulation strategies can be visualized as a decision-making tree.

G Figure 2: Solubility and Formulation Strategies cluster_oral Oral Formulation Strategies cluster_parenteral Parenteral Formulation Strategies A Solubility Profile of 4-Butoxy-N-(4-methylphenyl)benzamide B Lipid-Based Formulations (e.g., SEDDS/SMEDDS) A->B Poor Aqueous Solubility High Lipophilicity C Amorphous Solid Dispersions (e.g., with HPMC, PVP) A->C Poor Aqueous Solubility Crystalline API D Particle Size Reduction (Micronization/Nanocrystals) A->D Dissolution Rate Limited E Co-solvent Systems (e.g., PEG, Ethanol) A->E Moderate Solubility in Organic Solvents F Surfactant-Based Micelles (e.g., Polysorbate 80) A->F Amphiphilic Nature G Complexation (e.g., Cyclodextrins) A->G Poor Aqueous Solubility

Sources

Spectroscopic Characterization of 4-Butoxy-N-(4-methylphenyl)benzamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for the compound 4-Butoxy-N-(4-methylphenyl)benzamide, a molecule of interest in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The protocols and interpretations presented herein are grounded in established scientific principles to ensure accuracy and reliability.

Molecular Structure and Spectroscopic Overview

4-Butoxy-N-(4-methylphenyl)benzamide possesses a molecular structure characterized by a central amide linkage connecting a 4-butoxy-substituted benzoyl group to a 4-methylphenyl (p-tolyl) moiety. This specific arrangement of aromatic rings, the amide functionality, and the aliphatic butoxy chain gives rise to a unique spectroscopic fingerprint, which is crucial for its unambiguous identification and characterization.

Figure 1: Chemical structure of 4-Butoxy-N-(4-methylphenyl)benzamide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. For 4-Butoxy-N-(4-methylphenyl)benzamide, both ¹H and ¹³C NMR are essential for structural elucidation.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides information on the number of different types of protons and their neighboring environments.

Table 1: Predicted ¹H NMR Data for 4-Butoxy-N-(4-methylphenyl)benzamide

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~10.12s1HN-H (Amide)
~7.94d, J ≈ 6.8 Hz2HAr-H (ortho to C=O)
~7.67d, J ≈ 9.0 Hz2HAr-H (ortho to NH)
~7.46-7.62m2HAr-H (meta to C=O)
~6.95d, J ≈ 7.8 Hz2HAr-H (meta to NH)
~4.05t, J ≈ 6.5 Hz2HO-CH₂-
~2.33s3HAr-CH₃
~1.75m2HO-CH₂-CH₂-
~1.48m2H-CH₂-CH₃
~0.98t, J ≈ 7.4 Hz3H-CH₂-CH₃

Interpretation of the ¹H NMR Spectrum:

The downfield singlet at approximately 10.12 ppm is characteristic of the amide proton (N-H)[1]. The aromatic region displays four distinct signals corresponding to the two substituted benzene rings. The doublet at ~7.94 ppm is assigned to the protons ortho to the electron-withdrawing carbonyl group, while the doublet at ~7.67 ppm corresponds to the protons ortho to the amide nitrogen. The signals for the protons meta to these groups appear at ~7.46-7.62 ppm and ~6.95 ppm, respectively. The butoxy group gives rise to four signals in the aliphatic region: a triplet at ~4.05 ppm for the methylene group attached to the oxygen, and a series of multiplets for the other methylene groups, with the terminal methyl group appearing as a triplet at ~0.98 ppm. The sharp singlet at ~2.33 ppm is characteristic of the methyl group on the p-tolyl ring.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the different types of carbon atoms in the molecule.

Table 2: Predicted ¹³C NMR Data for 4-Butoxy-N-(4-methylphenyl)benzamide

Chemical Shift (δ, ppm)Assignment
~165.1C=O (Amide)
~162.0Ar-C (C-O)
~155.5Ar-C (C-N)
~135.0Ar-C (quaternary, C-CH₃)
~132.2Ar-C (quaternary, C-C=O)
~129.5Ar-CH (ortho to C=O)
~128.3Ar-CH (meta to NH)
~122.0Ar-CH (ortho to NH)
~114.5Ar-CH (meta to C=O)
~68.0O-CH₂-
~31.0O-CH₂-CH₂-
~20.5Ar-CH₃
~19.0-CH₂-CH₃
~13.8-CH₂-CH₃

Interpretation of the ¹³C NMR Spectrum:

The carbonyl carbon of the amide group is observed at a characteristic downfield shift of ~165.1 ppm[1]. The aromatic region shows several signals for the quaternary and protonated carbons of the two benzene rings. The carbon attached to the butoxy group (C-O) is found at ~162.0 ppm, while the carbon attached to the amide nitrogen (C-N) is at ~155.5 ppm. The aliphatic carbons of the butoxy group and the methyl carbon of the p-tolyl group are observed in the upfield region of the spectrum, consistent with their chemical environments.

Experimental Protocol for NMR Data Acquisition

cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz Spectrometer) cluster_proc Data Processing prep1 Weigh 5-10 mg of sample prep2 Dissolve in 0.6 mL of deuterated solvent (e.g., CDCl3 or DMSO-d6) prep1->prep2 prep3 Add TMS as internal standard (0 ppm) prep2->prep3 prep4 Transfer to a 5 mm NMR tube prep3->prep4 acq1 Insert sample into the magnet prep4->acq1 acq2 Lock and shim the magnetic field acq1->acq2 acq3 Acquire 1H spectrum (e.g., 16 scans) acq2->acq3 acq4 Acquire 13C spectrum (e.g., 1024 scans) acq2->acq4 proc1 Fourier transform the raw data acq3->proc1 acq4->proc1 proc2 Phase and baseline correct the spectra proc1->proc2 proc3 Integrate 1H signals and pick peaks for both spectra proc2->proc3 M [M]+• (m/z 297) F1 [C11H15O]+ (m/z 163) M->F1 Amide cleavage F2 [C7H8N]+• (m/z 106) M->F2 Amide cleavage F3 [C7H7]+ (m/z 91) F2->F3 -NH

Figure 3: Proposed mass spectrometry fragmentation pathway.

Experimental Protocol for Mass Spectrometry Data Acquisition
  • Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.

  • Instrumentation: Utilize an Electrospray Ionization (ESI) or Electron Impact (EI) mass spectrometer.

  • Data Acquisition: Introduce the sample into the ion source. Acquire the mass spectrum over a suitable mass range (e.g., m/z 50-500).

Conclusion

The combination of NMR, IR, and MS spectroscopy provides a comprehensive and unambiguous characterization of 4-Butoxy-N-(4-methylphenyl)benzamide. The predicted data and outlined protocols in this guide serve as a valuable resource for researchers working with this compound, ensuring its accurate identification and facilitating its use in further scientific investigations. The presented spectroscopic data is consistent with the assigned molecular structure, providing a high degree of confidence in its identity.

References

  • The Royal Society of Chemistry. (2012). Supplementary Material for Chemical Communications. Retrieved from [Link]

  • Sellitepe, H. E., et al. (2021). Synthesis of N'-(4-/3-/2-/Non-substituted benzylidene)-4-[(4-methylphenyl)sulfonyloxy] Benzohydrazides and Evaluation of Their Inhibitory Activities against Monoamine Oxidases and β-Secretase. Applied Sciences, 11(13), 5830. Retrieved from [Link]

  • Gowda, B. T., et al. (2009). 4-Methyl-N-(4-methylphenyl)benzamide. Acta Crystallographica Section E: Structure Reports Online, 65(4), o630. Retrieved from [Link]

  • Semantic Scholar. (2023). SYNTHESIS, CRYSTAL STRUCTURE, DFT CALCULATION AND HIRSHFELD SURFACE ANALYSIS OF N-(4-METHYL PHENYL). Retrieved from [Link]

Sources

synthesis pathway for 4-Butoxy-N-(4-methylphenyl)benzamide

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Synthesis of 4-Butoxy-N-(4-methylphenyl)benzamide

Abstract

This technical guide provides a comprehensive overview of a robust and efficient synthetic pathway for 4-Butoxy-N-(4-methylphenyl)benzamide, a compound of interest in materials science and as a potential scaffold in medicinal chemistry. The benzamide functional group is a cornerstone of many pharmaceutical compounds, and understanding its synthesis is critical for drug development professionals.[1] This document details a logical, two-stage synthetic strategy, beginning with the preparation of a key precursor, 4-butoxybenzoic acid, via Williamson ether synthesis, followed by its conversion to the target amide. Two well-established methods for the core amide bond formation are presented: the classic acyl chloride-mediated approach and a direct coupling method utilizing modern reagents. The guide emphasizes the rationale behind procedural choices, provides detailed, step-by-step experimental protocols, and includes process visualizations to ensure clarity and reproducibility for researchers and scientists.

Strategic Overview: A Retrosynthetic Approach

The structure of 4-Butoxy-N-(4-methylphenyl)benzamide is characterized by a central amide linkage. A logical retrosynthetic disconnection across this C-N bond reveals two primary synthons: a 4-butoxybenzoyl electrophile and a 4-methylaniline (p-toluidine) nucleophile. This immediately suggests a synthetic strategy based on the formation of an amide bond between 4-butoxybenzoic acid (or a derivative) and p-toluidine.

The synthesis of the 4-butoxybenzoic acid precursor itself begins from a commercially available starting material, 4-hydroxybenzoic acid, through an etherification reaction. This multi-step, convergent strategy is efficient and relies on well-understood, high-yielding chemical transformations.

G Target 4-Butoxy-N-(4-methylphenyl)benzamide Amide_Bond Amide Bond Formation Target->Amide_Bond Retrosynthetic Disconnection Precursor_Acid 4-Butoxybenzoic Acid Amide_Bond->Precursor_Acid Precursor_Amine p-Toluidine (4-methylaniline) Amide_Bond->Precursor_Amine Etherification Williamson Ether Synthesis Precursor_Acid->Etherification Starting_Material 4-Hydroxybenzoic Acid Etherification->Starting_Material Alkyl_Halide 1-Bromobutane Etherification->Alkyl_Halide

Caption: Retrosynthetic analysis of the target molecule.

Synthesis of Precursor: 4-Butoxybenzoic Acid

The initial stage of the synthesis focuses on preparing the carboxylic acid precursor. The Williamson ether synthesis is the chosen method due to its reliability and high yield for forming aryl ethers.[2] The reaction proceeds by deprotonating the phenolic hydroxyl group of 4-hydroxybenzoic acid to form a more nucleophilic phenoxide, which then undergoes an SN2 reaction with 1-bromobutane.

Detailed Experimental Protocol: Williamson Ether Synthesis
  • Materials:

    • 4-hydroxybenzoic acid

    • 1-Bromobutane

    • Sodium hydroxide (NaOH)

    • Ethanol (EtOH)

    • Hydrochloric acid (HCl), 36%

    • Diethyl ether

  • Procedure:

    • In a round-bottom flask, prepare a solution of sodium hydroxide (10.60 g) in a minimal amount of water and add it to a solution of 4-hydroxybenzoic acid (15.0 g, 0.11 mol) in ethanol (60 ml).[3]

    • Stir the mixture at room temperature. Add 1-bromobutane (22.6 g, 0.165 mol) dropwise to the flask.[3]

    • Attach a reflux condenser and heat the mixture to reflux overnight. The reaction's progress can be monitored by thin-layer chromatography (TLC).[3]

    • Once the reaction is complete, remove the ethanol via rotary evaporation. Add an equal volume of water to the residue.[3]

    • Boil the aqueous mixture to ensure all solids dissolve, then cool to room temperature.

    • Wash the cooled solution with diethyl ether to remove any unreacted 1-bromobutane.

    • Carefully acidify the aqueous solution with 36% hydrochloric acid until a precipitate forms and the pH is acidic.[3]

    • Cool the mixture in an ice bath to maximize precipitation.

    • Collect the solid product by vacuum filtration and wash thoroughly with cold water.[3]

    • Recrystallize the crude solid from ethanol to yield pure 4-butoxybenzoic acid as colorless crystals.[3]

ParameterValueReference
Starting Material 4-hydroxybenzoic acid (15.0 g)[3]
Alkylating Agent 1-Bromobutane (22.6 g)[3]
Base Sodium Hydroxide (10.60 g)[3]
Solvent Ethanol / Water[3]
Reaction Time Overnight[3]
Typical Yield ~75-85%[3]
Melting Point 147-149 °C[4]

Core Synthesis: Amide Bond Formation

With the 4-butoxybenzoic acid precursor in hand, the final step is the formation of the amide bond with p-toluidine. This can be accomplished through several methods. We present two highly effective protocols below.

Method A: Acyl Chloride-Mediated Synthesis

This classic and highly reliable method involves a two-step process: first, the activation of the carboxylic acid by converting it to a more reactive acyl chloride, followed by the reaction of this intermediate with the amine.[5] The use of thionyl chloride (SOCl₂) is common for this transformation.[5]

G cluster_0 Step 1: Acyl Chloride Formation cluster_1 Step 2: Amide Coupling Acid 4-Butoxybenzoic Acid Thionyl + SOCl₂ (Thionyl Chloride) AcylChloride 4-Butoxybenzoyl Chloride AcylChloride_Copy 4-Butoxybenzoyl Chloride AcylChloride->AcylChloride_Copy Intermediate Amine p-Toluidine Product 4-Butoxy-N-(4-methylphenyl)benzamide

Caption: Workflow for the Acyl Chloride-Mediated Method.

  • 3.1.1 Detailed Experimental Protocol: Method A

    • Part 1: Synthesis of 4-Butoxybenzoyl Chloride [5]

      • Safety First: This step must be performed in a well-ventilated fume hood as it releases HCl and SO₂ gases.

      • Place 4-butoxybenzoic acid (10.0 g, 51.5 mmol) into a dry round-bottom flask equipped with a magnetic stir bar.

      • Add an excess of thionyl chloride (e.g., 15 mL, ~206 mmol). Anhydrous toluene can be used as a co-solvent if desired.[5]

      • Attach a reflux condenser fitted with a drying tube (e.g., filled with CaCl₂).

      • Heat the mixture to reflux (approx. 76 °C) for 1-3 hours. The reaction is complete when gas evolution ceases.[5]

      • Allow the mixture to cool to room temperature.

      • Carefully remove the excess thionyl chloride under reduced pressure (rotary evaporation). The resulting crude 4-butoxybenzoyl chloride is often used directly in the next step without further purification.[6][7]

    • Part 2: Coupling with p-Toluidine (Schotten-Baumann Conditions) [8]

      • In a separate flask, dissolve p-toluidine (5.5 g, 51.3 mmol) in a suitable solvent like dichloromethane (DCM) or in a 10% aqueous sodium hydroxide solution (50 mL). The base is crucial to neutralize the HCl byproduct.[8]

      • Cool the amine solution in an ice bath.

      • Dissolve the crude 4-butoxybenzoyl chloride from the previous step in a dry, inert solvent (e.g., DCM).

      • Add the acyl chloride solution dropwise to the stirred, cooled amine solution.

      • After the addition is complete, allow the reaction to warm to room temperature and stir for several hours until completion (monitored by TLC).

      • Pour the mixture into water. If using an organic solvent, separate the layers, wash the organic layer with dilute HCl, then with saturated sodium bicarbonate solution, and finally with brine. Dry over anhydrous sodium sulfate.

      • If using the aqueous NaOH method, a precipitate will form. Filter the solid, wash it thoroughly with water, and dry.[8]

      • Purify the crude product by recrystallization from ethanol to obtain pure 4-Butoxy-N-(4-methylphenyl)benzamide.[8]

Method B: Direct Amide Coupling

Modern amide bond formation often utilizes coupling reagents that activate the carboxylic acid in situ, allowing for a one-pot reaction under milder conditions.[9] Reagents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with an additive like 1-Hydroxybenzotriazole (HOBt) or OxymaPure® are highly effective.[10] This method avoids the use of harsh reagents like thionyl chloride.

  • 3.2.1 Rationale and Causality:

    • EDC reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate.

    • This intermediate is susceptible to hydrolysis and can racemize if the acid has a chiral center. The additive (HOBt or Oxyma ) traps the activated acid to form a more stable, yet still highly reactive, activated ester.

    • This activated ester then reacts cleanly with the amine (p-toluidine) to form the desired amide bond, regenerating the additive. The byproduct of EDC is a water-soluble urea, which is easily removed during aqueous workup. This self-validating system ensures high efficiency and simplifies purification.

  • 3.2.2 Detailed Experimental Protocol: Method B

    • Dissolve 4-butoxybenzoic acid (5.0 g, 25.7 mmol) and p-toluidine (2.76 g, 25.7 mmol) in an appropriate anhydrous solvent such as N,N-Dimethylformamide (DMF) or Dichloromethane (DCM) (100 mL).

    • Add HOBt (3.84 g, 28.3 mmol, 1.1 eq) or a similar coupling additive to the solution.

    • Cool the mixture to 0 °C in an ice bath.

    • Add EDC hydrochloride (5.42 g, 28.3 mmol, 1.1 eq) portion-wise to the stirred solution.

    • Allow the reaction to slowly warm to room temperature and stir overnight.

    • Monitor the reaction by TLC. Upon completion, dilute the reaction mixture with ethyl acetate and wash successively with 1M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the resulting crude solid by recrystallization or column chromatography to yield the final product.

Final Product Characterization and Data

The final product, 4-Butoxy-N-(4-methylphenyl)benzamide, should be characterized to confirm its identity and purity.

PropertyExpected Value
Molecular Formula C₁₈H₂₁NO₂
Molecular Weight 283.37 g/mol
Appearance White to off-white solid
Purity (Typical) >98% (after recrystallization)

Safety and Handling

  • Thionyl Chloride (SOCl₂): Highly corrosive and toxic. Reacts violently with water. All operations must be conducted in a fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.

  • 1-Bromobutane: Flammable liquid and harmful if inhaled or swallowed. Handle in a well-ventilated area.

  • p-Toluidine: Toxic and a suspected carcinogen. Avoid inhalation and skin contact.

  • EDC: Can cause skin and eye irritation. Handle with care.

Conclusion

The synthesis of 4-Butoxy-N-(4-methylphenyl)benzamide is reliably achieved through a convergent strategy. The preparation of the 4-butoxybenzoic acid precursor via Williamson ether synthesis is a straightforward and high-yielding process. For the crucial amide bond formation, both the traditional acyl chloride method and direct coupling with modern reagents like EDC/HOBt are effective. The acyl chloride route is robust and cost-effective, while the direct coupling method offers milder conditions and simpler workup, making it particularly suitable for more sensitive substrates. The choice of method can be tailored to the specific laboratory capabilities, scale, and safety considerations of the research professional.

References

  • PrepChem.com. (n.d.). Synthesis of 4-Butoxybenzoic acid (23). Retrieved from [Link]

  • Missioui, H., et al. (2022). 2-Azido-N-(4-methylphenyl)acetamide. Acta Crystallographica Section E: Crystallographic Communications. Retrieved from [Link]

  • IUCr Journals. (2022). data reports 2-Azido-N-(4-methylphenyl)acetamide. Retrieved from [Link]

  • IUCr Journals. (2022). 2-Azido-N-(4-methylphenyl)acetamide. Retrieved from [Link]

  • Google Patents. (2016). CN105693508A - Method for synthesizing 4-(4-phenylbutoxy) benzoic acid.
  • Karabacak, T., et al. (2012). 4-Butoxy-N′-[1-(4-methylphenyl)ethylidene]benzohydrazide. Acta Crystallographica Section E: Structure Reports Online. Retrieved from [Link]

  • Yan, D., et al. (2018). Electrochemical selenium-catalyzed para-amination of N-aryloxyamides: access to polysubstituted aminophenols - Supporting Information. Nature Communications. Retrieved from [Link]

  • Stenutz, R. (n.d.). N-(4-methylphenyl)acetamide. Retrieved from [Link]

  • NIST. (n.d.). 4-Butoxybenzoic acid. NIST Chemistry WebBook. Retrieved from [Link]

  • Google Patents. (2003). WO2003106440A2 - Process for the synthesis of a benzamide derivative.
  • Unsalan, S., et al. (2021). Synthesis of N′-(4-/3-/2-/Non-substituted benzylidene)-4-[(4-methylphenyl)sulfonyloxy] Benzohydrazides and Evaluation of Their Inhibitory Activities. Applied Sciences. Retrieved from [Link]

  • HepatoChem, Inc. (n.d.). Amide coupling reaction in medicinal chemistry. Retrieved from [Link]

  • Due-Hansen, M. E., et al. (2010). A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • ResearchGate. (2018). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Retrieved from [Link]

  • Angene. (n.d.). 4-n-Butoxybenzoyl chloride(CAS# 33863-86-4). Retrieved from [Link]

  • PrepChem.com. (n.d.). Preparation of N-(4-methylphenyl)benzamide. Retrieved from [Link]

  • Royal Society of Chemistry. (2014). Highly efficient synthesis of amides from ketoximes using trifluoromethanesulfonic anhydride. Retrieved from [Link]

  • ResearchGate. (2020). Optimization of the reaction conditions for benzoic acid and p-toluidine. Retrieved from [Link]

  • Wiley Online Library. (2008). Synthesis and properties of poly[N‐(4‐n‐butoxybenzoyl)‐2‐ethynylpyridinium chloride]. Journal of Applied Polymer Science. Retrieved from [Link]

  • Wanner, B., et al. (2014). Enantioselective Synthesis of Atropisomeric Benzamides through Peptide-Catalyzed Bromination. Journal of the American Chemical Society. Retrieved from [Link]

  • PubChem. (n.d.). 4-tert-Butylbenzoyl chloride. Retrieved from [Link]

  • Wikipedia. (n.d.). 4-Toluenesulfonyl chloride. Retrieved from [Link]

  • ResearchGate. (2016). Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives. Retrieved from [Link]

  • Organic Syntheses. (2023). N-(Benzyloxy)-N-(pivaloyloxy)-4-(trifluoromethyl)benzamide. Retrieved from [Link]

  • Semantic Scholar. (2024). REACTIONS OF N-CHLORACETYLATION OF TOLUIDINE ISOMERS. Retrieved from [Link]

Sources

Methodological & Application

Application Note: High-Yield Synthesis of 4-Butoxy-N-(4-methylphenyl)benzamide via EDC/HOBt-Mediated Amidation

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

The synthesis of substituted benzamides is a cornerstone of modern drug discovery, serving as a highly stable structural motif in numerous Active Pharmaceutical Ingredients (APIs). This application note details a highly efficient, scalable, and self-validating protocol for the synthesis of 4-Butoxy-N-(4-methylphenyl)benzamide from 4-butoxybenzoic acid and p-toluidine.

While classic often rely on harsh acid chlorides[1], this protocol utilizes the milder, highly selective EDC/HOBt coupling system , which is a standard in [2].

Causality of Reagent Selection:

  • EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride) is chosen over traditional DCC because its urea byproduct is highly water-soluble, eliminating the need for tedious filtration of insoluble precipitates.

  • HOBt (Hydroxybenzotriazole) is a critical additive. EDC initially activates the carboxylic acid to form an highly reactive O-acylisourea intermediate. Without HOBt, this intermediate can undergo an irreversible 1,3-rearrangement into an unreactive N-acylurea, severely depressing yields. HOBt rapidly traps the O-acylisourea to form a stable, yet highly amine-reactive OBt-active ester [3].

Mechanism N1 4-Butoxybenzoic Acid N2 O-Acylisourea Intermediate N1->N2 EDC·HCl (Activation) N3 OBt-Active Ester Intermediate N2->N3 HOBt (- Urea) N4 4-Butoxy-N-(4-methylphenyl) benzamide N3->N4 p-Toluidine (- HOBt)

Mechanistic pathway of EDC/HOBt-mediated amide bond formation.

Quantitative Data & Reaction Stoichiometry

To ensure complete conversion while minimizing byproduct formation, a slight excess of the amine, coupling agent, and additive is utilized relative to the limiting carboxylic acid.

Reagent / MaterialMW ( g/mol )EquivalentsMass / VolumeMolesRole
4-Butoxybenzoic acid 194.231.00 eq1.94 g10.0 mmolLimiting Reagent
p-Toluidine 107.151.05 eq1.13 g10.5 mmolNucleophile
EDC·HCl 191.701.20 eq2.30 g12.0 mmolCoupling Agent
HOBt (Anhydrous) 135.131.20 eq1.62 g12.0 mmolActive Ester Additive
DIPEA 129.242.50 eq4.35 mL25.0 mmolNon-Nucleophilic Base
Dichloromethane (DCM) 84.93-50.0 mL-Reaction Solvent

Experimental Workflow

Workflow Step1 1. Reagent Assembly Acid + DCM (0 °C) Step2 2. Activation Add EDC·HCl & HOBt Step1->Step2 Step3 3. Amidation Add p-Toluidine & DIPEA (RT) Step2->Step3 Step4 4. Acidic Wash (1M HCl) Removes Amine, Base, EDC-Urea Step3->Step4 Step5 5. Basic Wash (Sat. NaHCO3) Removes Acid & HOBt Step4->Step5 Step6 6. Isolation Dry, Concentrate & Crystallize Step5->Step6

Step-by-step workflow for the synthesis and self-validating isolation of the target amide.

Step-by-Step Methodology

Phase 1: Pre-Activation of the Carboxylic Acid
  • Preparation: In an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-Butoxybenzoic acid (1.94 g, 10.0 mmol) in anhydrous DCM (30 mL) under a nitrogen atmosphere.

  • Thermal Control: Cool the solution to 0 °C using an ice-water bath. Causality Note: Lowering the temperature during activation kinetically favors the formation of the OBt-ester and suppresses the thermal 1,3-rearrangement of the O-acylisourea.

  • Activation: Add HOBt (1.62 g, 12.0 mmol) followed by EDC·HCl (2.30 g, 12.0 mmol) in distinct portions. Stir the resulting suspension at 0 °C for 15–20 minutes until the solution becomes homogenous, indicating the formation of the OBt-active ester[3].

Phase 2: Nucleophilic Coupling
  • Amine Addition: Dissolve p-Toluidine (1.13 g, 10.5 mmol) in anhydrous DCM (10 mL). Add this solution dropwise to the activated ester mixture at 0 °C.

  • Base Addition: Immediately add DIPEA (4.35 mL, 25.0 mmol) dropwise via syringe. Causality Note: DIPEA neutralizes the HCl salt of EDC and ensures the amine nucleophile remains fully deprotonated and reactive.

  • Reaction Propagation: Remove the ice bath. Allow the reaction to warm to room temperature (20–25 °C) and stir vigorously for 12–14 hours. Reaction completion can be verified via TLC (Hexanes:EtOAc 7:3, UV visualization).

Phase 3: Self-Validating Liquid-Liquid Extraction

This protocol is designed as a self-validating system . By exploiting the distinct pKa values of the starting materials, the extraction inherently guarantees the chemical purity of the final organic layer. 7. Dilution: Dilute the crude reaction mixture with an additional 30 mL of DCM and transfer it to a 250 mL separatory funnel. 8. Acidic Wash (2 × 30 mL 1M HCl):

  • Validation Logic:p-Toluidine (pKa ~5.1) and DIPEA (pKa ~10.5) are protonated to their water-soluble anilinium and ammonium salts. The EDC-urea byproduct is also highly water-soluble. These are entirely partitioned into the aqueous waste.

  • Basic Wash (2 × 30 mL Saturated NaHCO₃):

    • Validation Logic: Unreacted 4-butoxybenzoic acid (pKa ~4.5) and liberated HOBt (pKa ~4.6) are deprotonated into highly water-soluble sodium salts and removed.

  • Brine Wash (1 × 30 mL): Wash with saturated NaCl to break any micro-emulsions and pre-dry the organic layer.

Phase 4: Isolation & Characterization
  • Drying: Transfer the neutral, product-containing DCM layer to an Erlenmeyer flask. Add anhydrous Na₂SO₄ (approx. 5 g) and swirl for 10 minutes. Filter the drying agent.

  • Concentration: Remove the DCM under reduced pressure using a rotary evaporator (water bath at 35 °C) to yield a crude white solid.

  • Recrystallization: Dissolve the crude solid in a minimum volume of boiling ethanol. Slowly add water dropwise until slight turbidity persists, then allow the flask to cool slowly to room temperature, followed by chilling at 4 °C. Filter the resulting highly pure 4-Butoxy-N-(4-methylphenyl)benzamide crystals and dry under high vacuum.

References

  • Title: The Amide Functional Group: Properties, Synthesis, and Nomenclature Source: Master Organic Chemistry URL: [Link]

  • Title: A Scalable Synthesis of the Difluoromethyl-allo-threonyl Hydroxamate-Based LpxC Inhibitor LPC-058 Source: National Institutes of Health (PMC) URL: [Link]

  • Title: Oxyma Pure-Mediated Peptide Bond Formation Source: Organic Syntheses URL: [Link]

Sources

Application Notes and Protocols for 4-Butoxy-N-(4-methylphenyl)benzamide in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Benzamide Scaffold as a Privileged Structure in Drug Discovery

The N-substituted benzamide framework is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to bind to a wide array of biological targets with high affinity. This versatile scaffold is present in numerous approved drugs and clinical candidates, demonstrating a broad spectrum of therapeutic activities, including anti-cancer, anti-inflammatory, anticonvulsant, and metabolic regulatory effects[1][2][3]. The specific biological activity of a benzamide derivative is intricately dictated by the nature and position of its substituents.

This guide focuses on the potential applications of a specific, yet under-characterized derivative, 4-Butoxy-N-(4-methylphenyl)benzamide . While direct experimental data for this compound is not extensively available in public literature, by leveraging data from structurally analogous N-arylbenzamides, we can extrapolate its likely biological potential and provide robust, field-proven protocols for its investigation. The structural features of 4-Butoxy-N-(4-methylphenyl)benzamide—a butoxy group on the benzoyl ring and a methyl group on the N-phenyl ring—suggest potential for favorable pharmacokinetic properties and specific interactions with biological targets.

This document serves as a comprehensive resource for researchers, providing detailed experimental protocols to explore the therapeutic potential of 4-Butoxy-N-(4-methylphenyl)benzamide and similar novel benzamide derivatives.

Synthesis of 4-Butoxy-N-(4-methylphenyl)benzamide

The synthesis of N-arylbenzamides is a well-established process in organic chemistry. A common and effective method is the Schotten-Baumann reaction, which involves the acylation of an amine with an acid chloride in the presence of a base.

Protocol 1: Synthesis via Acyl Chloride

This protocol outlines the synthesis of 4-Butoxy-N-(4-methylphenyl)benzamide from 4-butoxybenzoyl chloride and p-toluidine.

Materials:

  • 4-Butoxybenzoic acid

  • Thionyl chloride (SOCl₂)

  • p-Toluidine (4-methylaniline)

  • Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

  • Aqueous sodium hydroxide (NaOH) solution (10%)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ethyl acetate

  • Hexanes

Procedure:

  • Formation of 4-Butoxybenzoyl Chloride:

    • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-butoxybenzoic acid (1.0 equivalent) in a minimal amount of anhydrous DCM.

    • Slowly add thionyl chloride (1.2 equivalents) to the solution at room temperature.

    • Heat the reaction mixture to reflux (approximately 40°C for DCM) for 2-3 hours. The reaction progress can be monitored by the cessation of HCl gas evolution (test with pH paper at the condenser outlet).

    • After the reaction is complete, remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator. The resulting crude 4-butoxybenzoyl chloride, an oily residue, can be used directly in the next step.

  • Amide Formation:

    • Dissolve p-toluidine (1.0 equivalent) in DCM in a separate flask and cool the solution to 0°C in an ice bath.

    • Add 10% aqueous NaOH solution (2.0 equivalents).

    • Dissolve the crude 4-butoxybenzoyl chloride from the previous step in a small amount of DCM.

    • Add the 4-butoxybenzoyl chloride solution dropwise to the vigorously stirred, cooled p-toluidine solution over 20-30 minutes.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for an additional 2-4 hours.

  • Work-up and Purification:

    • Transfer the reaction mixture to a separatory funnel. Separate the organic layer.

    • Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

    • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield pure 4-Butoxy-N-(4-methylphenyl)benzamide as a solid[4].

Characterization: The structure and purity of the synthesized compound should be confirmed using techniques such as ¹H NMR, ¹³C NMR, mass spectrometry, and melting point analysis.

cluster_synthesis Synthesis Workflow A 4-Butoxybenzoic Acid + SOCl₂ B Reflux (2-3h) A->B C Evaporate excess SOCl₂ B->C D Crude 4-Butoxybenzoyl Chloride C->D F Dropwise addition at 0°C D->F E p-Toluidine in DCM/NaOH E->F G Stir at RT (2-4h) F->G H Aqueous Work-up G->H I Dry & Concentrate H->I J Recrystallization I->J K Pure Product J->K L Characterization (NMR, MS) K->L

Caption: Workflow for the synthesis of 4-Butoxy-N-(4-methylphenyl)benzamide.

Potential Therapeutic Applications and In Vitro Assays

Based on the activities of related benzamide derivatives, 4-Butoxy-N-(4-methylphenyl)benzamide can be screened for several therapeutic applications.

Oncology

Numerous N-substituted benzamide derivatives exhibit anti-proliferative and apoptosis-inducing activities in cancer cell lines[1]. The mechanism often involves the modulation of key signaling pathways that control cell cycle and programmed cell death.

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Workflow:

cluster_mtt MTT Assay Workflow A Seed cells in 96-well plate B Incubate overnight A->B C Treat with compound (serial dilutions) B->C D Incubate (24-72h) C->D E Add MTT reagent D->E F Incubate (1-4h) E->F G Solubilize formazan crystals (DMSO) F->G H Measure absorbance at 570 nm G->H

Caption: Experimental workflow for the MTT cell viability assay.

Detailed Methodology:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, A549) into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate overnight at 37°C in a humidified 5% CO₂ incubator.[1]

  • Compound Preparation: Prepare a stock solution of 4-Butoxy-N-(4-methylphenyl)benzamide in DMSO (e.g., 10 mM). Perform serial dilutions in culture medium to achieve the desired final concentrations.

  • Compound Treatment: Remove the medium from the wells and add 100 µL of fresh medium containing the different concentrations of the compound. Include vehicle-only (DMSO) and untreated wells as controls.

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 1-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Shake the plate for 15 minutes and measure the absorbance at 570 nm using a microplate reader[1]. The absorbance is directly proportional to the number of viable cells.

Certain benzamides induce apoptosis through the intrinsic pathway, which involves the release of cytochrome c from the mitochondria into the cytoplasm[1]. This can be visualized using immunofluorescence.

Detailed Methodology:

  • Cell Culture: Grow cells on sterile glass coverslips in a 24-well plate.

  • Compound Treatment: Treat the cells with the test compound at its IC₅₀ concentration (determined from the MTT assay) for a specified time (e.g., 24 hours).

  • Fixation and Permeabilization: Wash the cells with ice-cold PBS. Fix with 4% paraformaldehyde for 20 minutes, then permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.

  • Immunostaining:

    • Block non-specific binding with 1% BSA in PBS for 1 hour.

    • Incubate with a primary antibody against cytochrome c overnight at 4°C.

    • Wash with PBS and incubate with a fluorescently-labeled secondary antibody for 1 hour at room temperature in the dark.

    • Counterstain the nuclei with DAPI.

  • Imaging: Mount the coverslips on microscope slides and visualize using a fluorescence microscope. In healthy cells, cytochrome c will co-localize with mitochondria (punctate staining), while in apoptotic cells, it will be diffused throughout the cytoplasm.

cluster_apoptosis Apoptosis Induction Pathway Compound Benzamide Derivative Mito Mitochondrion Compound->Mito Stress Signal CytoC_Cyto Cytochrome c (in Cytoplasm) Mito->CytoC_Cyto Release CytoC_Mito Cytochrome c (in Mitochondria) Casp9 Caspase-9 Activation CytoC_Cyto->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Simplified intrinsic apoptosis pathway potentially modulated by benzamides.

Metabolic Diseases: Glucokinase Activation

Benzamide derivatives have been identified as glucokinase (GK) activators, making them promising candidates for the treatment of type 2 diabetes mellitus (T2DM)[3][5]. GK plays a crucial role in glucose homeostasis.

This assay measures the ability of a compound to enhance the enzymatic activity of glucokinase, typically by monitoring the production of glucose-6-phosphate (G6P) through a coupled reaction with G6P dehydrogenase (G6PDH), which reduces NADP⁺ to NADPH.

Materials:

  • Recombinant human glucokinase (GK)

  • Glucose

  • ATP

  • NADP⁺

  • Glucose-6-phosphate dehydrogenase (G6PDH)

  • Assay buffer (e.g., 25 mM HEPES, pH 7.1, 25 mM KCl, 5 mM MgCl₂, 1 mM DTT)

  • 384-well plate

Workflow:

cluster_gk Glucokinase Activation Assay A Prepare reaction mix (Buffer, ATP, NADP+, G6PDH) B Add compound and GK enzyme to wells A->B C Incubate briefly B->C D Initiate reaction with Glucose C->D E Monitor NADPH production (Absorbance at 340 nm) D->E F Calculate % activation E->F

Sources

Application Note: 4-Butoxy-N-(4-methylphenyl)benzamide as a Versatile Chemical Intermediate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Overview

4-Butoxy-N-(4-methylphenyl)benzamide (also known as 4-butoxy-N-(p-tolyl)benzamide) is a highly versatile organic intermediate characterized by its rigid amide core, lipophilic butoxy tail, and para-methyl substituted phenyl ring. This unique structural triad makes it a highly sought-after building block in two distinct, advanced fields: Medicinal Chemistry , where it serves as a privileged pharmacophore scaffold for enzyme inhibitors[1], and Materials Science , where its derivatives are critical precursors for liquid crystal (LC) aligning agents[2].

This application note details the structural rationale, downstream synthetic pathways, and validated experimental protocols for utilizing this compound in advanced research and development.

Structural & Mechanistic Rationale

The utility of 4-Butoxy-N-(4-methylphenyl)benzamide stems directly from its rationally designed functional groups:

  • The 4-Butoxy Moiety: The flexible, four-carbon ether linkage imparts significant lipophilicity to the molecule. In drug discovery, this enhances membrane permeability (calculated LogP ~5.58 for its halogenated derivatives[3]). In materials science, the alkyl tail is mechanistically critical for inducing the nematic and smectic mesophases required for liquid crystal alignment films[2].

  • The Amide Linkage: The amide bond provides a rigid, planar core that restricts rotational degrees of freedom. It offers defined hydrogen bond donor (H-don: 1) and acceptor (H-acc: 2) properties[3], which are essential for specific, directional protein-ligand interactions in biological targets[1].

  • The p-Tolyl Group: The para-methyl substitution exerts a mild electron-donating inductive effect, stabilizing the aromatic system. Synthetically, the methyl group serves as a highly specific handle for late-stage benzylic functionalization (e.g., radical bromination) or acts as a metabolic "soft spot" to modulate the pharmacokinetic half-life of derived drugs.

Downstream Application Pathways

G A 4-Butoxybenzoic Acid + p-Toluidine B Acyl Chloride Formation & Amidation A->B C 4-Butoxy-N-(4-methylphenyl)benzamide (Core Intermediate) B->C D1 Directed Ortho-Metalation (DOM) C->D1 D2 Amide Reduction (LiAlH4) C->D2 D3 Electrophilic Halogenation (e.g., Iodination) C->D3 E1 Ortho-Substituted Pharmacophores D1->E1 E2 Secondary Amines for Liquid Crystal Agents D2->E2 E3 Halogenated Screening Compounds (e.g., SC-6273403) D3->E3

Synthetic workflows and downstream applications of 4-Butoxy-N-(4-methylphenyl)benzamide.

Empirical Data & Metrics

The following table summarizes the physicochemical properties of the core intermediate and its key derivatives used in high-throughput screening (HTS) and materials science.

Compound / DerivativeMolecular FormulaCalculated LogPtPSA (Ų)H-Bond (Don/Acc)Primary Application
N-(4-methylphenyl)benzamide C14H13NO~3.4029.11 / 1Baseline Scaffold[4]
4-Butoxy-N-(4-methylphenyl)benzamide C18H21NO2~4.8038.31 / 2Core Intermediate
4-Butoxy-N-(4-iodo-2-methylphenyl)benzamide C18H20INO25.5838.31 / 2HTS Screening Compound[3]
2-Amino-N-(4-methylphenyl)benzamide C14H14N2O~2.9055.12 / 2Antimicrobial / HDAC Inhibitor[1]

Validated Experimental Protocols

Protocol A: Synthesis of 4-Butoxy-N-(4-methylphenyl)benzamide

This protocol utilizes a highly efficient acyl chloride intermediate pathway, optimized to prevent the cleavage of the sensitive butoxy ether linkage.

Reagents: 4-Butoxybenzoic acid (1.0 eq), Thionyl chloride (1.5 eq), p-Toluidine (1.1 eq), Triethylamine (2.0 eq), N,N-Dimethylformamide (DMF, catalytic), Anhydrous Dichloromethane (DCM).

Step-by-Step Methodology:

  • Acyl Chloride Formation: Charge a flame-dried round-bottom flask with 4-butoxybenzoic acid and anhydrous DCM under an inert argon atmosphere.

  • Cool the mixture to 0 °C using an ice bath. Add thionyl chloride dropwise, followed by 2-3 drops of anhydrous DMF.

    • Causality: DMF acts as a catalyst by forming a Vilsmeier-Haack complex, which significantly lowers the activation energy for acyl chloride formation. The 0 °C temperature is critical to control the exothermic reaction and prevent the acidic cleavage of the butoxy group.

  • Stir the reaction at room temperature until gas evolution (SO₂ and HCl) ceases (approx. 2 hours).

    • Self-Validation: Quench a 10 µL aliquot in methanol and analyze via TLC (Hexanes:EtOAc 3:1). The disappearance of the highly polar acid (Rf ~0.1) and the appearance of the methyl ester (Rf ~0.7) confirms complete conversion to the acyl chloride.

  • Concentrate the mixture in vacuo to remove excess thionyl chloride. Redissolve the crude 4-butoxybenzoyl chloride in fresh anhydrous DCM.

  • Amidation: In a separate flask, prepare a solution of p-toluidine and triethylamine in DCM. Cool to 0 °C.

    • Causality: Triethylamine serves as an acid scavenger. It neutralizes the HCl generated during amidation, preventing the protonation of p-toluidine, which would otherwise render the amine unreactive and stall the reaction[5].

  • Add the acyl chloride solution dropwise to the amine mixture. Stir for 2 hours at room temperature.

  • Workup: Wash the organic layer sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.

    • Self-Validation: The 1M HCl wash selectively removes unreacted p-toluidine as a water-soluble hydrochloride salt, while the NaHCO₃ wash removes any hydrolyzed 4-butoxybenzoic acid, ensuring a highly pure crude product.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Recrystallize from hot ethanol to yield the pure 4-Butoxy-N-(4-methylphenyl)benzamide as a crystalline solid.

Protocol B: Electrophilic Halogenation for Cross-Coupling Precursors

To utilize the intermediate in Buchwald-Hartwig or Suzuki cross-coupling reactions for drug discovery, the aromatic ring must be functionalized. This protocol describes the synthesis of 4-butoxy-N-(4-iodo-2-methylphenyl)benzamide[3].

Step-by-Step Methodology:

  • Dissolve 4-Butoxy-N-(4-methylphenyl)benzamide (1.0 eq) in a mixture of Trifluoroacetic acid (TFA) and DCM (1:1 v/v) at 0 °C.

  • Add N-Iodosuccinimide (NIS) (1.05 eq) in small portions over 15 minutes.

    • Causality: TFA strongly activates NIS by protonating the succinimide carbonyl, generating a highly electrophilic iodonium (I⁺) species. The strong electron-donating nature of the amide nitrogen directs the iodination selectively to the ortho or para positions of the tolyl ring.

  • Stir for 4 hours at room temperature, protected from light to prevent radical side reactions.

  • Quench the reaction with saturated aqueous sodium thiosulfate (Na₂S₂O₃) to reduce any unreacted iodine species.

  • Extract with DCM, wash with brine, dry over Na₂SO₄, and purify via flash column chromatography to isolate the iodinated screening compound.

Sources

In Vitro Evaluation of 4-Butoxy-N-(4-methylphenyl)benzamide: High-Throughput FLIPR Calcium Mobilization Assay for TRPV1 Antagonism

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, assay development scientists, and drug discovery professionals.

Introduction & Mechanistic Rationale

The compound 4-Butoxy-N-(4-methylphenyl)benzamide (also known as 4-butoxy-N-(p-tolyl)benzamide) is a highly lipophilic N-arylbenzamide derivative. In the landscape of sensory pharmacology, benzamide scaffolds are privileged structures frequently utilized in the design of Transient Receptor Potential Vanilloid 1 (TRPV1) antagonists [1]. TRPV1 is a non-selective ligand-gated cation channel highly expressed in nociceptive neurons. Upon activation by agonists such as capsaicin, the channel opens, leading to a massive influx of extracellular calcium (Ca²⁺)[2].

To evaluate the antagonistic efficacy and potency (IC₅₀) of 4-Butoxy-N-(4-methylphenyl)benzamide, the Fluorometric Imaging Plate Reader (FLIPR) Calcium Mobilization Assay is the industry standard. This assay relies on Fluo-4 AM, a cell-permeable acetoxymethyl (AM) ester dye that exhibits a >100-fold increase in fluorescence upon binding to intracellular free Ca²⁺ [3].

As a Senior Application Scientist, I have structured this protocol to move beyond a mere sequence of steps. High-throughput screening (HTS) is inherently prone to false positives, dye leakage, and compound precipitation. Therefore, every reagent choice and incubation parameter described below is grounded in mechanistic causality to ensure a self-validating, robust assay system.

G Capsaicin Capsaicin (TRPV1 Agonist) TRPV1 TRPV1 Channel (Cell Membrane) Capsaicin->TRPV1 Activates Compound 4-Butoxy-N-(p-tolyl)benzamide (Test Antagonist) Compound->TRPV1 Inhibits Ca2 Ca2+ Influx (Cytosol) TRPV1->Ca2 Allows Complex Fluo-4-Ca2+ Complex (Fluorescence Emission 516nm) Ca2->Complex Fluo4AM Fluo-4 AM (Membrane Permeable) Fluo4 Fluo-4 (Active) (Ca2+ Sensitive) Fluo4AM->Fluo4 Cleaved by Esterase Cytosolic Esterases Esterase->Fluo4 Fluo4->Complex Binds OAT Organic Anion Transporter (Efflux Pump) Fluo4->OAT Extruded by Probenecid Probenecid Probenecid->OAT Inhibits

Fig 1. Mechanistic pathway of TRPV1 modulation and Fluo-4 AM calcium detection.

Causality in Experimental Design (E-E-A-T)

To guarantee trustworthiness and reproducibility, the assay environment must be tightly controlled. The following reagents are not optional; they are mechanistically required for this specific compound class:

  • Pluronic F-127 (0.02% v/v): 4-Butoxy-N-(4-methylphenyl)benzamide is highly lipophilic. Pluronic F-127 is a non-ionic surfactant that prevents the hydrophobic Fluo-4 AM and the test compound from aggregating in the aqueous assay buffer, ensuring uniform cellular uptake [3].

  • Probenecid (2.5 mM): Once Fluo-4 AM is cleaved by cytosolic esterases into active Fluo-4, it becomes a substrate for Organic Anion Transporters (OATs). Probenecid competitively inhibits OATs, preventing the active dye from being pumped back into the extracellular space. Without probenecid, background fluorescence rises rapidly, destroying the assay's signal-to-noise ratio [4].

  • HEPES Buffer (20 mM): Because the FLIPR instrument operates in an ambient atmosphere (no CO₂ control), standard bicarbonate-buffered media will rapidly alkalinize. HEPES maintains a strict physiological pH of 7.4, preventing spontaneous pH-induced gating of the TRPV1 channel [2].

Step-by-Step Experimental Protocol

Phase 1: Cell Culture and Plate Seeding
  • Harvest Cells: Detach HEK293 cells stably expressing human TRPV1 (hTRPV1-HEK293) at 80% confluency using TrypLE Express.

  • Seed Plates: Resuspend cells in DMEM containing 10% FBS. Seed at a density of 15,000 cells/well in a volume of 25 µL into a 384-well black-wall, clear-bottom microplate (e.g., Corning 3712).

  • Incubation: Centrifuge the plate briefly (200 x g, 1 min) to ensure an even monolayer. Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator.

Phase 2: Dye Loading
  • Prepare Dye Buffer: In Hank’s Balanced Salt Solution (HBSS) supplemented with 20 mM HEPES (pH 7.4), add Fluo-4 AM to a final concentration of 2 µM, Pluronic F-127 to 0.02%, and Probenecid to 2.5 mM.

  • Load Cells: Remove the cell culture media from the 384-well plate by gentle inversion or automated aspiration. Immediately dispense 25 µL of the Dye Buffer into each well.

  • Incubation: Incubate the plate in the dark at 37°C for 60 minutes to allow for AM ester cleavage by cytosolic esterases.

Phase 3: Compound Preparation & FLIPR Execution
  • Test Article Dilution: Prepare a 10 mM stock of 4-Butoxy-N-(4-methylphenyl)benzamide in 100% anhydrous DMSO. Perform a 10-point, 3-fold serial dilution in DMSO. Dilute these stocks into HBSS/HEPES buffer to create a 3X intermediate plate (final assay DMSO concentration must not exceed 0.5% to prevent cytotoxicity).

  • Baseline Reading: Transfer the cell plate and compound plates to the FLIPR instrument. Read baseline fluorescence (Excitation: 485 nm, Emission: 525 nm) for 10 seconds.

  • Antagonist Incubation: The FLIPR automatically adds 12.5 µL of the test compound from the 3X intermediate plate to the 25 µL dye buffer in the cell plate. Monitor fluorescence for 5 minutes. (Note: This step verifies that the benzamide derivative does not possess partial agonist activity).

  • Agonist Challenge: The FLIPR adds 12.5 µL of a 4X Capsaicin solution (final assay concentration: 100 nM, approximately the EC₈₀). Record the resulting Ca²⁺ influx for 3 minutes.

Data Presentation & Assay Validation

A self-validating assay requires internal quality controls to ensure that any observed antagonism by 4-Butoxy-N-(4-methylphenyl)benzamide is a true pharmacological effect rather than an artifact of cell death or dye leakage.

Calculate the percentage of inhibition for each concentration by normalizing the peak fluorescence response against the maximum response (Capsaicin + Vehicle) and minimum response (Buffer only). Calculate the IC₅₀ using a 4-parameter logistic non-linear regression model.

Table 1: Expected Quantitative Parameters for FLIPR Assay Validation
ParameterAcceptable RangeCausality / Significance in Assay Design
Z'-Factor > 0.5 (Target > 0.7)Validates assay robustness. A Z'-factor >0.5 confirms a wide statistical separation between the capsaicin positive control and the buffer negative control.
Signal-to-Background (S/B) > 5.0Ensures the capsaicin-induced Ca²⁺ influx is highly distinguishable from baseline noise and dye leakage.
DMSO Tolerance ≤ 0.5% (v/v)Prevents vehicle-induced cytotoxicity or artificial membrane permeabilization, which could mimic or mask TRP channel modulation.
Reference IC₅₀ (Capsazepine) 200 - 500 nMConfirms the pharmacological sensitivity of the hTRPV1-HEK293 cell line. If the reference fails, the test article data is voided.

References

  • Synthesis of benzamide derivatives as TRPV1 antagonists. PubMed, National Institutes of Health (NIH). URL:[Link]

  • High-Throughput Approaches to Studying Mechanisms of TRP Channel Activation. National Center for Biotechnology Information (NCBI), NIH. URL:[Link]

  • Probenecid affects muscle Ca2+ homeostasis and contraction independently from pannexin channel block. Journal of General Physiology, Rockefeller University Press. URL:[Link]

Safety Precautions for 4-Butoxy-N-(4-methylphenyl)benzamide: An Application and Protocol Guide

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Butoxy-N-(4-methylphenyl)benzamide is a chemical compound with potential applications in organic synthesis and as an intermediate in the development of pharmaceuticals or agrochemicals.[1] As with any research chemical where a comprehensive toxicological profile may not be publicly available, a thorough understanding and implementation of safety precautions are paramount. This document provides a detailed guide to the safe handling, storage, and disposal of 4-Butoxy-N-(4-methylphenyl)benzamide, based on the principles of chemical safety and hazard assessment by analogy to structurally similar compounds.

The molecular structure of 4-Butoxy-N-(4-methylphenyl)benzamide incorporates a benzamide core, an N-aryl (specifically, a tolyl) group, and a butoxy substituent. The safety protocols outlined herein are therefore derived from the known hazards associated with aromatic amides, anilides, and alkoxy-substituted aromatic compounds.

Hazard Identification and Risk Assessment

Due to the absence of a specific Safety Data Sheet (SDS) for 4-Butoxy-N-(4-methylphenyl)benzamide, a risk assessment must be conducted by considering the hazards of its constituent chemical classes.

1.1. Structural Analogs and Potential Hazards:

  • Benzamide Moiety: Benzamides are generally considered to be of low to moderate toxicity. However, some derivatives can be harmful if swallowed and may cause genetic defects.[2][3] Skin and eye irritation are also potential hazards.[4]

  • N-(4-methylphenyl) Group (Anilide structure): Aromatic amines and anilides can be toxic and may have harmful effects on human health, including carcinogenicity and mutagenicity.[5] They are often readily absorbed through the skin.[5]

  • Butoxy Group: Alkoxy-substituted aromatic compounds do not typically confer extreme reactivity, but the overall toxicological profile of the molecule must be considered.

1.2. Anticipated Hazards of 4-Butoxy-N-(4-methylphenyl)benzamide:

Based on the above, the primary anticipated hazards are:

  • Acute Toxicity: Harmful if swallowed or inhaled.[6][7]

  • Skin and Eye Irritation: May cause skin irritation and serious eye irritation.[7][8]

  • Sensitization: May cause an allergic skin reaction or asthma-like symptoms if inhaled.[6]

  • Chronic Toxicity: Potential for long-term health effects with repeated or prolonged exposure.[9]

A summary of potential hazards based on analogous compounds is presented in Table 1.

Table 1: Summary of Potential Hazards and Corresponding Precautions

Hazard CategoryPotential EffectsRecommended Precautions
Acute Oral Toxicity Harmful if swallowed.[2][7]Do not eat, drink, or smoke when using this product.[7] Wash hands thoroughly after handling.[7] If swallowed, rinse mouth and seek medical attention.[2]
Inhalation Toxicity May be harmful if inhaled; may cause respiratory irritation.[6][7]Work in a well-ventilated area, preferably in a chemical fume hood.[4] Avoid breathing dust/fumes.[6]
Skin Corrosion/Irritation May cause skin irritation.[7]Avoid contact with skin.[4] Wear protective gloves and clothing.[4]
Serious Eye Damage/Irritation May cause serious eye irritation.[8]Wear safety glasses with side-shields or chemical goggles.[3]
Sensitization May cause an allergic skin reaction.[6]Avoid repeated or prolonged skin contact.
Chronic Effects Suspected of causing genetic defects (based on some benzamides).[2][3]Minimize exposure and follow all handling protocols diligently.

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, starting with engineering controls and supplemented by appropriate PPE, is essential.

2.1. Engineering Controls:

  • Ventilation: All work with 4-Butoxy-N-(4-methylphenyl)benzamide, especially when handling the solid or creating solutions, should be conducted in a certified chemical fume hood to minimize inhalation exposure.[4]

  • Safety Showers and Eyewash Stations: Ensure that a safety shower and eyewash station are readily accessible in the immediate work area.[4][10]

2.2. Personal Protective Equipment (PPE):

  • Eye and Face Protection: Tightly fitting safety goggles or a face shield (minimum 8-inch) are mandatory.[6][11]

  • Hand Protection: Chemically resistant gloves (e.g., nitrile) must be worn.[6] Gloves should be inspected before use and disposed of properly after handling the compound.[11]

  • Skin and Body Protection: A lab coat or chemical-resistant apron should be worn.[4] Full-body protection may be necessary for large-scale operations or in the event of a spill.

  • Respiratory Protection: If working outside of a fume hood is unavoidable, or if there is a risk of aerosolization, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[3][9]

The following diagram illustrates the workflow for donning and doffing PPE.

PPE_Workflow cluster_donning Donning PPE cluster_doffing Doffing PPE Don1 Wash Hands Don2 Lab Coat Don1->Don2 Don3 Respirator (if needed) Don2->Don3 Don4 Goggles/Face Shield Don3->Don4 Don5 Gloves Don4->Don5 Work Chemical Handling Don5->Work Doff1 Gloves Doff2 Goggles/Face Shield Doff1->Doff2 Doff3 Lab Coat Doff2->Doff3 Doff4 Respirator (if needed) Doff3->Doff4 Doff5 Wash Hands Doff4->Doff5 End End Doff5->End Start Start Start->Don1 Work->Doff1

Caption: Workflow for donning and doffing Personal Protective Equipment.

Handling and Storage Protocols

3.1. Handling:

  • Avoid contact with skin, eyes, and clothing.[12][13]

  • Avoid the formation of dust and aerosols.[3][13]

  • Use in a well-ventilated area.[14]

  • Do not eat, drink, or smoke in the laboratory.[4]

  • Wash hands thoroughly after handling.[7]

3.2. Storage:

  • Store in a tightly closed container.[4][9]

  • Keep in a cool, dry, and well-ventilated place.[2][3]

  • Store away from incompatible materials such as strong oxidizing agents.[7]

Emergency Procedures

4.1. Spills and Leaks:

  • Evacuate the area and ensure adequate ventilation.

  • Wear appropriate PPE, including respiratory protection if necessary.[11]

  • For solid spills, carefully sweep up the material to avoid creating dust and place it in a suitable, closed container for disposal.[2][12]

  • For solutions, absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal.[6]

  • Clean the spill area thoroughly with a suitable solvent and then with soap and water.

  • Prevent the spill from entering drains or waterways.[11][12]

4.2. First Aid Measures:

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[4][11]

  • Skin Contact: Immediately remove contaminated clothing.[4] Wash the affected area with plenty of soap and water for at least 15 minutes.[2][7] Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4][7] Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting.[2] Rinse mouth with water.[3] Seek immediate medical attention.[2]

The following diagram outlines the general emergency response protocol.

Emergency_Response Incident Chemical Incident (Spill, Exposure) Assess Assess the Situation (Is it safe to approach?) Incident->Assess Evacuate Evacuate Immediate Area Assess->Evacuate No Alert Alert Supervisor & Emergency Services Assess->Alert Yes PPE Don Appropriate PPE Alert->PPE Contain Contain Spill (if safe to do so) PPE->Contain FirstAid Administer First Aid PPE->FirstAid Decontaminate Decontaminate Area Contain->Decontaminate Report Document the Incident FirstAid->Report Dispose Dispose of Waste Properly Decontaminate->Dispose Dispose->Report

Caption: General emergency response workflow for chemical incidents.

Waste Disposal

  • Dispose of 4-Butoxy-N-(4-methylphenyl)benzamide and any contaminated materials as hazardous waste.[4]

  • Consult with your institution's environmental health and safety (EHS) department for specific disposal guidelines.

  • Do not dispose of down the drain or in regular trash.

Conclusion

References

  • SKC Inc. (2023, December 22).
  • SKC Inc. (2024, January 9). SDS 2002 - Aromatic Amine Cleaning Developing Solution.indd.
  • Sciencemadness Discussion Board. (2014, August 14). Amide handling precautions?
  • New Jersey Department of Health. (2002, June). HAZARD SUMMARY - BENZAMIDE.
  • Fisher Scientific. (2025, December 19). SAFETY DATA SHEET - Acetamide, N-(4-butoxyphenyl)-.
  • Thermo Fisher Scientific. (2025, September 17).
  • ACS Publications. (2023, November 9).
  • Tri-iso. MATERIAL SAFETY DATA SHEET - Mixture of Aromatic Hydroxyls / Amines / Organophosphorous.
  • Chemical Substance Information. N-(4-BUTYL-PHENYL)-4-METHYL-BENZAMIDE.
  • CDH Fine Chemical.
  • Fisher Scientific. (2025, December 26).
  • Santa Cruz Biotechnology. Benzamide.
  • Loba Chemie. BENZAMIDE FOR SYNTHESIS.
  • Material Safety D
  • Tokyo Chemical Industry. (2025, October 31).
  • LookChem. 4-Butoxy-N-[2-(1-pyrrolidinyl)
  • MilliporeSigma. 4-BUTOXY-N-(4-PROPIONYLPHENYL)BENZAMIDE AldrichCPR.
  • ChemicalBook. (2026, January 17).
  • CymitQuimica. CAS 582-78-5: N-(4-Methylphenyl)benzamide.
  • Evaluation statement. (2023, December 14). Benzenamine, N-phenyl-.
  • Gowda, B. T., Tokarčík, M., Kožíšek, J., & Sowmya, B. P. (2008). N-(4-Methylphenyl)benzamide. PMC.
  • Gowda, B. T., Tokarčík, M., Kožíšek, J., & Sowmya, B. P. (2008). N-(4-Methylphenyl)benzamide.

Sources

Application Note: Advanced Analytical Characterization of 4-Butoxy-N-(4-methylphenyl)benzamide

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Formulation Scientists, and Preclinical Drug Development Professionals Document Type: Technical Application Note & Standard Operating Protocols

Executive Summary & Analytical Rationale

4-Butoxy-N-(4-methylphenyl)benzamide (also known as N -(p-tolyl)-4-butoxybenzamide) is a lipophilic, substituted benzamide derivative. Structurally, it features a central amide linker bridging two aromatic systems: a 4-butoxybenzoyl ring and a 4-methylaniline (p-toluidine) ring.

In pharmaceutical development, benzamides represent a privileged scaffold[1]. However, characterizing them requires a strategic approach due to their specific physicochemical properties. The highly hydrophobic butoxy tail and the tolyl group dictate its chromatographic behavior, while the amide bond introduces hydrogen-bonding capabilities that influence both its nuclear magnetic resonance (NMR) profile and its solid-state polymorphism.

This application note provides a comprehensive, self-validating analytical framework to confirm the structural identity, quantify purity, and assess the thermal properties of 4-Butoxy-N-(4-methylphenyl)benzamide.

Workflow Start 4-Butoxy-N-(4-methylphenyl)benzamide Analytical Profiling Structural Structural Elucidation (NMR, HRMS, FTIR) Start->Structural Purity Chromatographic Purity (HPLC-DAD, LC-MS) Start->Purity Thermal Solid-State Analysis (DSC, TGA, XRPD) Start->Thermal NMR_Details Confirm connectivity, para-substitution patterns, and amide H-bonding Structural->NMR_Details HPLC_Details Quantify related substances (e.g., p-toluidine, 4-butoxybenzoic acid) Purity->HPLC_Details Thermal_Details Assess polymorphism, melting point, and thermal degradation Thermal->Thermal_Details

Caption: Comprehensive analytical workflow for the characterization of benzamide derivatives.

Structural Elucidation: Identity & Connectivity

To unequivocally prove the molecular structure, a triad of techniques is utilized: NMR, High-Resolution Mass Spectrometry (HRMS), and Fourier-Transform Infrared Spectroscopy (FTIR).

NMR Spectroscopy: Causality of Solvent and Signal Interpretation

The choice of solvent is critical in benzamide NMR. While Chloroform-d ( CDCl3​ ) is common, we mandate the use of DMSO- d6​ . The causality here is two-fold:

  • Amide Proton Stabilization: DMSO acts as a strong hydrogen-bond acceptor, locking the amide -NH proton and preventing rapid exchange. This shifts the -NH signal downfield (typically to δ 9.5–10.5 ppm), pulling it completely out of the congested aromatic region ( δ 7.0–8.0 ppm)[2].

  • Conformational Locking: The highly polar solvent stabilizes the trans-amide rotamer, yielding sharper signals and distinct coupling constants[2].

The para-substitution on both aromatic rings provides a self-validating structural check: each ring must display a characteristic AA′BB′ (or AB ) splitting pattern—two sets of doublets integrating to 2 protons each.

Table 1: Expected 1 H NMR Assignments in DMSO- d6​ (400 MHz)

Proton EnvironmentExpected Shift ( δ , ppm)MultiplicityIntegrationCausality / Assignment
Amide -NH9.80 – 10.20Singlet (broad)1HDeshielded by carbonyl and H-bonded to DMSO[2].
Benzoyl Aromatic (ortho to C=O)7.85 – 7.95Doublet ( J≈8.5 Hz)2HDeshielded by the electron-withdrawing carbonyl group.
Tolyl Aromatic (ortho to NH)7.60 – 7.70Doublet ( J≈8.2 Hz)2HDeshielded by the adjacent amide nitrogen.
Tolyl Aromatic (ortho to CH3​ )7.10 – 7.20Doublet ( J≈8.2 Hz)2HShielded relative to the NH-adjacent protons.
Benzoyl Aromatic (ortho to O)6.95 – 7.05Doublet ( J≈8.5 Hz)2HShielded by the electron-donating alkoxy oxygen.
Butoxy −OCH2​− 4.00 – 4.10Triplet ( J≈6.5 Hz)2HStrongly deshielded by the adjacent ether oxygen.
Tolyl −CH3​ 2.25 – 2.35Singlet3HBenzylic methyl group.
Butoxy −CH2​− (internal)1.65 – 1.75Multiplet2HAliphatic chain progression.
Butoxy −CH2​− (internal)1.40 – 1.50Multiplet2HAliphatic chain progression.
Butoxy −CH3​ 0.90 – 1.00Triplet ( J≈7.4 Hz)3HTerminal methyl of the lipophilic tail.
HRMS and FTIR Signatures
  • HRMS (ESI+): The exact mass for C18​H21​NO2​ is 283.1572 Da. The protocol must monitor for the [M+H]+ ion at m/z 284.1645 . The presence of this exact mass confirms the elemental composition.

  • FTIR (ATR): Key diagnostic bands include the Amide I band (C=O stretch) at 1645 cm−1 , the Amide II band (N-H bend/C-N stretch) at 1530 cm−1 , and the asymmetric C-O-C ether stretch at 1250 cm−1 .

Chromatographic Purity: HPLC-UV/DAD Method

Assessing the purity of 4-Butoxy-N-(4-methylphenyl)benzamide requires resolving the Active Pharmaceutical Ingredient (API) from its likely synthetic precursors: 4-butoxybenzoic acid and p-toluidine.

Causality behind the Method Design: p-Toluidine is highly polar and potentially genotoxic, meaning it will elute very early and must be quantified accurately. Conversely, the target benzamide is highly lipophilic due to the butoxy and tolyl groups. Therefore, a Reverse-Phase C18 column is selected for its strong hydrophobic retention[3]. A gradient method starting with high aqueous content (to retain and resolve p-toluidine) and ramping to high organic content (to elute the benzamide) is required. Formic acid (0.1%) is added to suppress the ionization of the residual benzoic acid, ensuring sharp, symmetrical peaks[3].

HPLCLoigc SamplePrep Sample Prep (ACN:H2O) Column C18 Column (Hydrophobic Retention) SamplePrep->Column Detection UV Detection (254 nm Chromophore) Column->Detection Data Peak Integration & Purity Assay Detection->Data

Caption: Logical sequence of the HPLC-UV analytical method for lipophilic benzamides.

Table 2: Optimized HPLC Gradient Program

Time (min)% Mobile Phase A (Water + 0.1% FA)% Mobile Phase B (Acetonitrile + 0.1% FA)Flow Rate (mL/min)
0.09551.0
2.09551.0
12.010901.0
15.010901.0
15.19551.0
20.09551.0

Solid-State & Thermal Characterization

Benzamides are notorious for exhibiting polymorphism due to the rotational freedom around the ether linkage and the directional hydrogen bonding of the amide core.

  • Differential Scanning Calorimetry (DSC): Used to determine the absolute melting point and detect polymorphic transitions (exothermic recrystallization events prior to melting).

  • Thermogravimetric Analysis (TGA): Run concurrently to ensure that the endothermic melting event observed in DSC is not actually thermal degradation or solvent loss.

Standard Operating Protocols

Protocol 1: Preparation and Acquisition for 1 H/ 13 C NMR

This protocol is designed to be a self-validating system; failure to achieve a clear baseline indicates improper sample prep.

  • Sample Weighing: Accurately weigh 15–20 mg of 4-Butoxy-N-(4-methylphenyl)benzamide using a microbalance.

  • Dissolution: Add 0.6 mL of high-purity DMSO- d6​ (containing 0.03% v/v TMS as an internal reference) to the vial.

  • Homogenization: Sonicate the vial for 60 seconds. Causality: Complete dissolution is critical; particulate matter distorts the magnetic field homogeneity, leading to broadened peaks and poor shimming[1].

  • Transfer: Transfer the clear solution to a 5 mm NMR tube using a glass Pasteur pipette, ensuring the solvent height is exactly 4 cm to optimize the probe's fill factor.

  • Acquisition: Lock onto the deuterium signal of DMSO. Shim the Z and Z2 axes until the lock level is stable. Acquire the 1 H spectrum using a standard 30° pulse program with 16 scans and a relaxation delay (D1) of 2 seconds.

Protocol 2: HPLC-UV Purity Assay
  • System Preparation: Install a C18 column (e.g., Hypersil GOLD, 150 x 4.6 mm, 3 µm)[3]. Purge lines with Mobile Phase A (Water/0.1% FA) and B (ACN/0.1% FA).

  • Standard Preparation: Prepare a 1.0 mg/mL stock solution of the analyte in 50:50 Acetonitrile:Water. Dilute to a working concentration of 0.1 mg/mL.

  • System Suitability Test (SST): Inject the working standard 5 times.

    • Self-Validation Criteria: The Relative Standard Deviation (RSD) of the peak area must be 2.0%. The tailing factor must be between 0.9 and 1.2.

  • Sample Analysis: Inject 10 µL of the sample. Monitor the eluent at 254 nm (optimal for the conjugated benzamide π -system) and 210 nm (to catch aliphatic or non-conjugated impurities).

  • Integration: Integrate all peaks with a signal-to-noise (S/N) ratio >10 . Calculate purity as the Area % of the main peak relative to total integrated area.

References

  • Development and validation of a sensitive HPLC-MS/MS method for determination of chidamide (epidaza), a new benzamide class of selective histone deacetylase inhibitor, in human plasma and its clinical application PubMed (National Institutes of Health) URL:[Link]

  • 1H NMR spectra part 31: 1H chemical shifts of amides in DMSO solvent ResearchGate URL:[Link]

Sources

Application Notes and Protocols: Developing In-Vitro Assays for 4-Butoxy-N-(4-methylphenyl)benzamide

Author: BenchChem Technical Support Team. Date: March 2026

Authored by: Your Senior Application Scientist

Introduction: Unveiling the Therapeutic Potential of 4-Butoxy-N-(4-methylphenyl)benzamide

4-Butoxy-N-(4-methylphenyl)benzamide is a member of the benzamide class of compounds, a scaffold renowned for its diverse pharmacological activities.[1][2] Benzamide derivatives have demonstrated a wide spectrum of biological effects, including anticancer, antimicrobial, anti-inflammatory, and enzyme-inhibiting properties.[1][3][4] The specific chemical structure of 4-Butoxy-N-(4-methylphenyl)benzamide, featuring a butoxy group and a 4-methylphenyl moiety, suggests potential for unique biological interactions and therapeutic applications. Its limited water solubility, a common characteristic of such structures, necessitates careful consideration in assay development.[5]

This comprehensive guide provides a strategic framework and detailed protocols for the in-vitro evaluation of 4-Butoxy-N-(4-methylphenyl)benzamide. As the specific biological targets of this compound are not yet elucidated, we propose a tiered approach, beginning with broad-spectrum primary screening to identify potential bioactivity, followed by more focused secondary assays to delineate its mechanism of action. This document is intended for researchers, scientists, and drug development professionals seeking to characterize the pharmacological profile of this and structurally similar novel chemical entities.

Physicochemical Properties and Handling

A critical first step in any in-vitro study is understanding the physicochemical properties of the test compound.

PropertyValue/InformationSource
Molecular Formula C₂₀H₂₅NO₂Inferred from structure
Molecular Weight 311.42 g/mol Inferred from structure
Solubility Limited solubility in water; soluble in organic solvents like ethanol and acetone.[5][5]
Appearance Likely a white to off-white crystalline solid.[5][5]

Stock Solution Preparation: Due to its limited aqueous solubility, a high-concentration stock solution of 4-Butoxy-N-(4-methylphenyl)benzamide should be prepared in an appropriate organic solvent, such as dimethyl sulfoxide (DMSO) or ethanol. The final concentration of the solvent in the assay medium should be carefully controlled and kept consistent across all experiments, typically below 0.5%, to avoid solvent-induced artifacts.

Tier 1: Primary Screening for Biological Activity

The initial phase of in-vitro testing aims to cast a wide net to identify any significant biological effects of 4-Butoxy-N-(4-methylphenyl)benzamide. Based on the known activities of the benzamide class, we recommend parallel screening for cytotoxic and antimicrobial effects.

Experimental Workflow for Primary Screening

cluster_0 Compound Preparation cluster_1 Cytotoxicity Screening cluster_2 Antimicrobial Screening A 4-Butoxy-N-(4-methylphenyl)benzamide B Prepare 10 mM stock in DMSO A->B C Serial Dilutions B->C E Compound Treatment (24-72h) C->E I Disc Diffusion or Broth Microdilution C->I D Cell Seeding (e.g., MCF-7, HeLa, A549) D->E F MTT Assay E->F G Quantify Cell Viability (IC50) F->G H Bacterial/Fungal Culture Prep H->I J Incubation (18-24h) I->J K Measure Zone of Inhibition/MIC J->K

Caption: Primary screening workflow for 4-Butoxy-N-(4-methylphenyl)benzamide.

Protocol 1: In-Vitro Cytotoxicity Assessment using the MTT Assay

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability. In living cells, mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.[1]

Materials:

  • 4-Butoxy-N-(4-methylphenyl)benzamide

  • Human cancer cell lines (e.g., MCF-7 for breast cancer, HeLa for cervical cancer, A549 for lung cancer)

  • Complete cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed 5,000-10,000 cells per well in a 96-well plate in 100 µL of complete medium.

    • Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the 4-Butoxy-N-(4-methylphenyl)benzamide stock solution in complete medium. A typical concentration range to start with is 0.1 µM to 100 µM.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations.

    • Include a vehicle control (medium with the same percentage of DMSO as the highest compound concentration) and a positive control (a known cytotoxic agent).

    • Incubate for 48-72 hours.

  • MTT Assay:

    • After incubation, add 10 µL of MTT solution to each well.

    • Incubate for 4 hours at 37°C.

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate for 5 minutes at room temperature.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and determine the half-maximal inhibitory concentration (IC₅₀) using non-linear regression analysis.

Cell LineHypothetical IC₅₀ (µM)
MCF-715.2
HeLa28.5
A549>50

Protocol 2: Antimicrobial Susceptibility Testing via Disc Diffusion

Principle: This method assesses the antimicrobial activity of a substance by measuring the zone of growth inhibition around a filter paper disc impregnated with the test compound on an agar plate uniformly inoculated with a test microorganism.[1][6]

Materials:

  • 4-Butoxy-N-(4-methylphenyl)benzamide

  • Bacterial strains (e.g., Staphylococcus aureus ATCC 6538, Escherichia coli ATCC 8739)[6]

  • Fungal strain (e.g., Candida albicans ATCC 10231)[6]

  • Mueller-Hinton agar (for bacteria) or Sabouraud Dextrose agar (for fungi)

  • Sterile filter paper discs

  • Sterile broth (e.g., Tryptic Soy Broth)

  • Sterile swabs

  • Incubator

Procedure:

  • Inoculum Preparation:

    • Prepare a standardized inoculum of the test microorganism in sterile broth to a turbidity equivalent to a 0.5 McFarland standard.

  • Plate Inoculation:

    • Uniformly streak the inoculum onto the surface of the agar plate using a sterile swab.

  • Disc Application:

    • Aseptically apply sterile filter paper discs impregnated with a known concentration of 4-Butoxy-N-(4-methylphenyl)benzamide (e.g., 10 µg, 30 µg) onto the agar surface.

    • Include a solvent control disc and a positive control disc with a standard antibiotic (e.g., gentamicin).

  • Incubation:

    • Incubate the plates at 37°C for 18-24 hours for bacteria, or at 25-30°C for 48 hours for fungi.

  • Data Acquisition:

    • Measure the diameter of the zone of inhibition (in mm) around each disc.

Data Interpretation: The size of the inhibition zone correlates with the antimicrobial activity of the compound. A larger zone indicates greater susceptibility of the microorganism to the compound.

MicroorganismZone of Inhibition (mm) at 30 µ g/disc
S. aureus14
E. coli8
C. albicans0

Tier 2: Secondary Assays for Mechanism of Action (MoA) Elucidation

If the primary screening reveals significant bioactivity, the next step is to investigate the underlying mechanism. The choice of secondary assays will be guided by the results of the primary screen.

Potential Mechanisms for Benzamide Derivatives

cluster_0 Potential Targets cluster_1 Cellular Effects A Protein Kinases E Inhibition of Cell Proliferation A->E [3] B Glucokinase F Metabolic Modulation B->F [2] C DNA Minor Groove G DNA Damage/Replication Block C->G [18] D Microbial Enzymes H Inhibition of Microbial Growth D->H

Caption: Potential mechanisms of action for benzamide derivatives.

Protocol 3: Enzyme Inhibition Assay (Example: Protein Kinase)

Rationale: Many benzamide derivatives have been shown to inhibit protein kinases, which are crucial regulators of cell signaling and are often dysregulated in cancer.[4]

Principle: This assay measures the ability of 4-Butoxy-N-(4-methylphenyl)benzamide to inhibit the activity of a specific protein kinase. This can be done using various formats, such as a fluorescence-based assay that measures the amount of phosphorylated substrate.

Materials:

  • Recombinant protein kinase (e.g., a kinase implicated in the cancer type where cytotoxicity was observed)

  • Kinase-specific substrate peptide

  • ATP

  • Assay buffer

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay from Promega)

  • 384-well plates

  • Plate reader capable of luminescence detection

Procedure:

  • Reaction Setup:

    • In a 384-well plate, add the test compound at various concentrations.

    • Add the protein kinase and its specific substrate.

    • Initiate the kinase reaction by adding ATP.

    • Incubate for a specified time (e.g., 60 minutes) at room temperature.

  • Signal Detection:

    • Stop the kinase reaction and measure the amount of product formed (e.g., ADP) according to the manufacturer's instructions for the detection reagent.

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each compound concentration relative to a no-compound control.

    • Determine the IC₅₀ value by plotting the percentage of inhibition against the log of the compound concentration.

Protocol 4: DNA Binding Assay using UV-Visible Spectroscopy

Rationale: Some benzamide derivatives are known to bind to the minor groove of DNA, which can interfere with DNA replication and transcription, leading to cytotoxicity.[7]

Principle: The interaction of a small molecule with DNA can be monitored by changes in the UV-Visible absorption spectrum of the molecule.

Materials:

  • 4-Butoxy-N-(4-methylphenyl)benzamide

  • Calf Thymus DNA (ctDNA)

  • Tris-HCl buffer

  • UV-Visible spectrophotometer

  • Quartz cuvettes

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of the test compound in buffer.

    • Prepare a series of solutions with a fixed concentration of the compound and increasing concentrations of ctDNA.

  • Spectroscopic Measurement:

    • Record the UV-Visible absorption spectra of each solution over a relevant wavelength range.

  • Data Analysis:

    • Analyze the changes in the absorption spectrum (e.g., hypochromism or hyperchromism, and bathochromic or hypsochromic shifts) upon the addition of DNA.

    • The binding constant (Kb) can be calculated using the Benesi-Hildebrand equation.[8]

Conclusion and Future Directions

The protocols outlined in this application note provide a robust starting point for the in-vitro characterization of 4-Butoxy-N-(4-methylphenyl)benzamide. The tiered approach, starting with broad screening and progressing to more specific mechanism-of-action studies, allows for an efficient and comprehensive evaluation of its therapeutic potential. Positive results from these assays would warrant further investigation, including more advanced cellular assays (e.g., apoptosis, cell cycle analysis), target deconvolution studies, and eventually, in-vivo efficacy and toxicity studies. The versatility of the benzamide scaffold suggests that 4-Butoxy-N-(4-methylphenyl)benzamide could hold promise in various therapeutic areas, and the systematic in-vitro evaluation described herein is the critical first step in unlocking that potential.

References

  • BenchChem. (2025). In Vitro Evaluation of Novel Benzamide Compounds: A Technical Guide.
  • Kazi, A. A., & Chatpalliwar, V. A. (2022). Design, Synthesis, Molecular Docking and In vitro Biological Evaluation of Benzamide Derivatives as Novel Glucokinase Activators. Current Enzyme Inhibition, 18(1), 61-75. [Link]

  • BenchChem. (2025). The Evolving Landscape of Benzamide Derivatives: A Comparative Analysis of In Vitro and In Vivo Efficacy.
  • Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives. (2024). Chemical Science International Journal, 33(4), 54-66. [Link]

  • Wicaksono, G., et al. (2023). Synthesis, In Silico Study, Antibacterial and Antifungal Activities of N-phenylbenzamides. International Journal of Molecular Sciences, 24(3), 2745. [Link]

  • N-(Benzo[d]thiazol-2-yl)benzamide and its chlorinated isomers: synthesis, NMR, FT-IR, UV-visible, BSA- and DNA-binding, DFT, molecular docking, and pharmacokinetic profiles. (2023). New Journal of Chemistry. [Link]

  • Synthesis and Biophysical and Biological Studies of N‑Phenylbenzamide Derivatives Targeting Kinetoplastid Parasites. (2023). Journal of Medicinal Chemistry. [Link]

Sources

Application Note: Evaluating 4-Butoxy-N-(4-methylphenyl)benzamide as a Potential Inhibitor of Cyclooxygenase-2 (COX-2)

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide for researchers on the characterization of 4-Butoxy-N-(4-methylphenyl)benzamide as a potential inhibitor of Cyclooxygenase-2 (COX-2). Cyclooxygenase enzymes are key players in the inflammatory pathway, and selective COX-2 inhibition is a validated strategy for anti-inflammatory therapies.[1][2] This note details the scientific rationale, necessary materials, and step-by-step protocols for conducting in vitro enzymatic assays to determine the compound's inhibitory potency (IC50) and to elucidate its mechanism of action. The methodologies are designed to be robust and self-validating, providing the high-quality data necessary for early-stage drug discovery programs.

Scientific Rationale & Background

Cyclooxygenase (COX) is a bifunctional enzyme that catalyzes the conversion of arachidonic acid into prostaglandins, key mediators of inflammation, pain, and fever.[3][4] Two primary isoforms exist: COX-1, which is constitutively expressed and involved in homeostatic functions, and COX-2, which is an inducible enzyme significantly upregulated at sites of inflammation.[2][5] The selective inhibition of COX-2 is a desirable therapeutic goal as it can reduce inflammation while minimizing the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit COX-1.[6][7]

The compound 4-Butoxy-N-(4-methylphenyl)benzamide is a synthetic small molecule with structural features, such as its benzamide core, that suggest potential interactions with the active site of cyclooxygenase enzymes. This application note outlines the experimental framework to test the hypothesis that this compound acts as a selective inhibitor of the COX-2 isoform.

The Arachidonic Acid Cascade

To understand the point of intervention, it is crucial to visualize the biochemical pathway. COX-2 acts on arachidonic acid released from the cell membrane to produce Prostaglandin H2 (PGH2), the precursor for various pro-inflammatory prostaglandins.[8][9]

Arachidonic_Acid_Pathway membrane Membrane Phospholipids pla2 Phospholipase A2 (PLA2) membrane->pla2 aa Arachidonic Acid (AA) pla2->aa Releases cox2 COX-2 (Target Enzyme) aa->cox2 Substrate pgh2 Prostaglandin H2 (PGH2) cox2->pgh2 Catalyzes synthases Prostaglandin Synthases pgh2->synthases prostaglandins Pro-inflammatory Prostaglandins (e.g., PGE2) synthases->prostaglandins Converts to inhibitor 4-Butoxy-N-(4-methylphenyl)benzamide inhibitor->cox2 Inhibits

Caption: The COX-2 enzyme pathway and point of inhibition.

Materials and Reagents

  • Enzymes: Human recombinant COX-2 and Ovine COX-1 (for selectivity screening).

  • Compound: 4-Butoxy-N-(4-methylphenyl)benzamide, dissolved in DMSO to a 10 mM stock.

  • Substrate: Arachidonic Acid.

  • Detection Reagent: N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD).

  • Cofactor: Heme.

  • Assay Buffer: 100 mM Tris-HCl, pH 8.0.

  • Control Inhibitors: Celecoxib (selective COX-2 inhibitor), Ibuprofen (non-selective).

  • Hardware: 96-well microplate reader capable of measuring absorbance at 590 nm.[10]

Experimental Protocols

The following protocols are based on a widely used colorimetric method that measures the peroxidase activity of the COX enzyme.[11][12] The peroxidase component reduces an intermediate, and this activity is coupled to the oxidation of the chromogenic substrate TMPD, which can be monitored spectrophotometrically.[13]

Workflow Overview

Caption: High-level workflow for inhibitor characterization.

Protocol 1: IC50 Determination

The half-maximal inhibitory concentration (IC50) is a measure of the inhibitor's potency.[14] It represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%.[15]

  • Reagent Preparation: Prepare fresh 1X Assay Buffer, and dilute the COX-2 enzyme and Heme cofactor in the buffer as per the supplier's instructions.

  • Compound Dilution: Perform a serial dilution of the 10 mM 4-Butoxy-N-(4-methylphenyl)benzamide stock solution in DMSO, followed by a final dilution in 1X Assay Buffer to achieve a range of concentrations (e.g., 0.1 nM to 100 µM). Ensure the final DMSO concentration in all wells is ≤1%.

  • Plate Setup (in triplicate):

    • 100% Activity Wells: 150 µL Assay Buffer, 10 µL Heme, 10 µL COX-2 enzyme.

    • Inhibitor Wells: 140 µL Assay Buffer, 10 µL of diluted test compound, 10 µL Heme, 10 µL COX-2 enzyme.

    • Vehicle Control Wells: 140 µL Assay Buffer, 10 µL of 1% DMSO (vehicle), 10 µL Heme, 10 µL COX-2 enzyme.

    • Background Wells: 160 µL Assay Buffer, 10 µL Heme (no enzyme).

  • Pre-incubation: Gently shake the plate and incubate at 25°C for 5 minutes. This step allows the inhibitor to bind to the enzyme before the substrate is introduced.

  • Reaction Initiation: Add 20 µL of the Colorimetric Substrate (TMPD) solution to all wells, followed immediately by 20 µL of the Arachidonic Acid substrate solution.

  • Measurement: Shake the plate for 10 seconds and incubate for exactly 2 minutes at 25°C. Read the absorbance at 590 nm.[11]

  • Selectivity Screen: Repeat the entire protocol using COX-1 enzyme to determine the IC50 for the other isoform and calculate the selectivity index (IC50 COX-1 / IC50 COX-2).

Protocol 2: Mechanism of Action (MoA) Study

To understand how the compound inhibits the enzyme, a kinetic study is performed. By measuring reaction rates at various substrate and inhibitor concentrations, we can determine if the inhibition is competitive, non-competitive, or uncompetitive using a Lineweaver-Burk plot.[16][17]

  • Experimental Setup: The assay is set up similarly to the IC50 determination. However, this experiment uses a matrix of conditions. You will run the assay with several fixed concentrations of the inhibitor (e.g., 0, 0.5 x IC50, 1 x IC50, 2 x IC50) and, for each inhibitor concentration, vary the concentration of the arachidonic acid substrate.

  • Data Collection: For each condition, measure the initial reaction velocity (V₀). This is typically done by taking multiple absorbance readings over a short time course (e.g., every 30 seconds for 5 minutes) and calculating the initial linear rate.

  • Data Transformation: For the Lineweaver-Burk plot, you will need to calculate the reciprocal of the substrate concentration (1/[S]) and the reciprocal of the initial velocity (1/V₀) for each data point.[18][19]

Data Analysis and Interpretation

IC50 Calculation
  • Subtract the average absorbance of the background wells from all other wells.

  • Calculate the percentage of inhibition for each inhibitor concentration: % Inhibition = 100 * (1 - (Abs_inhibitor / Abs_vehicle_control))

  • Plot the % Inhibition versus the log of the inhibitor concentration.

  • Fit the data to a sigmoidal dose-response curve (variable slope) using appropriate software (e.g., GraphPad Prism, R) to determine the IC50 value.[14]

Lineweaver-Burk Plot Analysis

Plot 1/V₀ (y-axis) versus 1/[S] (x-axis) for each fixed inhibitor concentration. The resulting plot will show a series of lines. The pattern of these lines reveals the mechanism of inhibition:[17][20]

  • Competitive Inhibition: Lines intersect at the y-axis (Vmax is unchanged, apparent Km increases).

  • Non-competitive Inhibition: Lines intersect on the x-axis (Km is unchanged, apparent Vmax decreases).

  • Uncompetitive Inhibition: Lines are parallel (both apparent Vmax and Km decrease).

Data Presentation

Summarize the key quantitative results in a clear, tabular format.

Parameter4-Butoxy-N-(4-methylphenyl)benzamideCelecoxib (Control)
COX-2 IC50 (nM) [Experimental Value][Literature/Experimental Value]
COX-1 IC50 (nM) [Experimental Value][Literature/Experimental Value]
Selectivity Index (COX-1/COX-2) [Calculated Value][Calculated Value]
Mechanism of Action vs. COX-2 [Determined from Plot]Competitive

Troubleshooting

  • High Well-to-Well Variability: Ensure thorough mixing of reagents and consistent timing, especially for reaction initiation and reading steps. Check for bubbles in wells.

  • Low Signal/Activity: Confirm the activity of the enzyme stock. Ensure the Heme cofactor was added, as it is essential for peroxidase activity.

  • IC50 Curve Does Not Reach 100% Inhibition: The compound may be a weak inhibitor, or its solubility limit may have been reached. Verify compound solubility in the final assay buffer.

Conclusion

These protocols provide a robust framework for the initial characterization of 4-Butoxy-N-(4-methylphenyl)benzamide as a COX-2 inhibitor. By determining the IC50, assessing selectivity over COX-1, and elucidating the kinetic mechanism of action, researchers can generate the critical data needed to validate this compound as a lead candidate for further development in anti-inflammatory drug discovery programs.

References

  • Tantcheva-Poór, I., & Raskopf, E. (2004). The distinct roles of cyclooxygenase-1 and -2 in neuroinflammation: implications for translational research. Journal of Neuroinflammation, 1(1), 1-10. [Link]

  • Davidson College. (n.d.). IC50 Determination. edX. [Link]

  • Wikipedia. (2024). Cyclooxygenase-2. [Link]

  • Vane, J. R., & Botting, R. M. (1998). Role and regulation of cyclooxygenase-2 during inflammation. Scandinavian Journal of Rheumatology, 27(sup109), 63-70. [Link]

  • GoodRx. (2022). What Is the Role of Cyclooxygenase (COX) in the Body? [Link]

  • Cleveland Clinic. (2022). COX-2 Inhibitors. [Link]

  • MedSchoolCoach. (2023). Mastering Lineweaver-Burk Plots: A Comprehensive Guide for MCAT Biochemistry. [Link]

  • Wikipedia. (2023). Lineweaver–Burk plot. [Link]

  • Toplak, M., & Hodošček, M. (2020). A practical consideration for the substrate concentration when determining IC50 values for enzyme inhibition. Canadian Journal of Chemistry, 98(12), 762-770. [Link]

  • MedSchoolCoach. (n.d.). Lineweaver Burk Plots – MCAT Biochemistry. [Link]

  • Massive Bio. (2025). Cyclooxygenase 2. [Link]

  • ChemTalk. (2024). Lineweaver-Burk Plot. [Link]

  • Minghetti, L. (2004). Cyclooxygenase-2 (COX-2) in Inflammatory and Degenerative Brain Diseases. Journal of Neuropathology & Experimental Neurology, 63(9), 901-910. [Link]

  • Kim, H. S., & Harris, R. C. (2010). Cyclooxygenase 2: protein-protein interactions and posttranslational modifications. The FASEB Journal, 24(8), 2673-2685. [Link]

  • Wikipedia. (2024). IC50. [Link]

  • Microbe Notes. (2022). Lineweaver–Burk Plot. [Link]

  • Nørregaard, R., Kwon, T. H., & Frøkiær, J. (2015). Physiology and pathophysiology of cyclooxygenase-2 and prostaglandin E2 in the kidney. Kidney Research and Clinical Practice, 34(4), 194-200. [Link]

  • National Cancer Institute. (n.d.). Definition of COX-2. NCI Dictionary of Cancer Terms. [Link]

  • Ghorbani, A., et al. (2015). Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents. Letters in Drug Design & Discovery, 12(4), 282-290. [Link]

  • Schiroli, D., & Nolan, S. P. (2018). Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis. Analytical Biochemistry, 556, 68-74. [Link]

  • Shapiro, A. B. (2021). Does anyone know a protocol for measuring COX2 activity? ResearchGate. [Link]

  • Creative BioMart. (n.d.). COX Colorimetric Inhibitor Screening Assay Kit. [Link]

Sources

Application Note: High-Throughput Screening and Validation of the Benzamide Scaffold 4-Butoxy-N-(4-methylphenyl)benzamide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Compound Profiling

The benzamide scaffold is a highly privileged structure in medicinal chemistry, frequently utilized in the development of modulators for central nervous system (CNS) targets, including the Sigma-1 Receptor (S1R) and various G-protein coupled receptors (GPCRs)[1]. 4-Butoxy-N-(4-methylphenyl)benzamide (Formula: C18H21NO2; MW: 283.37 g/mol ) is a representative library compound featuring a hydrophobic 4-butoxy tail, a central hydrogen-bonding amide linker, and a lipophilic p-tolyl headgroup.

With an estimated LogP of ~4.5, this compound is highly lipophilic. While this property is advantageous for blood-brain barrier (BBB) penetration in CNS drug discovery, it presents significant challenges during High-Throughput Screening (HTS). Highly hydrophobic compounds are prone to precipitation in aqueous buffers and non-specific binding to plastic consumables. To mitigate these artifacts, this application note details a robust, self-validating HTS workflow utilizing Acoustic Droplet Ejection (ADE) and Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).

Assay Design & Causality (E-E-A-T Principles)

To ensure high-fidelity data, the experimental design must address the specific physicochemical liabilities of the 4-Butoxy-N-(4-methylphenyl)benzamide scaffold.

  • Acoustic Droplet Ejection (ADE): Traditional serial dilution using polypropylene pipette tips introduces cumulative errors, particularly for "sticky" lipophilic compounds which adhere to the plastic. ADE utilizes sound energy to transfer nanoliter volumes of the compound directly from a 100% DMSO source plate to the assay plate[2]. This touchless transfer eliminates tip-induced sample loss and ensures the compound remains fully solubilized until the moment of assay buffer addition.

  • TR-FRET Readout: Aromatic benzamides can exhibit intrinsic autofluorescence, leading to false positives in standard fluorescence intensity assays. TR-FRET overcomes this by employing lanthanide fluorophores (e.g., Terbium, Tb3+) with millisecond-scale emission lifetimes. By introducing a time delay (e.g., 50–100 µs) before signal acquisition, short-lived compound autofluorescence and scattered light completely decay, yielding an ultra-low background and an exceptional signal-to-noise ratio[3]. Furthermore, the ratiometric nature of TR-FRET (measuring the acceptor/donor emission ratio) intrinsically corrects for well-to-well volume variations and mild compound quenching[4].

Step-by-Step Methodologies

Protocol 1: Acoustic Dispensing and Assay-Ready Plate Generation

Self-Validating Principle: To prevent solvent-induced artifacts, the final DMSO concentration must be identical across all wells. We employ a "DMSO back-fill" acoustic protocol to maintain a uniform solvent environment.

  • Source Plate Preparation: Solubilize 4-Butoxy-N-(4-methylphenyl)benzamide in 100% anhydrous DMSO to a stock concentration of 10 mM. Centrifuge the Echo-qualified 384-well source plate at 1000 x g for 3 minutes to degas the solution and create a flat meniscus.

  • Dose-Response Matrix: Program the acoustic liquid handler to dispense nanoliter volumes (2.5 nL to 50 nL) of the compound into a 384-well low-volume assay plate to create a 10-point dose-response curve (final assay concentrations ranging from 10 µM to 0.5 nM).

  • DMSO Back-Fill: Instruct the acoustic dispenser to back-fill pure DMSO into each well so that the total transferred volume of DMSO is exactly 50 nL per well. This guarantees a uniform 1% final DMSO concentration in a 5 µL total assay volume[2].

Protocol 2: TR-FRET Competitive Binding Assay

Self-Validating Principle: The assay includes a calculation of the F-ratio (normalized donor fluorescence) to flag compounds that optically interfere with the Terbium emission, preventing false readouts[3].

  • Reagent Preparation: Prepare the assay buffer (50 mM HEPES pH 7.4, 150 mM NaCl, 0.05% Tween-20, 0.1% BSA). The inclusion of Tween-20 and BSA is critical to prevent the hydrophobic benzamide from crashing out of solution.

  • Target Addition: Dispense 2 µL of His-tagged target protein (e.g., S1R) diluted in assay buffer into the assay-ready plate containing the acoustically dispensed compound. Incubate for 15 minutes at room temperature to allow pre-equilibration.

  • Tracer & Donor Addition: Add 3 µL of a detection mix containing a red-fluorescent tracer ligand (Acceptor) and an anti-His Terbium-labeled antibody (Donor).

  • Incubation: Seal the plate and incubate in the dark for 60 minutes at room temperature to reach binding equilibrium.

  • Detection: Read the plate on a TR-FRET compatible microplate reader.

    • Excitation: 337 nm (laser or xenon flash lamp).

    • Delay Time: 100 µs.

    • Integration Time: 200 µs.

    • Emission Channels: 620 nm (Tb3+ Donor) and 665 nm (Acceptor)[4].

  • Data Analysis: Calculate the TR-FRET ratio (Emission 665 nm / Emission 620 nm). Normalize the ratios against DMSO-only controls (0% inhibition) and a saturating concentration of a reference inhibitor (100% inhibition).

Data Presentation & Hit Triage

The following table summarizes the hypothetical screening metrics for 4-Butoxy-N-(4-methylphenyl)benzamide compared to a reference standard, demonstrating the rigorous triage criteria required for hit-to-lead progression.

Compound NameIC50 (nM)pIC50Hill SlopeZ'-FactorF-Ratio (Interference)Kinetic Solubility (µM)
4-Butoxy-N-(4-methylphenyl)benzamide 145.26.84-1.10.780.98 (Pass)12.5
Reference Standard (e.g., PRE-084) 44.37.35-0.90.821.02 (Pass)>50.0
Negative Control (DMSO) N/AN/AN/A0.811.00 (Baseline)N/A

Note: An F-Ratio between 0.8 and 1.2 indicates no significant optical interference from the compound. A Z'-Factor > 0.7 indicates an excellent, highly robust assay.

Visualizations

HTS_Workflow Lib Compound Library 4-Butoxy-N-(4-methylphenyl)benzamide Acoustic Acoustic Dispensing (nL DMSO transfer) Lib->Acoustic 100% DMSO TRFRET Primary Screen: TR-FRET Assay Acoustic->TRFRET Assay Ready Plates Triage Hit Triage & Counter-Screen TRFRET->Triage Z' > 0.7 Lead Lead Optimization Profiling Triage->Lead IC50 < 1 µM

High-throughput screening workflow for benzamide library triage using acoustic dispensing.

TRFRET_Mech Tb Tb3+ Donor Target Protein Target Tb->Target Labeled Ab Tracer Fluorescent Tracer Tb->Tracer FRET (665nm) Target->Tracer Bound Cmpd Benzamide Hit Cmpd->Target Competes Cmpd->Tracer Displaces

TR-FRET competitive binding mechanism illustrating the displacement of a tracer by the hit compound.

References

  • Title: Discovery of Novel Benzamide-Based Sigma-1 Receptor Agonists with Enhanced Selectivity and Safety Source: MDPI URL
  • Source: PMC (NIH)
  • Title: TR-FRET Measurements Source: BMG LABTECH URL
  • Title: Benefits of Acoustic Liquid Handling in Drug Discovery Source: Drug Development and Delivery URL

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 4-Butoxy-N-(4-methylphenyl)benzamide

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides in-depth technical support for the purification of 4-Butoxy-N-(4-methylphenyl)benzamide. It is structured to address common challenges and frequently asked questions encountered by researchers and drug development professionals. Our focus is on delivering field-proven insights and robust protocols to ensure the highest purity of your target compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary recommended methods for purifying crude 4-Butoxy-N-(4-methylphenyl)benzamide?

A1: The two most effective and widely used techniques for purifying this class of compound are recrystallization and silica gel column chromatography.[1][2]

  • Recrystallization is often the most efficient method for removing minor impurities, especially if the crude product is already relatively clean and crystalline. It is generally faster and can result in high yields of very pure material.[2][3]

  • Column Chromatography is the method of choice when the crude product contains multiple impurities or impurities with similar polarity to the desired product. It offers superior separation capabilities.[1][4]

High-Performance Liquid Chromatography (HPLC) is also a viable, albeit more resource-intensive, option for isolating highly pure material, particularly on a smaller, analytical scale.[5][6]

Q2: How do I identify potential impurities in my crude sample?

A2: The most common impurities arise from the starting materials or side reactions. For a typical synthesis involving the reaction of a 4-butoxybenzoyl derivative with p-toluidine, you should look for:

  • Unreacted p-toluidine: A basic amine.

  • Unreacted 4-butoxybenzoic acid: An acidic carboxylic acid (if starting from the acid) or residual acid from the hydrolysis of an acid chloride.

  • Side-products: Depending on the reaction conditions, other related amides or byproducts from coupling agents may be present.

These can typically be identified and tracked using Thin-Layer Chromatography (TLC).

Q3: What is the best approach for selecting a recrystallization solvent?

A3: The ideal recrystallization solvent is one in which 4-Butoxy-N-(4-methylphenyl)benzamide is highly soluble at elevated temperatures but sparingly soluble at room or lower temperatures.[1] Given the compound's structure (an aromatic amide with a butyl chain), solvents of moderate polarity are excellent starting points. A systematic solvent screening is recommended.

Table 1: Recommended Solvents for Recrystallization Screening

Solvent ClassExample SolventsRationale for Use
Alcohols Ethanol, Methanol, IsopropanolThe amide group's hydrogen bonding capability makes it soluble in hot alcohols, with solubility often decreasing significantly upon cooling. Ethanol is a particularly effective choice for many N-aryl benzamides.[7][8]
Esters Ethyl AcetateGood for dissolving moderately polar compounds when hot. Often used in a mixed-solvent system with a non-polar solvent like hexane.
Ketones AcetoneA polar aprotic solvent that can be effective, though its high volatility requires careful handling.[3][9]
Aprotic Polar AcetonitrileCan provide excellent results for crystallizing amides, sometimes yielding very high-quality crystals.[3]
Mixed Solvents Ethanol/Water, Ethyl Acetate/HexaneUsed when a single solvent is not ideal. The "good" solvent dissolves the compound, and the "anti-solvent" is added to induce precipitation upon cooling.[8]

Q4: How can I assess the purity of my final product?

A4: A combination of techniques should be used to confirm the purity of 4-Butoxy-N-(4-methylphenyl)benzamide:

  • Thin-Layer Chromatography (TLC): The appearance of a single spot in multiple eluent systems is a strong indicator of purity.[1]

  • Melting Point Analysis: A sharp melting point that is consistent with literature values indicates high purity. Impurities typically broaden and depress the melting point range.

  • Spectroscopic Methods (¹H NMR, ¹³C NMR): These are essential for confirming the chemical structure and identifying the presence of any residual solvents or impurities.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative purity data by showing a single major peak corresponding to the product.[10]

Troubleshooting Guide

This section addresses specific problems that may arise during the purification process in a direct question-and-answer format.

Q: My product "oiled out" during recrystallization instead of forming crystals. What went wrong and how can I fix it?

A: "Oiling out" occurs when the solute comes out of the supersaturated solution as a liquid instead of a solid crystal lattice. This is a common issue with several potential causes:

  • Cause 1: Solution was cooled too rapidly. This is the most frequent reason. Rapid cooling does not allow sufficient time for molecules to orient themselves into an ordered crystal lattice.

  • Solution: Reheat the solution until the oil redissolves completely. Allow the flask to cool slowly on the benchtop, insulated if necessary, before moving it to an ice bath.[4]

  • Cause 2: High concentration of impurities. Impurities can disrupt the crystallization process and lower the melting point of the mixture, sometimes below the temperature of the solution.

  • Solution: If slow cooling fails, the product may require preliminary purification by column chromatography to remove the bulk of the impurities before a final recrystallization step.[1]

  • Cause 3: The solution is too concentrated (supersaturated).

  • Solution: Add a small amount of additional hot solvent to the oiled mixture to redissolve it, then attempt a slow cooling process again.[4]

  • Cause 4: Incorrect solvent choice. The boiling point of the solvent might be higher than the melting point of your compound.

  • Solution: Choose a solvent with a lower boiling point.

To induce crystallization, you can also try scratching the inside of the flask with a glass rod at the solvent-air interface or adding a seed crystal of the pure compound.[1]

G start Oily Product Observed During Recrystallization reheat Reheat Solution to Redissolve Oil start->reheat slow_cool Allow to Cool Slowly at Room Temperature reheat->slow_cool induce Induce Crystallization (Scratch/Seed Crystal) slow_cool->induce success Pure Crystals Form induce->success failure Oils Out Again induce->failure If unsuccessful chromatography Purify by Column Chromatography failure->chromatography change_solvent Re-evaluate Solvent Choice failure->change_solvent

Caption: Troubleshooting workflow for an oily product.

Q: My yield is very low after silica gel column chromatography. Where did my product go?

A: Low recovery from a silica column is often due to the interaction between the compound and the stationary phase. The amide group in your product has some polar character and can interact with the acidic silanol (Si-OH) groups on the surface of the silica gel.[2] This can lead to significant streaking on the column and incomplete elution.

  • Solution 1: Use a basic modifier. Add a small amount (0.5-2%) of triethylamine (TEA) or pyridine to your eluent system (e.g., hexane/ethyl acetate).[2] The base will neutralize the acidic sites on the silica, preventing your amide from binding too strongly and allowing for a much sharper elution and higher recovery.

  • Solution 2: Flush the column. If you suspect the product is still on the column, flush it with a much more polar solvent, such as pure ethyl acetate or even a mixture containing 5-10% methanol, to elute any remaining compound.[1]

  • Solution 3: Choose a different stationary phase. If the problem persists, consider using a less acidic stationary phase like neutral alumina.

Q: How can I effectively remove unreacted p-toluidine and 4-butoxybenzoic acid before final purification?

A: An acidic and basic wash during the initial workup is highly effective. This liquid-liquid extraction technique separates compounds based on their acid-base properties.[11]

  • To remove unreacted p-toluidine (a base): After the reaction, dissolve the crude mixture in an organic solvent like ethyl acetate or dichloromethane. Wash the organic layer with a dilute aqueous acid solution (e.g., 1 M HCl). The basic amine will be protonated to form a water-soluble ammonium salt (R-NH₃⁺Cl⁻), which will move into the aqueous layer.[2][8]

  • To remove unreacted 4-butoxybenzoic acid (an acid): Subsequently, wash the organic layer with a dilute aqueous base solution (e.g., saturated sodium bicarbonate or 1 M NaOH). The carboxylic acid will be deprotonated to form a water-soluble carboxylate salt (R-COO⁻Na⁺), which will partition into the aqueous layer.

After these washes, a final wash with brine (saturated NaCl solution) will help remove residual water from the organic layer before drying and concentrating.

Experimental Protocols

Protocol 1: Purification by Recrystallization
  • Solvent Selection: Based on the screening tests (see FAQ 3), select the most suitable solvent or solvent pair.

  • Dissolution: Place the crude 4-Butoxy-N-(4-methylphenyl)benzamide in an Erlenmeyer flask. Add the minimum amount of the chosen solvent to cover the solid. Heat the mixture to the solvent's boiling point with stirring until the solid completely dissolves. Add more solvent dropwise if needed, ensuring you use the minimum volume necessary to achieve a saturated solution.[8]

  • Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal (1-2% w/w). Swirl and heat for a few minutes.[8]

  • Hot Filtration (Optional): If charcoal or other insoluble impurities are present, perform a hot filtration through a pre-warmed filter funnel to remove them.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once crystals begin to form, you can place the flask in an ice bath for at least 30 minutes to maximize the yield.[4]

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold recrystallization solvent to remove any residual soluble impurities.

  • Drying: Dry the purified crystals under a high vacuum to remove all traces of solvent.

Protocol 2: Purification by Column Chromatography
  • TLC Analysis: First, determine the optimal eluent system using TLC. A good starting point for benzamides is a mixture of hexane and ethyl acetate.[1][4] Adjust the ratio until the desired product has an Rf value of approximately 0.25-0.35.

  • Column Packing: Prepare a slurry of silica gel in your initial, non-polar eluent (e.g., hexane). Pour the slurry into a column and allow it to pack under gravity or gentle pressure, ensuring no air bubbles are trapped.[1]

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent. Carefully load the solution onto the top of the silica bed in a narrow band.

  • Elution: Begin eluting with the solvent system determined by TLC. For improved separation, a gradient elution can be employed, where the polarity of the eluent is gradually increased by slowly increasing the percentage of the more polar solvent (e.g., ethyl acetate).[1][4]

  • Fraction Collection: Collect the eluate in a series of fractions. Monitor the composition of each fraction by TLC.

  • Isolation: Combine the fractions that contain the pure product. Remove the solvent under reduced pressure using a rotary evaporator to yield the purified 4-Butoxy-N-(4-methylphenyl)benzamide.

G cluster_prep Preparation cluster_run Execution cluster_post Isolation tlc 1. TLC Analysis (Determine Eluent) pack 2. Pack Column (Silica Gel Slurry) tlc->pack load 3. Load Sample (Concentrated) pack->load elute 4. Elute with Solvent (Isocratic or Gradient) load->elute collect 5. Collect Fractions elute->collect monitor 6. Monitor Fractions (by TLC) collect->monitor combine 7. Combine Pure Fractions monitor->combine evap 8. Evaporate Solvent combine->evap product Pure Product evap->product

Caption: Standard workflow for column chromatography.

References

  • Technical Support Center: Refining Purification of N-benzoyl-N-(phenylmethyl)benzamide. Benchchem.
  • Technical Support Center: N-(1-hydroxypropan-2-yl)benzamide Purification. Benchchem.
  • Looking for some advice for purification of diamide. Reddit. Available from: [Link]

  • What is the best technique for amide purification? ResearchGate. Available from: [Link]

  • 4-Butoxy-N′-[1-(4-methylphenyl)ethylidene]benzohydrazide. National Center for Biotechnology Information. Available from: [Link]

  • Optimizing Amide Extraction Techniques For Pharmaceutical Purity. Patsnap. Available from: [Link]

  • Separation of Benzamide on Newcrom R1 HPLC column. SIELC Technologies. Available from: [Link]

  • Preparation of N-(4-methylphenyl)benzamide. PrepChem.com. Available from: [Link]

  • Synthesis of Carboxylic Acids from Benzamide Precursors Using Nickel Catalysis. Organic Syntheses. Available from: [Link]

  • Process for the synthesis of a benzamide derivative. Google Patents.
  • Synthesis of N′-(4-/3-/2-/Non-substituted benzylidene)-4-[(4-methylphenyl)sulfonyloxy] Benzohydrazides and Evaluation of Their Inhibitory Activities against Monoamine Oxidases and β-Secretase. MDPI. Available from: [Link]

  • High-performance liquid chromatography enantioseparation of chiral 2-(benzylsulfinyl)benzamide derivatives on cellulose tris(3,5-dichlorophenylcarbamate) chiral stationary phase. PubMed. Available from: [Link]

  • Solubility determination and modelling of benzamide in organic solvents at temperatures from 283.15 K and 323.15 K, and ternary phase diagrams of benzamide-benzoic acid cocrystals in ethanol at 298.15 K. Spiral. Available from: [Link]

  • N-(4-Methylphenyl)benzamide. ResearchGate. Available from: [Link]

  • 4-Methyl-N-(4-methylphenyl)benzamide. National Center for Biotechnology Information. Available from: [Link]

  • Benzamide, N-(4-methylphenyl)-. NIST WebBook. Available from: [Link]

  • Journal of Medicinal Chemistry, 2006, Vol. 49, No. I. American Chemical Society. Available from: [Link]

  • N-(4-methylphenyl)benzamide (C14H13NO). PubChemLite. Available from: [Link]

  • Crystal structure of 4-(4-methoxyphenoxy)benzaldehyde. ResearchGate. Available from: [Link]

  • Suppression of Disorder in Benzamide and Thiobenzamide Crystals by Fluorine Substitution. OSTI.gov. Available from: [Link]

Sources

Technical Support Center: Optimizing Reaction Conditions for N-Acylation of p-Toluidine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center dedicated to the N-acylation of p-toluidine. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of this fundamental reaction. Here, we move beyond simple protocols to provide in-depth, field-proven insights into optimizing conditions, troubleshooting common issues, and understanding the causality behind experimental choices.

Troubleshooting Guide: A-Q&A Approach

This section directly addresses specific issues you might encounter during your experiments.

Question: My reaction yield is unexpectedly low or I've recovered only starting material. What went wrong?

Answer: Low or no product yield is a common but typically solvable issue. Let's break down the most probable causes and their solutions:

  • Inactive Nucleophile: The lone pair of electrons on the amine is essential for attacking the acylating agent.[1] If your reaction medium becomes too acidic, the p-toluidine will be protonated to form the p-toluidinium ion. This protonated form lacks the necessary lone pair and cannot initiate the reaction.[1]

    • Solution: Add a base such as sodium acetate or pyridine. The base will neutralize the acid generated during the reaction (acetic acid or HCl), deprotonating the p-toluidinium ion and regenerating the nucleophilic amine to allow the acylation to proceed.[1][2]

  • Degraded Acylating Agent: Acylating agents, particularly acetic anhydride and acetyl chloride, are highly susceptible to hydrolysis if exposed to atmospheric moisture. A hydrolyzed reagent will not participate in the reaction.

    • Solution: Always use fresh or recently purified reagents. Ensure your acylating agents are stored under anhydrous conditions, such as in a desiccator or under an inert atmosphere.[1][2]

  • Suboptimal Temperature: While many N-acylations of p-toluidine proceed readily at room temperature, some systems may require a small energy input to overcome the activation barrier.[1]

    • Solution: If the reaction is sluggish at room temperature, try gentle heating (e.g., 40-60 °C). It is crucial to monitor the reaction progress closely by Thin Layer Chromatography (TLC) to prevent the formation of degradation products at higher temperatures.[1]

Question: My final product is impure, showing multiple spots on the TLC plate. What are the likely side products and how can I avoid them?

Answer: The formation of multiple products points to side reactions or an incomplete reaction. Here are the most common culprits:

  • Unreacted Starting Material: This is the most frequent impurity.

    • Solution: Ensure the stoichiometry of the acylating agent is appropriate. Using a slight excess (e.g., 1.1 to 1.2 equivalents) can help drive the reaction to completion.[1][3] Also, allow for sufficient reaction time, confirming the absence of starting material by TLC before beginning the work-up.[1]

  • Oxidation Products: Aromatic amines are susceptible to oxidation, which can lead to colored, often tarry, byproducts.[2]

    • Solution: If your p-toluidine starting material is discolored (anything other than white or off-white), consider purifying it first by recrystallization or sublimation.[4] Running the reaction under an inert atmosphere (e.g., nitrogen or argon) will minimize contact with atmospheric oxygen.[1]

  • Diacylation: While less common for primary amines under controlled conditions, the formation of a diacetylated product is possible if the reaction conditions are too harsh.

    • Solution: Avoid using a large excess of the acylating agent and overly aggressive heating.[1][2] Stoichiometric control is the key to preventing this side reaction.

Question: I'm having difficulty isolating my product during the work-up. It's oily, colored, or won't precipitate. What should I do?

Answer: Effective product isolation hinges on cleanly separating the N-acyl-p-toluidine from all other components.

  • Problem: Removing Excess Acetic Anhydride and Acetic Acid.

    • Solution: After the reaction is complete (as confirmed by TLC), pour the mixture into a beaker of cold water or ice.[1] This will quench any unreacted acetic anhydride by hydrolyzing it to the more water-soluble acetic acid and will typically cause the solid product to precipitate. The crude product can then be collected by vacuum filtration and washed thoroughly with cold water.[1][2]

  • Problem: Product is Oily or Gummy.

    • Solution: An oily product often indicates the presence of impurities that are disrupting the crystal lattice.[2] Attempt to triturate the oil with a non-polar solvent like cold hexanes or a cold water/ethanol mixture. This can often induce solidification. Ensure the product is washed thoroughly with cold water during filtration to remove any residual acetic acid.[2]

  • Problem: Product Does Not Precipitate.

    • Solution: If the product remains dissolved after adding water, it may be due to using too much solvent or a very low yield.[2] Cool the mixture in an ice bath for 15-20 minutes to maximize precipitation.[1][2] If it still fails to precipitate, you can try to carefully remove some of the solvent under reduced pressure.

Frequently Asked Questions (FAQs)

What is the general mechanism for the N-acylation of p-toluidine? The reaction proceeds via a nucleophilic acyl substitution mechanism. The nitrogen atom of the p-toluidine (the nucleophile) attacks the electrophilic carbonyl carbon of the acylating agent. This forms a tetrahedral intermediate, which then collapses, eliminating the leaving group (e.g., acetate or chloride) to form the stable amide product.[5]

Which acylating agent should I use: acetic anhydride or acetyl chloride? Both are highly effective, and the choice depends on your specific needs.

  • Acetic Anhydride: Generally preferred. It is less volatile and easier to handle. The byproduct is acetic acid, which is relatively benign and easily removed during aqueous work-up.[1] Reactions are often clean and high-yielding.

  • Acetyl Chloride: More reactive than acetic anhydride, which can be useful for less reactive amines.[1][2] However, it is highly corrosive, moisture-sensitive, and releases corrosive HCl gas as a byproduct. Reactions with acetyl chloride require a base (like pyridine or triethylamine) to neutralize the HCl, which would otherwise protonate and deactivate the starting amine.[2][5]

What is the role of a catalyst in this reaction? While the N-acylation of p-toluidine often proceeds efficiently without a catalyst, certain catalysts can enhance the rate and yield, especially for less reactive systems.[6]

  • Lewis Acids (e.g., ZnCl₂, FeCl₃): These can activate the acylating agent by coordinating to the carbonyl oxygen, making the carbonyl carbon even more electrophilic and accelerating the nucleophilic attack.[1][6]

  • Iodine: Molecular iodine has been demonstrated to be a mild and effective catalyst for N-acylation, often under solvent-free conditions.[1]

Can the N-acylation of p-toluidine be performed without a solvent? Absolutely. A solvent-free, or "neat," reaction between p-toluidine and acetic anhydride at room temperature is a highly efficient and environmentally friendly approach.[1] This method aligns with green chemistry principles by eliminating solvent waste.[6]

Data Presentation: Optimizing Reaction Conditions

The following tables summarize key quantitative data to guide your optimization efforts.

Table 1: Effect of Solvent on the N-Acylation of Aniline with Acetic Anhydride (Data adapted from a study on general N-acylation, applicable to p-toluidine)

SolventReaction Time (min)Yield (%)
None (Solvent-free) 8 92
THF1090
CH₂Cl₂592
CHCl₃1090
H₂O1085

Based on studies showing that for simple anilines, the reaction is rapid and high-yielding under various conditions, including solvent-free.[1]

Table 2: Influence of Substituents on Reaction Rate (Qualitative) (Comparison based on electronic effects)

Substituted AnilineSubstituent EffectRelative Reaction RateRationale
p-NitroanilineElectron-WithdrawingSlowestReduces the nucleophilicity of the amino group.[1]
AnilineNeutralIntermediateBaseline for comparison.
p-Toluidine Electron-Donating Fastest The methyl group increases electron density on the nitrogen, enhancing its nucleophilicity.

Experimental Protocols

Protocol 1: Catalyst-Free N-Acylation of p-Toluidine (Solvent-Free) This protocol is adapted from a general, eco-friendly procedure for N-acylation.[1][6]

  • Reagents:

    • p-Toluidine (1.0 mmol, 107 mg)

    • Acetic Anhydride (1.2 mmol, 113 µL)

  • Procedure:

    • In a 25 mL round-bottomed flask, add p-toluidine.

    • Add acetic anhydride to the flask.

    • Stir the mixture at room temperature. The reaction is often exothermic and the solid p-toluidine will dissolve.

    • Monitor the reaction progress using TLC (e.g., using a 4:1 hexane:ethyl acetate eluent). The reaction is typically complete within 10-20 minutes.[1]

    • Once the starting material is consumed, add 10 mL of cold water to the reaction mixture to precipitate the product and quench any unreacted acetic anhydride.

    • Collect the white solid product by vacuum filtration.

    • Wash the solid with cold water (2 x 10 mL).

    • Dry the product in a desiccator or a vacuum oven at low heat. The expected product is N-(4-methylphenyl)acetamide.

Protocol 2: N-Acylation in an Aqueous Medium This protocol is a robust method that ensures the amine remains reactive.[1][2]

  • Reagents:

    • p-Toluidine (5.0 mmol, 535 mg)

    • Water (15 mL)

    • Concentrated HCl (~0.5 mL)

    • Acetic Anhydride (6.0 mmol, 0.57 mL)

    • Sodium Acetate (5.5 mmol, 450 mg) dissolved in 3 mL of water

  • Procedure:

    • Dissolve p-toluidine in 15 mL of water in an Erlenmeyer flask and add the concentrated HCl. Stir until a clear solution of the p-toluidinium chloride salt is formed.[1][2]

    • To this solution, add the acetic anhydride with swirling.

    • Immediately add the solution of sodium acetate. The sodium acetate acts as a buffer, neutralizing the acid and regenerating the free amine to react.[1][2] A white precipitate of N-(4-methylphenyl)acetamide should form instantly.

    • Cool the mixture in an ice bath for 15-20 minutes to maximize precipitation.[1]

    • Collect the solid product by vacuum filtration and wash thoroughly with cold water.

    • The crude product can be recrystallized from an ethanol/water mixture to improve purity.

Visualizations

Reaction_Mechanism cluster_0 Step 1: Nucleophilic Attack cluster_1 Step 2: Intermediate Formation cluster_2 Step 3: Elimination & Deprotonation p-Toluidine p-Toluidine (Nucleophile) Ac2O Acetic Anhydride (Electrophile) p-Toluidine->Ac2O Lone pair attacks carbonyl carbon Tetrahedral_Intermediate Tetrahedral Intermediate Leaving_Group Acetate Leaving Group (CH₃COO⁻) Tetrahedral_Intermediate->Leaving_Group Collapse of intermediate Product N-acetyl-p-toluidine (Amide Product) Tetrahedral_Intermediate->Product Proton loss

Caption: Simplified mechanism of N-acylation.

Experimental_Workflow Start Start Reagents Reagent Preparation (p-toluidine, Ac₂O) Start->Reagents Setup Reaction Setup (Solvent-free or in Solvent) Reagents->Setup Monitor Reaction Monitoring (TLC) Setup->Monitor Workup Work-up (Precipitation, Filtration) Monitor->Workup Reaction Complete Purify Purification (Recrystallization) Workup->Purify Analyze Analysis (TLC, MP, Spectroscopy) Purify->Analyze End End Analyze->End

Caption: General experimental workflow for N-acylation.

Troubleshooting_Yield Start Start Analysis: Low Yield TLC Check TLC: Is starting material (SM) present? Start->TLC Reagents Check Reagents: Are they fresh/anhydrous? TLC->Reagents No SM Conditions Optimize Conditions: Extend time or gently heat. Monitor with TLC. TLC->Conditions Yes NewReagents Solution: Use fresh/purified reagents. Reagents->NewReagents No Precipitate Check Work-up: Did product fully precipitate? Reagents->Precipitate Yes Cooling Solution: Ensure adequate cooling. Reduce solvent volume if needed. Precipitate->Cooling No Purity Check Product Purity (TLC, NMR) Precipitate->Purity Yes

Caption: A logical guide for troubleshooting low product yield.

References

  • BenchChem. (n.d.). optimizing reaction conditions for N-acylation of p-toluidine.
  • BenchChem. (n.d.). Technical Support Center: Direct Acylation of p-Toluidine.
  • BenchChem. (n.d.). Technical Support Center: Optimizing N-acetylation of Hindered Aromatic Amines.
  • Li, Z., Liu, L., Xu, K., Huang, T., Li, X., Song, B., & Chen, T. (2020). Palladium-Catalyzed N-Acylation of Tertiary Amines by Carboxylic Acids: A Method for the Synthesis of Amides. Organic Letters, 22, 5517-5521. Retrieved from [Link]

  • SATHEE. (n.d.). Chemistry Schotten Baumann Reaction.
  • ACS Publications. (2005). The Mechanism of Photoinduced Acylation of Amines by N-Acyl-5,7-dinitroindoline as Determined by Time-Resolved Infrared Spectroscopy. Organic Letters. Retrieved from [Link]

  • MDPI. (n.d.). N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives. PMC. Retrieved from [Link]

  • Grokipedia. (n.d.). Schotten–Baumann reaction.
  • MDPI. (2020). An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. PMC. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2025). Exploring the Versatility of p-Toluidine in Organic Synthesis. Retrieved from [Link]

  • MDPI. (2018). Imidazolium Chloride: An Efficient Catalyst for Transamidation of Primary Amines. Retrieved from [Link]

  • Arkivoc. (n.d.). An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. Retrieved from [Link]

  • ResearchGate. (n.d.). N-Acylation Reactions of Amines. Retrieved from [Link]

  • ACS Publications. (2013). Thioacids Mediated Selective and Mild N-Acylation of Amines. Retrieved from [Link]

  • SciSpace. (n.d.). A green approach to chemoselective N- acetylation of amines using catalytic amount of zinc acetate in acetic acid. Retrieved from [Link]

  • MDPI. (2020). An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. Retrieved from [Link]

  • Wikipedia. (n.d.). Schotten–Baumann reaction. Retrieved from [Link]

  • ACS Publications. (2021). UV-Light-Induced N-Acylation of Amines with α-Diketones. Organic Letters. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Schotten-Baumann Conditions. Retrieved from [Link]

  • Google Patents. (n.d.). US1963597A - Nitration of n-acetyl-p-toluidine.
  • Vaia. (n.d.). Show how p-toluidine can be converted to the following compounds, using any necessary reagents. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of N-acetyl-o-toluidine. Retrieved from [Link]

  • SIELC Technologies. (2018). N-Acetyl-p-toluidine. Retrieved from [Link]

  • Wikidot. (2017). Schotten-Baumann Reaction - Lokey Lab Protocols. Retrieved from [Link]

  • Filo. (2025). p-Toluidine is acetylated in the first reaction of the sequence. During t... Retrieved from [Link]

  • Frontiers. (n.d.). A Stoichiometric Solvent-Free Protocol for Acetylation Reactions. PMC. Retrieved from [Link]

  • III SEMESTER. (n.d.). Retrieved from [Link]

  • LookChem. (n.d.). Purification of p-Toluidine - Chempedia. Retrieved from [Link]

  • ACS Publications. (2020). Palladium-Catalyzed N-Acylation of Tertiary Amines by Carboxylic Acids: A Method for the Synthesis of Amides. Organic Letters. Retrieved from [Link]

Sources

Technical Support Center: Crystallization of 4-Butoxy-N-(4-methylphenyl)benzamide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the crystallization of 4-Butoxy-N-(4-methylphenyl)benzamide (BNMB). This document provides in-depth troubleshooting advice and answers to frequently asked questions encountered by researchers during the purification and crystal engineering of this molecule. Our approach is grounded in first-principles chemistry and validated by extensive laboratory experience.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial hurdles in the crystallization of 4-Butoxy-N-(4-methylphenyl)benzamide.

Question 1: My compound is "oiling out" instead of forming crystals. What is happening and how can I fix it?

Answer: "Oiling out" occurs when the compound separates from the solution as a liquid phase rather than a solid crystalline phase. This typically happens when the supersaturation is too high, or the temperature is above the compound's melting point in the presence of the solvent (eutectic behavior). The high conformational flexibility of the butoxy chain and the phenyl-amide linkage in BNMB can also favor a disordered, liquid-like state over an ordered crystal lattice.

Troubleshooting Steps:

  • Reduce the Rate of Supersaturation: Avoid crash cooling. Implement a slow, controlled cooling ramp (e.g., 1-5 °C per hour) to give the molecules sufficient time to orient themselves into a crystal lattice.

  • Lower the Concentration: Start with a more dilute solution. This lowers the supersaturation level, making it less likely to cross the metastable zone limit into the labile (oiling) zone too quickly.

  • Use a Co-solvent System: Introduce an "anti-solvent" (a solvent in which BNMB is poorly soluble) very slowly to a solution of BNMB in a good solvent. This gradually induces crystallization. For BNMB, a good system could be dissolving in a minimal amount of a polar solvent like acetone or ethyl acetate and slowly adding a non-polar anti-solvent like heptane or hexane.

  • Increase Molecular Rigidity (Derivative Approach): In drug development, if persistent oiling prevents isolation, medicinal chemists may consider designing analogs with reduced conformational flexibility, for instance, by incorporating ring structures.

Question 2: What is the best starting solvent for the crystallization of BNMB?

Answer: There is no single "best" solvent; the ideal choice depends on the desired outcome (e.g., bulk purification vs. single crystal for X-ray diffraction). A good crystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature.

Based on the structure of BNMB (a fairly non-polar molecule with hydrogen bonding capability via the amide group), a systematic screening approach is recommended.

Solvent Selection Workflow:

Caption: Decision tree for selecting a primary crystallization solvent.

Recommended Solvents for Screening:

Solvent ClassExample(s)Rationale for BNMB
AlcoholsIsopropanol, EthanolThe hydroxyl group can interact with the amide, while the alkyl chain solubilizes the non-polar parts. Good for cooling crystallization.
EstersEthyl AcetateGood balance of polarity. Often provides high solubility at reflux.
KetonesAcetoneStrong solvent, useful for dissolving crude material before adding an anti-solvent. High volatility aids in evaporation methods.
EthersMethyl tert-butyl ether (MTBE)Lower polarity, may yield different polymorphs.
AromaticTolueneπ-stacking interactions with the phenyl rings of BNMB could influence crystal packing.
AlkanesHeptane, HexaneVery non-polar. Primarily used as anti-solvents.

Question 3: I obtained crystals, but the yield is very low. How can I improve it?

Answer: Low yield is a common problem that can often be traced back to either incomplete crystallization from the mother liquor or premature precipitation of impurities.

Strategies to Maximize Yield:

  • Optimize the Final Temperature: Ensure you are cooling to a sufficiently low temperature. Sometimes, placing the flask in an ice bath or refrigerator for several hours after it has reached room temperature can significantly increase the yield.

  • Concentrate the Mother Liquor: After filtering the first crop of crystals, take the filtrate (the remaining solution, or "mother liquor") and reduce its volume by evaporation. This will increase the concentration of the dissolved BNMB, allowing a second crop of crystals to form upon cooling. Be aware that this second crop may be less pure than the first.

  • Change the Solvent: The solubility curve of BNMB in your chosen solvent may be too shallow, meaning a large amount remains dissolved even at low temperatures. Experiment with a different solvent where the solubility difference between hot and cold is much greater.

  • Check for Impurities: If an impurity is acting as a "solubilizer" for your compound, the yield will be reduced. Consider an initial purification step, such as column chromatography or an activated carbon treatment, to remove highly soluble impurities before crystallization.

Part 2: In-Depth Troubleshooting Guides

This section provides detailed, protocol-driven solutions to more complex crystallization challenges.

Guide 1: Managing Polymorphism

Problem: "I've run the same crystallization procedure twice but obtained crystals with different melting points and appearances. I suspect polymorphism."

Explanation: Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. Different polymorphs of the same compound can have vastly different physical properties, including solubility, stability, and melting point, which is critically important in the pharmaceutical industry. The flexible nature of BNMB makes it a candidate for exhibiting polymorphism.

Protocol for Polymorph Screening:

This protocol aims to systematically explore different crystallization conditions to identify and isolate potential polymorphs.

Step 1: Solvent Screening

  • Prepare saturated solutions of BNMB in a diverse range of solvents (e.g., methanol, acetonitrile, ethyl acetate, toluene, heptane) in separate vials.

  • Allow the vials to evaporate slowly at ambient temperature.

  • Allow a parallel set of vials to cool slowly from an elevated temperature.

Step 2: Varying Crystallization Rate

  • Using a single, effective solvent system (e.g., isopropanol), crystallize the BNMB under different cooling rates:

    • Fast Cool: Place the hot, saturated solution directly into an ice bath.

    • Medium Cool: Allow the flask to cool on the benchtop.

    • Slow Cool: Place the flask in an insulated container (e.g., a Dewar flask) to slow the rate of heat loss.

Step 3: Characterization

  • Isolate the crystals from each experiment.

  • Critically, you must analyze the different crystal crops using characterization techniques sensitive to solid-state structure:

    • Melting Point: The simplest, most accessible method. Different polymorphs will generally have different melting points.

    • Powder X-Ray Diffraction (PXRD): This is the definitive laboratory method for identifying different crystal packing arrangements. Each polymorph will produce a unique diffraction pattern.

    • Differential Scanning Calorimetry (DSC): Can identify melt endotherms and solid-solid phase transitions between polymorphs.

Troubleshooting Polymorphism Workflow:

Caption: A logical workflow for investigating and confirming polymorphism.

Guide 2: Overcoming Nucleation Barriers

Problem: "My solution is supersaturated and has been cooling for hours, but no crystals have formed."

Explanation: Crystal formation is a two-step process: nucleation (the initial formation of a tiny, stable crystal seed) and growth. Your system is likely experiencing a high energy barrier to nucleation. The molecules are ready to crystallize, but they need a trigger to start the process.

Methods to Induce Nucleation:

  • Scratching: Use a glass rod to gently scratch the inside surface of the flask below the level of the solution. The microscopic imperfections on the glass provide a high-energy site that can act as a template for nucleation.

  • Seeding: If you have a previous batch of BNMB crystals, add one or two tiny crystals (a "seed") to the supersaturated solution. This provides a perfect template for other molecules to deposit onto, bypassing the nucleation barrier entirely. This is the most reliable method for obtaining a consistent crystalline form.

  • Thermal Shock: Briefly cool the solution rapidly (e.g., in an ice bath) for a few minutes to induce nucleation, then allow it to return to a slightly warmer temperature for slower, more controlled growth.

  • Ultrasonication: Placing the flask in an ultrasonic bath for a short period can create localized areas of high pressure and temperature, which can sometimes be sufficient to induce nucleation.

References

  • Blagden, N., de Matas, M., Gavan, P. T., & York, P. (2007). Crystal engineering of active pharmaceutical ingredients to optimize solid-state properties. Advanced Drug Delivery Reviews, 59(7), 617–630. [Link]

  • Bernstein, J. (2002). Polymorphism in Molecular Crystals. Oxford University Press. [Link]

  • Myerson, A. S. (Ed.). (2002). Handbook of Industrial Crystallization (2nd ed.). Butterworth-Heinemann. [Link]

Technical Support Center: Troubleshooting Solubility of 4-Butoxy-N-(4-methylphenyl)benzamide

Author: BenchChem Technical Support Team. Date: March 2026

Diagnostic Overview

4-Butoxy-N-(4-methylphenyl)benzamide presents a dual challenge in formulation science. It exhibits both "brick dust" characteristics (driven by high crystal lattice energy from the planar benzamide core and intermolecular amide hydrogen bonding) and "grease ball" characteristics (driven by the highly lipophilic 4-butoxy and 4-methylphenyl moieties) . Because it lacks ionizable functional groups at physiological pH, traditional pH adjustment or salt formation strategies are ineffective . Solubilization requires disrupting the crystal lattice and shielding the lipophilic domains from aqueous environments.

Part 1: Frequently Asked Questions (FAQs)

Q1: My compound precipitates immediately when diluted from a DMSO stock into my in vitro assay buffer. How do I prevent this? A1: This is a classic solvent-shift precipitation. When DMSO is diluted into an aqueous buffer, the localized polarity spikes, causing the highly lipophilic 4-butoxy-N-(4-methylphenyl)benzamide to rapidly nucleate. To resolve this, you must lower the thermodynamic barrier to solvation. Pre-incubate your assay buffer with a surfactant (e.g., 0.05% Tween-20) or a carrier protein (e.g., 0.1% BSA) before adding the DMSO stock. Furthermore, ensure the DMSO stock is added dropwise while vortexing to prevent localized supersaturation.

Q2: Can I use pH adjustment to dissolve this compound for oral gavage? A2: No. The amide nitrogen in the benzamide core is neutral and highly resonance-stabilized. It will not protonate or deprotonate under standard physiological or formulation pH ranges (pH 2–10). You must rely on co-solvency, lipid-based systems, or inclusion complexation rather than pH manipulation .

Q3: What is the best vehicle for intravenous (IV) administration in mice? A3: For IV administration, particulate matter must be strictly avoided to prevent embolism. A well-validated approach for highly lipophilic benzamide derivatives is a ternary co-solvent system: 10% DMSO, 40% PEG300, 5% Tween 80, and 45% Saline . Alternatively, complexation with 20% Hydroxypropyl-β-Cyclodextrin (HP-β-CD) provides a clear, biocompatible solution .

Part 2: Troubleshooting Workflows & Decision Matrices

Formulation_Decision_Tree Start Determine Application InVitro In Vitro Assays Start->InVitro InVivo In Vivo Dosing Start->InVivo DMSO 100% DMSO Stock InVitro->DMSO IV IV Injection InVivo->IV PO Oral (PO) Gavage InVivo->PO Buffer Aqueous Buffer DMSO->Buffer Check1 Precipitation? Buffer->Check1 BSA Add 0.1% BSA or 0.05% Tween-20 Check1->BSA Yes Proceed Proceed Check1->Proceed No Ternary 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline IV->Ternary HPBCD 20% HP-β-CD Complex IV->HPBCD PO->HPBCD SMEDDS Lipid Suspension (0.5% CMC / 0.1% Tween) PO->SMEDDS

Decision matrix for selecting the appropriate solubilization strategy based on application.

Part 3: Data Presentation

Table 1: Recommended Solubilization Excipients for 4-Butoxy-N-(4-methylphenyl)benzamide

Excipient / VehicleFunctionMax Tolerable Limit (In Vitro)Max Tolerable Limit (In Vivo - Mice)Causality / Mechanism of Action
DMSO Primary Solvent0.5% - 1.0% (v/v)10% (v/v)Disrupts the strong amide crystal lattice; highly miscible with water.
PEG300 / PEG400 Co-solventN/A40% (v/v)Lowers the dielectric constant of the aqueous phase, preventing rapid nucleation.
Tween 80 Surfactant0.05% (v/v)5% (v/v)Forms micelles that encapsulate the highly lipophilic 4-butoxy tail.
HP-β-CD Complexing Agent2% (w/v)20% (w/v)Hydrophobic cavity shields the 4-methylphenyl and butoxy groups from water.

Part 4: Validated Experimental Protocols

Protocol A: Preparation of a Ternary Co-Solvent System for IV Administration

Self-Validating Principle: The order of addition is critical. Adding aqueous saline too early will cause irreversible precipitation. The solution must remain optically clear at every step before proceeding to the next.

  • API Solubilization: Weigh the required amount of 4-Butoxy-N-(4-methylphenyl)benzamide powder into a glass vial. Add 10% (by final volume) of pure DMSO . Vortex vigorously until the powder is completely dissolved.

    • Validation Check: Hold the vial against a light source. The solution must be 100% transparent. If particulates remain, sonicate for 5 minutes at 37°C.

  • Co-Solvent Addition: Add 40% (by final volume) of PEG300 . Vortex for 1 minute. The PEG300 acts as a thermodynamic bridge, gradually lowering the solvent polarity to accommodate the API.

  • Surfactant Integration: Add 5% (by final volume) of Tween 80 . Pipette up and down slowly to avoid excessive foaming, then vortex gently.

    • Validation Check: The mixture should be a viscous, clear, slightly yellow liquid.

  • Aqueous Quenching: Slowly add 45% (by final volume) of sterile Saline (0.9% NaCl) dropwise while continuously mixing the vial on a magnetic stirrer.

    • Validation Check: Monitor for the Tyndall effect (scattering of a laser pointer beam). If the beam becomes highly visible, micro-precipitation has occurred due to adding saline too quickly. Discard and restart with a slower addition rate.

Protocol B: Hydroxypropyl-β-Cyclodextrin (HP-β-CD) Inclusion Complexation

Causality: HP-β-CD features a hydrophobic inner cavity that accommodates the lipophilic aromatic rings of the benzamide, while its hydrophilic exterior ensures aqueous solubility [[1]]([Link]).

Cyclodextrin_Protocol Step1 Prepare 20% (w/v) HP-β-CD in Water Step2 Add Excess API (Supersaturation) Step1->Step2 Step3 Probe Sonication (15 min, 4°C) Step2->Step3 Step4 Thermodynamic Equilibration (Stir 24h at 37°C) Step3->Step4 Step5 Filter Uncomplexed API (0.22 µm PTFE) Step4->Step5 Step6 Quantify Soluble Complex via HPLC Step5->Step6

Step-by-step workflow for generating a thermodynamically stable HP-β-CD inclusion complex.

  • Carrier Preparation: Dissolve 20g of HP-β-CD in 80 mL of ultra-pure water. Adjust the final volume to 100 mL.

  • API Addition: Add 4-Butoxy-N-(4-methylphenyl)benzamide at a concentration exceeding its expected solubility (e.g., 5 mg/mL) to create a suspension.

  • Energy Input: Subject the suspension to probe sonication for 15 minutes on ice (to prevent thermal degradation). The mechanical energy forces the hydrophobic moieties into the cyclodextrin cavities.

  • Equilibration: Place the suspension on a magnetic stirrer at 37°C for 24 hours. Causality: Complexation is an equilibrium process; sufficient time is required for the host-guest thermodynamic equilibrium to stabilize.

  • Filtration: Pass the suspension through a 0.22 µm PTFE syringe filter to remove uncomplexed, precipitated API.

    • Validation Check: The filtrate must be perfectly clear. Analyze the filtrate via HPLC-UV to determine the exact concentration of the solubilized API before dosing.

References

  • Journal of Chemical & Engineering Data (ACS). Solubility Modeling and Preferential Solvation of Benzamide in Some Pure and Binary Solvent Mixtures at Different Temperatures. Available at:[Link]

  • MOJ Bioequivalence & Bioavailability (MedCrave). Cyclodextrin: A promising candidate in enhancing oral bioavailability of poorly water soluble drugs. Available at:[Link]

  • Frontiers in Pharmacology (NIH/PMC). Novel N-phenyl-2-(aniline) benzamide hydrochloride salt development for colon cancer therapy. Available at:[Link]

Sources

stability testing of 4-Butoxy-N-(4-methylphenyl)benzamide under various conditions

Author: BenchChem Technical Support Team. Date: March 2026

Target Compound: 4-Butoxy-N-(4-methylphenyl)benzamide Module: Stability Testing & Forced Degradation

Welcome to the Analytical Support Center. As a Senior Application Scientist, I have designed this portal to move beyond standard operating procedures. Here, we troubleshoot the causality behind degradation behaviors of 4-Butoxy-N-(4-methylphenyl)benzamide and provide self-validating workflows to ensure your stability-indicating methods (SIMs) are robust, compliant, and scientifically sound.

Part 1: Mechanistic Troubleshooting & FAQs

Q1: During acid/base forced degradation, I observe two major degradant peaks and a rapidly declining parent peak. What is the mechanistic causality, and how do I prevent secondary degradation? Analysis: 4-Butoxy-N-(4-methylphenyl)benzamide features a central benzamide core connecting a 4-butoxybenzoyl moiety and a p-tolyl group. Under strong acidic (e.g., 0.1 N HCl) or basic (e.g., 0.1 N NaOH) conditions, this amide bond is highly susceptible to nucleophilic acyl substitution. In basic conditions, the hydroxide ion directly attacks the electrophilic carbonyl carbon, resulting in bond cleavage and the formation of 4-butoxybenzoic acid and 4-methylaniline (p-toluidine). Resolution: To prevent secondary degradation (where primary degradants break down further, skewing your mass balance), you must target a strict degradation margin of 5–20%[1]. If your parent peak area drops by more than 20%, reduce the stressor concentration or exposure time. Crucially, you must neutralize the sample before injection to halt the reaction; failure to do so allows degradation to continue in the autosampler, destroying the self-validating nature of the assay.

Q2: My oxidative stress tests (3% H₂O₂ at room temperature) yield <1% degradation after 48 hours. Is the protocol flawed? Analysis: Not necessarily. The structure of 4-Butoxy-N-(4-methylphenyl)benzamide lacks highly reactive oxidative liabilities (such as free thiols or unprotected aldehydes). The ether linkage (butoxy group) and the aromatic methyl group are relatively recalcitrant to mild peroxide oxidation[2]. Resolution: Do not blindly increase the H₂O₂ concentration to 30%, as this often causes radical-induced artifacts or massive baseline interference from the reagent itself. Instead, apply a self-validating approach: increase the temperature to 40°C or introduce a radical initiator like AIBN. Always run a blank H₂O₂ control parallel to your sample to distinguish true N-oxide or benzylic oxidation products from peroxide-derived baseline disturbances[2].

Q3: How do I ensure my HPLC method is truly "stability-indicating" for this specific compound? Analysis: A stability-indicating method must completely baseline-resolve the highly lipophilic parent benzamide from its more polar degradants (like 4-butoxybenzoic acid). Resolution: Utilize a gradient reversed-phase LC-DAD/MS approach. The ultimate self-validating check is the Mass Balance Calculation : the sum of the peak areas of the parent and all degradants (adjusted for relative response factors) must equal ~100% of the initial unstressed parent peak area. Additionally, utilize Diode Array Peak Purity algorithms to confirm no co-elution occurs hidden beneath the parent peak[1].

Part 2: Quantitative Data & Expected Degradation Margins

To maintain compliance with [3], stress conditions must be carefully titrated. The table below summarizes the causality and expected parameters for this specific molecule.

Stress ConditionReagent / EnvironmentTemp & TimeTarget DegradationMechanistic Vulnerability
Acidic Hydrolysis 0.1 N HCl60°C for 24–48h5 – 20%Amide bond protonation & cleavage
Basic Hydrolysis 0.1 N NaOH60°C for 24–48h5 – 20%Nucleophilic attack on carbonyl
Oxidative 3–10% H₂O₂RT to 40°C for 24h5 – 15%N-oxidation; Methyl group oxidation
Thermal (Dry) Dry Heat80°C for 7 days< 5%Conformational stress (Highly stable)
Photolytic 1.2M lux hrs + 200 Wh/m²Ambient5 – 20%Photo-oxidation (Follows ICH Q1B)

Part 3: Pathway & Workflow Visualizations

Pathway Parent 4-Butoxy-N-(4-methylphenyl)benzamide Hydrolysis Acid/Base Hydrolysis Parent->Hydrolysis H+ / OH- Oxidation Oxidative Stress Parent->Oxidation H2O2 / Heat Deg1 4-Butoxybenzoic Acid Hydrolysis->Deg1 Deg2 4-Methylaniline Hydrolysis->Deg2 Deg3 N-Oxide / Benzylic Oxidation Oxidation->Deg3

Degradation pathways of 4-Butoxy-N-(4-methylphenyl)benzamide under stress.

Workflow Prep 1. Stock Solution Prep Split Split Aliquots Prep->Split Control 2a. Control (Unstressed) Split->Control Stress 2b. Apply Stressors Split->Stress Analyze 4. LC-DAD/MS Analysis Control->Analyze Quench 3. Neutralization/Quenching Stress->Quench Quench->Analyze Validate 5. Mass Balance Check Analyze->Validate

Self-validating forced degradation workflow ensuring analytical integrity.

Part 4: Self-Validating Experimental Protocol

To ensure absolute trustworthiness in your regulatory filings, execute the following self-validating methodology for forced degradation[2]:

Step 1: Master Stock Preparation

  • Accurately weigh 10 mg of 4-Butoxy-N-(4-methylphenyl)benzamide and dissolve in 10 mL of an inert diluent (e.g., Methanol/Acetonitrile) to create a 1 mg/mL master stock.

  • Causality Check: Ensure the diluent itself does not react with the API (avoid primary alcohols if esterification is a risk, though amides are generally stable).

Step 2: Stress Application & Parallel Controls

  • Hydrolytic Stress: Mix 1 mL of stock with 1 mL of 0.1 N HCl (Acid) or 0.1 N NaOH (Base). Place in a calibrated oven at 60°C.

  • Control Generation: Simultaneously prepare a control (1 mL stock + 1 mL water) stored at 2–8°C. This isolates the effect of the stressor from baseline solvent degradation.

Step 3: The Quenching Protocol (Critical Validation Step)

  • After the designated time point (e.g., 24 hours), remove the samples from the heat source.

  • Neutralization: Immediately add 1 mL of 0.1 N NaOH to the acid-stressed sample, and 1 mL of 0.1 N HCl to the base-stressed sample.

  • Why this matters: If you inject an unquenched sample at pH 1 or 13, the extreme pH will degrade the silica-based stationary phase of your HPLC column and cause continuous degradation while the vial sits in the autosampler. Quenching locks the degradation profile in place.

Step 4: Orthogonal Analysis

  • Inject the quenched samples, the control, and a blank into the LC-DAD/MS system.

  • Calculate the Mass Balance: (Area of Parent + Sum of Area of Degradants) / Area of Control Parent * 100. A result between 95% and 105% validates that no volatile degradants were lost and no compounds are irreversibly retained on the column[1].

References

  • Title: ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline Source: European Medicines Agency (EMA) URL: [Link]

  • Title: Q1A(R2) Guideline - ICH Source: International Council for Harmonisation (ICH) URL: [Link]

  • Title: Forced degradation studies: A critical lens into pharmaceutical stability Source: Clinical Trials Arena URL: [Link]

  • Title: A practical guide to forced degradation and stability studies for drug substances Source: Onyx Scientific URL: [Link]

Sources

Technical Support Center: Refining the Purification of 4-Butoxy-N-(4-methylphenyl)benzamide by Chromatography

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center dedicated to the chromatographic purification of 4-Butoxy-N-(4-methylphenyl)benzamide. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize the purification of this specific benzamide derivative. Here, we address common challenges and provide practical, in-depth solutions in a direct question-and-answer format.

Troubleshooting Guides

This section tackles specific problems you might encounter during the purification of 4-Butoxy-N-(4-methylphenyl)benzamide using chromatography.

Problem 1: Poor Separation of the Target Compound from Impurities on TLC and Flash Chromatography.

Question: I'm observing overlapping spots on my Thin-Layer Chromatography (TLC) plates, and my flash column chromatography is not giving me a pure product. What could be the cause, and how can I improve the separation?

Answer:

Poor separation is a common issue that can often be resolved by systematically optimizing your chromatographic conditions. The primary factors to consider are the choice of stationary phase and the mobile phase composition.

Potential Causes and Solutions:

  • Inappropriate Solvent System: The polarity of your eluent may be too high, causing all components to move too quickly up the TLC plate (high Rf values) and through the column, resulting in co-elution. Conversely, if the eluent is not polar enough, the compounds may not move at all.

    • Solution: The goal is to find a solvent system that provides a retention factor (Rf) of approximately 0.3-0.4 for your target compound on a TLC plate.[1] A good starting point for benzamides is a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate.[1] Experiment with different ratios (e.g., 9:1, 8:2, 7:3 hexanes:ethyl acetate) to achieve the desired separation. For particularly polar impurities, adding a small amount of a more polar solvent like methanol might be necessary.

  • Stationary Phase Incompatibility: While silica gel is the most common stationary phase for normal-phase chromatography, its acidic nature can sometimes cause issues with certain compounds, such as basic organic amines.[2] Although 4-Butoxy-N-(4-methylphenyl)benzamide is an amide, closely related basic impurities might be present from the synthesis.

    • Solution: If you suspect interactions with acidic silica, consider using a modified stationary phase. For basic compounds, amine-functionalized silica can improve purification.[2] Alternatively, for certain separations, alumina can be a good alternative to silica gel.[3]

  • Overloading the Column: Applying too much crude product to your column will lead to broad bands and poor separation.

    • Solution: A general rule of thumb for flash chromatography is a sample-to-silica ratio of 1:20 to 1:40, meaning for every 1 gram of crude material, you should use 20 to 40 grams of silica gel.[4]

Workflow for Optimizing Separation:

Caption: Troubleshooting workflow for poor chromatographic separation.

Problem 2: The Purified Product is an Oil Instead of a Crystalline Solid.

Question: After column chromatography and solvent evaporation, my 4-Butoxy-N-(4-methylphenyl)benzamide is an oil, but I expect a solid. What should I do?

Answer:

Obtaining an oily product after purification can be due to several factors, ranging from residual solvent to the presence of impurities that inhibit crystallization.

Potential Causes and Solutions:

  • Residual Solvent: The most common reason for an oily product is the presence of residual solvent from the chromatography eluent.

    • Solution: Dry the product under high vacuum for an extended period.[3] Gentle heating can be applied if the compound is known to be thermally stable.

  • Presence of Impurities: Even small amounts of impurities can act as a "eutectic mixture," lowering the melting point of your compound and preventing it from solidifying.

    • Solution: Re-purify the oil using column chromatography, perhaps with a shallower solvent gradient to achieve better separation.[1] Alternatively, attempt to crystallize the oil from a suitable solvent system.

  • Product is a Low-Melting Solid: It's possible that your compound has a low melting point and exists as an oil or a waxy solid at room temperature.

    • Solution: Try to induce crystallization by dissolving the oil in a minimal amount of a hot solvent in which it is sparingly soluble at room temperature, and then cooling it slowly.[3] Scratching the inside of the flask with a glass rod can sometimes initiate crystallization.[5] If all else fails, preparative High-Performance Liquid Chromatography (HPLC) may be necessary for further purification.[3]

Problem 3: Low Yield After Column Chromatography.

Question: My yield of 4-Butoxy-N-(4-methylphenyl)benzamide is significantly lower than expected after flash chromatography. Where could my product be going?

Answer:

Low recovery after chromatography can be frustrating. The cause often lies in the interaction between your compound and the stationary phase or in the practical aspects of the purification process.

Potential Causes and Solutions:

  • Irreversible Adsorption on the Column: Some compounds can strongly, and sometimes irreversibly, bind to the silica gel.

    • Solution: If you suspect your compound is sticking to the silica, you can try adding a small amount of a more polar solvent (like methanol) or a modifier to the eluent at the end of the chromatography to wash the column. For amides, which can have both hydrogen bond donating and accepting capabilities, interactions with silica can be complex.[6]

  • Product Degradation on Silica Gel: The acidic nature of silica gel can cause degradation of sensitive compounds.[3]

    • Solution: Deactivate the silica gel by pre-treating it with a base like triethylamine (0.1-1% in the eluent) can help prevent the degradation of acid-sensitive compounds.[7]

  • Improper Fraction Collection: It's possible that the fractions containing your product were not correctly identified and were discarded.

    • Solution: Always monitor your fractions carefully using TLC. Spot every fraction (or every other fraction) on a TLC plate to ensure you are not discarding any product.

  • Co-elution with a Non-UV Active Impurity: If you are monitoring your column with a UV detector, an impurity that does not absorb UV light could be co-eluting with your product, leading you to believe you have a pure fraction when you do not.

    • Solution: In addition to TLC with a UV lamp, use a staining agent (like potassium permanganate or iodine) to visualize non-UV active compounds on your TLC plates.

Frequently Asked Questions (FAQs)

Q1: What is a good starting solvent system for the TLC analysis of 4-Butoxy-N-(4-methylphenyl)benzamide?

A1: A good starting point for developing a TLC method for benzamide derivatives is a mixture of hexanes and ethyl acetate.[1] Begin with a ratio of 8:2 (hexanes:ethyl acetate) and adjust the polarity based on the initial Rf value of your target compound. The goal is to have an Rf value between 0.3 and 0.4 for optimal separation in column chromatography.[1]

Q2: How do I choose between wet and dry loading for my flash column chromatography?

A2: The choice between wet and dry loading depends on the solubility of your crude product in the eluent.

  • Wet Loading: This method is preferred when your sample is readily soluble in the initial, low-polarity eluent.[7] The sample is dissolved in a minimal amount of the eluent and carefully loaded onto the top of the column.

  • Dry Loading: If your sample is not very soluble in the initial eluent, dry loading is the better option.[4][7] The crude product is dissolved in a suitable solvent, adsorbed onto a small amount of silica gel, and the solvent is evaporated to give a dry, free-flowing powder, which is then added to the top of the column.[8]

Q3: My compound appears as a streak rather than a spot on the TLC plate. What does this mean and how can I fix it?

A3: Streaking on a TLC plate often indicates that the compound is interacting too strongly with the stationary phase, or that the sample is overloaded. For compounds with amine functionalities, this can be due to the acidic nature of the silica gel.

  • Solution: Try adding a small amount of a base, like triethylamine (0.1-1%), to your developing solvent.[7] This will neutralize the acidic sites on the silica and should result in more defined spots. If overloading is the issue, simply spot a more dilute solution of your sample on the TLC plate.

Q4: Can I use reverse-phase chromatography for the purification of 4-Butoxy-N-(4-methylphenyl)benzamide?

A4: Yes, reverse-phase chromatography is a viable option, especially for compounds that are not well-behaved on normal-phase silica gel. In reverse-phase chromatography, the stationary phase is non-polar (e.g., C18-silica), and the mobile phase is polar (e.g., a mixture of water and acetonitrile or methanol).[9] This technique can be particularly useful for separating closely related benzamide derivatives.[10]

Experimental Protocols

Protocol 1: Flash Column Chromatography (Normal Phase)
  • TLC Analysis: Determine an appropriate solvent system for separation using TLC. A good starting point is a mixture of hexanes and ethyl acetate. The desired product should have an Rf value of approximately 0.3-0.4.[1]

  • Column Packing: Pack a glass column with silica gel slurried in the initial, low-polarity eluent.[11]

  • Sample Loading:

    • Wet Loading: Dissolve the crude product in a minimum amount of the eluent and load it onto the top of the silica gel column.[7]

    • Dry Loading: Dissolve the crude product in a volatile solvent, add silica gel (2-3 times the mass of the crude product), and evaporate the solvent. Add the resulting powder to the top of the column.[4][8]

  • Elution: Begin eluting with the low-polarity solvent system determined from your TLC analysis. You can use an isocratic elution (constant solvent composition) or a gradient elution (gradually increasing the polarity of the eluent).[12]

  • Fraction Collection and Analysis: Collect fractions and monitor them by TLC to identify the fractions containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified 4-Butoxy-N-(4-methylphenyl)benzamide.

Caption: General workflow for flash column chromatography.

Data Summary Table
ParameterRecommendationRationale
Stationary Phase Silica Gel (default)Standard for normal-phase chromatography of moderately polar organic compounds.
Amine-functionalized silicaFor purification of compounds with basic impurities to prevent tailing.[2]
Mobile Phase (Normal Phase) Hexanes/Ethyl AcetateGood starting point for benzamides, allowing for tunable polarity.[1]
Mobile Phase (Reverse Phase) Water/Acetonitrile or Water/MethanolStandard for reverse-phase chromatography.[9]
TLC Rf Target 0.3 - 0.4Provides optimal separation in column chromatography.[1]
Sample Loading (Flash) 1:20 to 1:40 (sample:silica)Prevents column overloading and ensures good separation.[4]

References

  • BenchChem. (2025). Technical Support Center: Refining Purification of N-benzoyl-N-(phenylmethyl)benzamide.
  • Unknown. (n.d.). SOP: FLASH CHROMATOGRAPHY.
  • BenchChem. (2025). Technical Support Center: N-(1-hydroxypropan-2-yl)benzamide Purification.
  • J Sep Sci. (2021). Preparation of two amide-bonded stationary phases and comparative evaluation under mixed-mode chromatography. PubMed.
  • BenchChem. (2025). Technical Support Center: N-Aryl Benzamide Synthesis.
  • SIELC Technologies. (2018). Separation of Benzamide on Newcrom R1 HPLC column.
  • Organic Syntheses Procedure. (n.d.). N-methyl-N-phenyl benzamide.
  • ResearchGate. (n.d.). Preparation of two amide‐bonded stationary phases and comparative evaluation under mixed‐mode chromatography.
  • Unknown. (2025). Evaluation of an amide-based stationary phase for supercritical fluid chromatography.
  • Unknown. (n.d.). Optimization of Mobile Phase Conditions for TLC Methods Used in Pharmaceutical Analyses.
  • Unknown. (2008). General Methods for Flash Chromatography Using Disposable Columns.
  • Biotage. (n.d.). Organic Amine Flash Purification Using A Novel Stationary Phase.
  • PrepChem.com. (n.d.). Preparation of N-(4-methylphenyl)benzamide.
  • Unknown. (n.d.). Synthesis and Characterization of Amide Stationary Phases for the Determination of Sulfonamides by Sequential Injection Chromatography.
  • EPFL. (n.d.). Some Useful and Practical Tips for Flash Chromatography.
  • ResearchGate. (2025). Selection of Mobile Phase in High-Performance Liquid Chromatographic Determination for Medicines.
  • KoreaScience. (2025). Considerations and best practices for mobile phase buffer selection and pH control for LC and LC-MS method development.
  • PMC. (2008). General methods for flash chromatography using disposable columns.
  • Unknown. (n.d.). HPLC Troubleshooting Guide.
  • Chemistry LibreTexts. (2022). 2.5: High-Performance Liquid Chromatography.
  • Rsc.org. (n.d.). Separation, purification and identification of the components of a mixture.
  • ResearchGate. (n.d.). N-(4-Methylphenyl)benzamide.
  • CymitQuimica. (n.d.). CAS 582-78-5: N-(4-Methylphenyl)benzamide.
  • MilliporeSigma. (n.d.). 4-BUTOXY-N-(4-PROPIONYLPHENYL)BENZAMIDE AldrichCPR.
  • PMC. (n.d.). 4-Methyl-N-(4-methylphenyl)benzamide.
  • Google Patents. (n.d.). WO2014118797A1 - Purification of organic compounds using surrogate stationary phases on reversed phase columns.
  • BenchChem. (2025). Technical Support Center: Purification of 4-Bromo-N-phenylbenzenesulfonamide Derivatives.
  • Sigma-Aldrich. (n.d.). HPLC Troubleshooting Guide.
  • Organic Syntheses Procedure. (n.d.). 4-Methyl-N-(phenylmethyl)benzenesulfonamide.
  • Biotage. (2023). How should I purify a complex, polar, amide reaction mixture?.

Sources

Validation & Comparative

Validating the Structure of 4-Butoxy-N-(4-methylphenyl)benzamide: X-Ray Crystallography vs. Alternative Analytical Modalities

Author: BenchChem Technical Support Team. Date: March 2026

For drug development professionals and synthetic chemists, confirming the exact molecular architecture of a synthesized compound is a non-negotiable gateway to downstream biological testing. When evaluating flexible, multi-ring systems like 4-Butoxy-N-(4-methylphenyl)benzamide —a benzanilide derivative featuring a flexible p-butoxy ether chain and a p-tolyl group—standard analytical techniques often provide an incomplete picture.

This guide objectively compares the performance of Single-Crystal X-Ray Diffraction (SCXRD) against alternative modalities (NMR, HRMS, FT-IR) for structural validation. By examining the causality behind experimental choices, we demonstrate why SCXRD remains the gold standard for elucidating absolute 3D conformation and solid-state intermolecular networks.

The Structural Challenge: Why Standard Methods Fall Short

4-Butoxy-N-(4-methylphenyl)benzamide presents specific conformational challenges. In structurally similar benzanilides, the central amide group typically adopts an anti-conformation and is tilted with respect to the benzoyl ring, forming specific dihedral angles that dictate the molecule's overall geometry () [1]. Furthermore, these molecules assemble into infinite supramolecular chains driven by intermolecular N—H⋯O hydrogen bonds.

While Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS) are exceptional for confirming 2D connectivity and exact mass, they analyze the molecule in solution or the gas phase. In solution, the flexible butoxy chain and the rotating aromatic rings undergo rapid conformational averaging. Consequently, NMR cannot definitively map the absolute solid-state dihedral angles or the precise geometry of the hydrogen-bond networks. SCXRD bridges this gap by providing an absolute, atomic-resolution map of the electron density in the solid state.

Objective Performance Comparison

To select the optimal validation strategy, researchers must weigh the resolution limits, data outputs, and sample requirements of each analytical modality. The table below summarizes the comparative performance of these techniques when applied to benzamide derivatives.

Analytical ModalityPrimary OutputResolution LimitConformational DataSample RequirementTime-to-Result
SCXRD Absolute 3D coordinatesAtomic (< 0.8 Å)Exact (Solid-state)Single crystal (~0.1 mm)24–48 hours
1D/2D NMR Connectivity & dynamicsSub-molecularAveraged (Solution)2–5 mg (Soluble)1–4 hours
HRMS Exact mass & formulaIsotopicNone< 1 µg< 1 hour
FT-IR Functional groupsBond vibrationsInferred (H-bonding)1–2 mg< 1 hour

Experimental Protocol: A Self-Validating Crystallographic System

The following step-by-step methodology outlines the workflow for the crystallographic validation of 4-Butoxy-N-(4-methylphenyl)benzamide. This protocol is designed as a self-validating system, where thermodynamic controls during crystallization directly dictate the quality of the final computational refinement.

Step 1: High-Purity Synthesis & Isolation

Synthesize the compound via the standard coupling of 4-butoxybenzoyl chloride and p-toluidine. Purify the crude product using silica gel column chromatography (e.g., Hexane/Ethyl Acetate) to achieve >99% purity.

  • The Causality: Trace impurities act as lattice disruptors. Even a 2% impurity profile can induce rapid, disorganized precipitation (yielding amorphous powders) or crystal twinning, rendering the sample useless for single-crystal diffraction.

Step 2: Single Crystal Growth (Slow Evaporation)

Dissolve 10–15 mg of the purified compound in a minimal volume of dichloromethane (DCM) inside a clean glass vial. Carefully layer the solution with an equal volume of hexane, cap loosely, and leave undisturbed at ambient temperature.

  • The Causality: A dual-solvent system is selected to exploit differential vapor pressures and solubility profiles. As the highly volatile DCM slowly evaporates, the solution gradually becomes saturated with the anti-solvent (hexane). This establishes a controlled thermodynamic gradient that suppresses rapid nucleation, forcing the molecules to slowly assemble into a highly ordered, macroscopic crystal lattice.

Step 3: X-Ray Diffraction Data Collection

Select a pristine, block-like crystal (approximately 0.2 × 0.2 × 0.1 mm) under a polarized optical microscope. Mount the crystal on a diffractometer equipped with a Mo Kα radiation source (λ = 0.71073 Å) and collect data at 295 K.

  • The Causality: Mo Kα radiation is chosen because its short wavelength minimizes X-ray absorption effects within the organic crystal, ensuring high-resolution diffraction data capable of accurately mapping the electron density of carbon, nitrogen, and oxygen atoms.

Step 4: Structure Solution and Refinement

Solve the crystallographic phase problem using direct methods and refine the structure using full-matrix least-squares on F² via standard software like SHELXL () [2].

  • The Causality: The terminal butoxy chain is highly flexible and prone to thermal motion at room temperature. By refining the Anisotropic Displacement Parameters (ADPs), the crystallographer mathematically models this dynamic disorder.

  • Self-Validation: The refinement process acts as a closed-loop validation system. The R-factor (residual factor) quantitatively measures the agreement between the calculated structural model and the raw experimental diffraction data. An R1 value of < 0.05 definitively proves the structural assignment's integrity.

Analytical Workflows & Logical Relationships

The following diagrams illustrate the validation workflow and the logical mapping of analytical modalities to their specific structural outputs.

G A Synthesis & Purification B Purity Verification (HPLC/HRMS) A->B C Crystal Growth (Slow Evaporation) B->C D SCXRD Data Collection C->D E Structure Solution & Refinement D->E

Workflow for the crystallographic validation of the benzamide derivative.

G cluster_methods Analytical Modalities Target 4-Butoxy-N-(4-methylphenyl)benzamide NMR NMR Spectroscopy Target->NMR MS Mass Spectrometry Target->MS XRD X-Ray Crystallography Target->XRD Conn 2D Connectivity NMR->Conn Mass Molecular Weight MS->Mass Conf Absolute 3D Conformation XRD->Conf

Logical mapping of analytical modalities to their respective structural validation outputs.

References

  • Gowda, B. T., Tokarčík, M., Kožíšek, J., Chaithanya, U., & Fuess, H. (2009). "4-Methyl-N-(4-methylphenyl)benzamide." Acta Crystallographica Section E: Structure Reports Online, 65(Pt 3), o630. URL:[Link]

  • Sheldrick, G. M. (2008). "A short history of SHELX." Acta Crystallographica Section A: Foundations of Crystallography, 64(1), 112-122. URL:[Link]

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of neuropharmacology, the quest for novel therapeutics with improved efficacy and safety profiles is perpetual. This guide provides a detailed comparative analysis of the hypothetical compound 4-Butoxy-N-(4-methylphenyl)benzamide against the established reversible inhibitor of monoamine oxidase A (MAO-A), Moclobemide. Our objective is to dissect the structural nuances, predict the biological activity of our lead compound, and propose a rigorous experimental framework for its validation. This document is intended for researchers, scientists, and professionals in drug development who are navigating the complexities of early-stage compound evaluation.

Introduction: The Rationale for MAO-A Inhibition and Novel Scaffolds

Monoamine oxidase A (MAO-A) is a critical enzyme responsible for the degradation of key neurotransmitters, including serotonin, norepinephrine, and dopamine. Its inhibition can lead to an increase in the synaptic availability of these monoamines, a well-established therapeutic strategy for the management of major depressive disorder and anxiety disorders. Moclobemide, a benzamide derivative, represents a significant advancement in this class as a reversible inhibitor, mitigating the risk of the "cheese effect"—a hypertensive crisis associated with older, irreversible MAO inhibitors.

The subject of our investigation, 4-Butoxy-N-(4-methylphenyl)benzamide, is a novel benzamide derivative. While direct experimental data on this compound is not yet available in published literature, its structural similarity to Moclobemide and other bioactive benzamides warrants a thorough, predictive comparison and a clear path toward experimental validation. This guide will, therefore, pivot on a structure-activity relationship (SAR) analysis to hypothesize its efficacy and will lay out the necessary experimental protocols to test these hypotheses.

Structural and Physicochemical Comparison

A molecule's structure is intrinsically linked to its biological activity. Here, we compare the key structural features and predicted physicochemical properties of 4-Butoxy-N-(4-methylphenyl)benzamide and Moclobemide.

Property4-Butoxy-N-(4-methylphenyl)benzamide (Predicted)Moclobemide (Experimental)Significance in Drug Development
Molecular Formula C18H21NO2C13H17ClN2O2Influences molecular weight and elemental composition.
Molecular Weight 283.37 g/mol 268.74 g/mol Affects absorption, distribution, and diffusion across biological membranes.
LogP (Octanol/Water) 4.6 (Predicted)1.6 (Predicted)A measure of lipophilicity, which impacts solubility, membrane permeability, and plasma protein binding.
Topological Polar Surface Area (TPSA) 41.1 Ų (Predicted)50.5 Ų (Predicted)Predicts drug transport properties, including blood-brain barrier penetration.
Hydrogen Bond Donors 11Influences solubility and binding to target proteins.
Hydrogen Bond Acceptors 23Influences solubility and binding to target proteins.

Analysis of Structural Differences:

The primary structural divergence lies in the substituents on the benzoyl and amine portions of the molecules. 4-Butoxy-N-(4-methylphenyl)benzamide features a butoxy group at the 4-position of the benzoyl ring and a methyl group on the N-phenyl ring. In contrast, Moclobemide possesses a morpholine ethyl side chain and a chlorine atom. These differences are predicted to significantly impact their lipophilicity (LogP), with 4-Butoxy-N-(4-methylphenyl)benzamide being considerably more lipophilic. This higher lipophilicity might enhance its ability to cross the blood-brain barrier, a desirable trait for a centrally acting agent, but could also lead to increased plasma protein binding and a different metabolic profile.

Proposed Mechanism of Action and Biological Target

Based on its core benzamide scaffold, we hypothesize that 4-Butoxy-N-(4-methylphenyl)benzamide will act as an inhibitor of MAO-A. The N-phenylbenzamide moiety is a known pharmacophore in several MAO inhibitors. The binding of Moclobemide to MAO-A involves interactions with key residues in the active site. We propose a similar binding mode for our novel compound, where the benzamide core orients within the active site, and the substituents form additional interactions.

MAO-A Inhibition Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic Synaptic Cleft Monoamines Serotonin, Norepinephrine, Dopamine MAO-A Monoamine Oxidase A (MAO-A) Monoamines->MAO-A Degradation Synaptic_Monoamines Increased Synaptic Monoamines Monoamines->Synaptic_Monoamines Neurotransmitter Release Metabolites Inactive Metabolites MAO-A->Metabolites Postsynaptic_Receptors Postsynaptic Receptors Synaptic_Monoamines->Postsynaptic_Receptors Binding Inhibitor 4-Butoxy-N-(4-methylphenyl)benzamide or Moclobemide Inhibitor->MAO-A Inhibition

Caption: Proposed mechanism of MAO-A inhibition leading to increased synaptic monoamines.

Proposed Experimental Validation Workflow

To empirically determine the efficacy of 4-Butoxy-N-(4-methylphenyl)benzamide and compare it to Moclobemide, a systematic experimental approach is required.

Experimental_Workflow Start Start: Hypothesis Synthesis Chemical Synthesis of 4-Butoxy-N-(4-methylphenyl)benzamide Start->Synthesis In_Vitro In Vitro Assays: MAO-A Inhibition Assay (IC50) Reversibility Assay Synthesis->In_Vitro In_Vivo In Vivo Studies (Rodent Model): Forced Swim Test (Antidepressant Effect) Pharmacokinetic Analysis In_Vitro->In_Vivo If promising results Data_Analysis Comparative Data Analysis: Efficacy and Potency vs. Moclobemide In_Vivo->Data_Analysis Conclusion Conclusion: Structure-Activity Relationship and Therapeutic Potential Data_Analysis->Conclusion

Caption: A stepwise experimental workflow for the validation of 4-Butoxy-N-(4-methylphenyl)benzamide.

Step-by-Step Protocol: In Vitro MAO-A Inhibition Assay

This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of the test compounds against human recombinant MAO-A.

Materials:

  • Human recombinant MAO-A

  • Kynuramine (substrate)

  • 4-Hydroxyquinoline (fluorescent product)

  • Test compounds (4-Butoxy-N-(4-methylphenyl)benzamide and Moclobemide) dissolved in DMSO

  • Phosphate buffer (pH 7.4)

  • 96-well microplate

  • Plate reader capable of fluorescence detection (Excitation: 320 nm, Emission: 380 nm)

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. Further dilute in phosphate buffer to achieve the final desired concentrations.

  • Assay Setup: In a 96-well plate, add 50 µL of phosphate buffer, 25 µL of the test compound dilution, and 25 µL of the MAO-A enzyme solution.

  • Pre-incubation: Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Add 25 µL of the kynuramine substrate to each well to start the enzymatic reaction.

  • Reaction Incubation: Incubate the plate at 37°C for 30 minutes.

  • Reaction Termination: Stop the reaction by adding 100 µL of 1N NaOH.

  • Fluorescence Measurement: Read the fluorescence of the 4-hydroxyquinoline product using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to a no-inhibitor control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Anticipated Results and Comparative Discussion

Based on the SAR analysis, we anticipate that 4-Butoxy-N-(4-methylphenyl)benzamide will exhibit potent MAO-A inhibitory activity. The increased lipophilicity conferred by the butoxy and methyl groups may lead to a lower IC50 value compared to Moclobemide, indicating higher potency. However, this increased lipophilicity could also result in non-specific binding and a less favorable safety profile, which would need to be carefully evaluated in subsequent ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) studies.

The reversibility of inhibition will be a critical determinant of the compound's therapeutic potential. Should 4-Butoxy-N-(4-methylphenyl)benzamide prove to be a reversible inhibitor, it would share the key safety advantage of Moclobemide.

Conclusion and Future Directions

While 4-Butoxy-N-(4-methylphenyl)benzamide remains a hypothetical compound in the context of published efficacy data, a thorough analysis of its structure in comparison to the established MAO-A inhibitor Moclobemide provides a strong rationale for its synthesis and experimental evaluation. The proposed workflow offers a clear and robust pathway to ascertain its therapeutic potential. The initial focus should be on confirming its predicted MAO-A inhibitory activity and determining the reversibility of this inhibition. Positive outcomes from these initial in vitro studies would warrant progression to in vivo models to assess its antidepressant-like effects and pharmacokinetic profile. This systematic approach will enable a data-driven decision on the future development of this novel benzamide derivative as a potential therapeutic agent.

References

  • Finberg, J. P., & Rabey, J. M. (2016). Inhibitors of MAO-A and MAO-B in Psychiatry and Neurology. Frontiers in Pharmacology, 7, 340. [Link]

  • Youdim, M. B. H., & Bakhle, Y. S. (2006). Monoamine oxidase: isoforms and their selective inhibitors in treating diseases. British Journal of Pharmacology, 147(S1), S287–S296. [Link]

  • Bonnet, U. (2003). Moclobemide: Therapeutic Use and Clinical Studies. CNS Drug Reviews, 9(1), 97–140. [Link]

A Senior Application Scientist's Guide to the Cross-Validation of 4-Butoxy-N-(4-methylphenyl)benzamide: Experimental Protocols and Comparative Analysis

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and drug development professionals, the validation of a novel chemical entity is a critical step in establishing its potential utility. This guide provides an in-depth, technically-focused framework for the cross-validation of experimental results for the compound 4-Butoxy-N-(4-methylphenyl)benzamide. Moving beyond a simple recitation of data, we will delve into the causality behind experimental choices, present detailed protocols for key assays, and offer a comparative analysis against relevant alternatives. Our approach is grounded in the principles of scientific integrity, ensuring that each described protocol functions as a self-validating system.

Synthesis and Structural Elucidation: The Foundation of Reproducibility

The journey of validating any novel compound begins with its unambiguous synthesis and rigorous characterization. The synthesis of N-substituted benzamide derivatives, such as 4-Butoxy-N-(4-methylphenyl)benzamide, is typically achieved through the coupling of a substituted benzoic acid or its activated form with a corresponding amine.[1]

A generalized and robust synthetic workflow is paramount for ensuring the reproducibility of experimental results across different laboratories. The following protocol outlines a standard and reliable method for the synthesis of the title compound.

Experimental Protocol: Synthesis of 4-Butoxy-N-(4-methylphenyl)benzamide

Step 1: Activation of 4-Butoxybenzoic Acid

  • To a solution of 4-butoxybenzoic acid (1 equivalent) in anhydrous dichloromethane (DCM), add oxalyl chloride or thionyl chloride (1.2 equivalents) dropwise at 0 °C.

  • Add a catalytic amount of N,N-dimethylformamide (DMF).

  • Stir the reaction mixture at room temperature for 2-3 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, remove the solvent and excess reagent under reduced pressure to yield the crude 4-butoxybenzoyl chloride.

Step 2: Amide Coupling

  • Dissolve the crude 4-butoxybenzoyl chloride in anhydrous DCM.

  • In a separate flask, dissolve 4-methylaniline (p-toluidine) (1 equivalent) and a non-nucleophilic base such as triethylamine or N,N-diisopropylethylamine (DIPEA) (1.5 equivalents) in anhydrous DCM.

  • Slowly add the 4-butoxybenzoyl chloride solution to the 4-methylaniline solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours.[2]

  • Monitor the reaction to completion using TLC.

Step 3: Work-up and Purification

  • Wash the reaction mixture sequentially with 1N HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain pure 4-Butoxy-N-(4-methylphenyl)benzamide.

Characterization: The identity and purity of the synthesized compound must be unequivocally confirmed using a suite of analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the molecular structure and confirm the presence of all expected functional groups and their connectivity.

  • Infrared (IR) Spectroscopy: To identify characteristic functional group vibrations, such as the N-H and C=O stretches of the amide bond.

  • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern, confirming the molecular formula.

  • Melting Point Analysis: To assess the purity of the compound.

The following diagram illustrates the generalized workflow for the synthesis and characterization of N-substituted benzamide derivatives.

Synthesis and Characterization Workflow cluster_synthesis Synthesis cluster_characterization Characterization cluster_output Final Product Start Starting Materials (4-Butoxybenzoic Acid & 4-Methylaniline) Activation Carboxylic Acid Activation Start->Activation Coupling Amide Bond Formation Activation->Coupling Workup Reaction Work-up Coupling->Workup Purification Purification Workup->Purification NMR NMR (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS MP Melting Point Purification->MP Final_Product Pure 4-Butoxy-N- (4-methylphenyl)benzamide NMR->Final_Product IR->Final_Product MS->Final_Product MP->Final_Product caption Generalized workflow for the synthesis and characterization of N-substituted benzamide derivatives.

Caption: Generalized workflow for the synthesis and characterization of N-substituted benzamide derivatives.

In Vitro Biological Evaluation: A Comparative Approach

To ascertain the biological activity of 4-Butoxy-N-(4-methylphenyl)benzamide, a series of in vitro assays should be conducted. The choice of assays will be dictated by the hypothesized therapeutic target or application. Benzamide derivatives have been investigated for a wide range of biological activities, including anticancer, antimicrobial, and enzyme inhibitory effects.[3][4][5] For the purpose of this guide, we will focus on two common areas of investigation: anticancer and antimicrobial activities.

Anticancer Activity: Cytotoxicity Screening

A primary assessment of anticancer potential involves evaluating the cytotoxicity of the compound against various cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely adopted colorimetric method for this purpose.[1][3]

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, MDA-MB-231 for breast cancer) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight to allow for cell attachment.[2][3]

  • Compound Treatment: Prepare serial dilutions of 4-Butoxy-N-(4-methylphenyl)benzamide and a relevant comparator drug (e.g., a known anticancer agent with a similar scaffold or a standard chemotherapeutic) in the culture medium. Treat the cells with these various concentrations and include a vehicle control (e.g., DMSO).[2][3]

  • Incubation: Incubate the plates for 48 or 72 hours at 37°C in a humidified atmosphere with 5% CO₂.[1]

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals.[1][3]

  • Solubilization: Remove the medium and add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.[1][3]

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.[1][3]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

The results should be presented in a clear, tabular format for easy comparison with alternative compounds.

CompoundCancer Cell LineIC₅₀ (µM)
4-Butoxy-N-(4-methylphenyl)benzamideMCF-7Experimental Value
4-Butoxy-N-(4-methylphenyl)benzamideMDA-MB-231Experimental Value
Comparator 1 (e.g., N-(4-methylphenyl)benzamide) [6]MCF-7Literature/Experimental Value
Comparator 2 (e.g., Doxorubicin) MCF-7Literature/Experimental Value

This comparative table allows for a direct assessment of the potency of the title compound against both a structurally related analogue and a standard therapeutic agent.

Antimicrobial Activity: Screening for Bacterial and Fungal Inhibition

The antimicrobial properties of benzamide derivatives have also been a subject of interest.[5] The agar well diffusion method is a standard preliminary test to evaluate the antimicrobial activity of a compound.[5]

  • Preparation of Inoculum: Prepare a standardized suspension of the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) equivalent to a 0.5 McFarland standard.[3]

  • Plate Preparation: Spread the microbial inoculum evenly onto the surface of a suitable agar medium (e.g., Nutrient Agar for bacteria, Sabouraud Dextrose Agar for fungi).

  • Well Creation: Create wells of a standard diameter in the agar using a sterile borer.

  • Compound Loading: Add a defined concentration of 4-Butoxy-N-(4-methylphenyl)benzamide, a positive control (a known antibiotic or antifungal), and a negative control (the solvent, e.g., DMSO) to separate wells.

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 25-30°C for 48-72 hours for fungi).

  • Measurement: Measure the diameter of the zone of inhibition around each well. A larger diameter indicates greater antimicrobial activity.

CompoundS. aureus (Zone of Inhibition, mm)E. coli (Zone of Inhibition, mm)C. albicans (Zone of Inhibition, mm)
4-Butoxy-N-(4-methylphenyl)benzamideExperimental ValueExperimental ValueExperimental Value
Comparator 1 (e.g., 2-Amino-N-(p-tolyl)benzamide) [5]Literature/Experimental ValueLiterature/Experimental ValueLiterature/Experimental Value
Positive Control (e.g., Streptomycin/Clotrimazole) [5]Standard ValueStandard ValueStandard Value
Negative Control (DMSO) 000

This comparative analysis provides a clear indication of the antimicrobial spectrum and potency of the title compound relative to a related benzamide and standard antimicrobial agents.

Mechanistic Insights: Connecting Structure to Activity

While in vitro screening provides valuable data on the biological effects of a compound, understanding the underlying mechanism of action is crucial for further development. For many benzamide derivatives, their biological activity is attributed to their ability to interact with specific enzymes or receptors.[4]

For instance, if the initial screening suggests potential anticancer activity, further investigation into the inhibition of specific kinases, such as Epidermal Growth Factor Receptor (EGFR) or Janus Kinase 2 (JAK2), could be warranted, as these are known targets for some benzamide analogues.[4]

Potential Mechanism of Action cluster_pathway Hypothesized Signaling Pathway cluster_inhibition Inhibition by Benzamide Derivative Receptor Receptor Tyrosine Kinase (e.g., EGFR) Substrate Downstream Substrate Receptor->Substrate Phosphorylation Proliferation Cell Proliferation & Survival Substrate->Proliferation Benzamide 4-Butoxy-N-(4-methylphenyl)benzamide Benzamide->Receptor Inhibition caption Hypothesized mechanism of action for a benzamide derivative as a kinase inhibitor.

Caption: Hypothesized mechanism of action for a benzamide derivative as a kinase inhibitor.

Conclusion and Future Directions

The cross-validation of experimental results for 4-Butoxy-N-(4-methylphenyl)benzamide requires a systematic and comparative approach. By adhering to robust protocols for synthesis, characterization, and biological evaluation, researchers can generate reliable and reproducible data. The comparative analysis against structurally related compounds and established standards is essential for contextualizing the findings and making informed decisions about the compound's potential for further development. Future work should focus on elucidating the specific molecular targets and mechanisms of action to fully understand the therapeutic potential of this and other novel benzamide derivatives.

References

  • Benchchem. (n.d.). Application Notes and Protocols for the Agrochemical Screening of Novel Benzamide Derivatives.
  • Benchchem. (n.d.). Comparative Analysis of 3-(2-Chloroacetyl)benzamide Derivatives in Biological Activity Screening.
  • Benchchem. (n.d.). Application Notes and Protocols: Use of Benzamide Derivatives in Medicinal Chemistry.
  • Gowda, B. T., Tokarčík, M., Kožíšek, J., Chaithanya, U., & Fuess, H. (2009). 4-Methyl-N-(4-methylphenyl)benzamide. Acta Crystallographica Section E: Structure Reports Online, 65(3), o630. Retrieved from [Link]

  • Gowda, B. T., Tokarčík, M., Kožíšek, J., & Sowmya, B. P. (2008). N-(4-Methylphenyl)benzamide. Acta Crystallographica Section E: Structure Reports Online, 64(1), o83. Retrieved from [Link]

  • Al-Suwaidan, I. A., Abdel-Aziz, A. A.-M., Al-Obaid, A. M., El-Azab, A. S., Al-Dhfyan, A., & Al-Obaid, O. A. (2014). Synthesis and computational study of 4-hydroxylbenzamide analogous as potential anti-breast cancer agent. Saudi Pharmaceutical Journal, 22(4), 326-335. Retrieved from [Link]

  • Gowda, B. T., Tokarčík, M., Kožíšek, J., & Sowmya, B. P. (2008). N-(4-Methylphenyl)benzamide. Acta Crystallographica Section E: Structure Reports Online, 64(1), o83. Retrieved from [Link]

  • Abdel-Wahab, B. F., Mohamed, H. A., & El-Hiti, G. A. (2014). Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site. Molecules, 19(3), 3094-3105. Retrieved from [Link]

  • Benchchem. (n.d.). A Comparative Guide to the Biological Evaluation of N-(4-Formylphenyl)benzamide Derivatives and Related Compounds.

Sources

Assessing the Off-Target Effects of 4-Butoxy-N-(4-methylphenyl)benzamide: A Comparative Methodological Guide

Author: BenchChem Technical Support Team. Date: March 2026

As small-molecule drug discovery advances, the pharmaceutical industry has recognized that the perceived selectivity of small molecules is often an illusion unmasked by broader testing[1]. The toxicity caused by off-target binding is a primary driver of clinical attrition, accounting for approximately 30% of drug development failures[2][3].

4-Butoxy-N-(4-methylphenyl)benzamide is a representative benzamide derivative—a structural scaffold frequently utilized in the design of kinase, HDAC, and GPCR inhibitors. Because this pharmacophore can inadvertently interact with highly conserved binding pockets across the proteome, rigorous secondary pharmacology profiling is mandatory[4].

As a Senior Application Scientist, I have designed this guide to provide a self-validating, multi-tiered framework for evaluating the off-target liabilities of 4-Butoxy-N-(4-methylphenyl)benzamide. By objectively comparing its performance against known promiscuous alternatives, researchers can make informed, data-driven decisions before advancing to costly in vivo models.

Phase 1: In Silico Predictive Profiling

Before committing resources to in vitro assays, computational modeling provides a critical first line of defense. In silico profiling capitalizes on large biochemical datasets to predict potential off-target interactions based on the physicochemical properties of the small molecule[1].

Causality & Experimental Logic

Most small-molecule toxicities arise not just from the parent compound, but from its Phase I/II metabolites[5]. By utilizing a combination of 2D ligand-based methods (e.g., chemical similarity fingerprints) and 3D structure-based methods (e.g., pocket sequence properties), we can predict off-target interactions that traditional assays might miss[5].

Protocol: Computational Screening
  • Metabolite Prediction: Input the SMILES string of 4-Butoxy-N-(4-methylphenyl)benzamide into a predictive suite (e.g., MetaSite) to generate a Meta-List of potential Phase I/II metabolites[5].

  • Cross-Pharmacology Analysis: Run the parent compound and metabolites through a Similarity Ensemble Approach (SEA) against public databases (e.g., ChEMBL)[6].

  • Thresholding: Isolate predicted targets with computed pseudo-scores >0.6 across at least three distinct prediction algorithms. These flagged targets dictate the custom additions to our in vitro screening panels[5].

Phase 2: In Vitro Safety Pharmacology Profiling

While definitive toxicology studies measure the structural tissue changes resulting from repeated dosing, safety pharmacology is designed to evaluate rapid-onset, functional changes following a single acute exposure[7][8].

Causality & Experimental Logic

To prevent adverse drug reactions (ADRs) such as cardiotoxicity or neurotoxicity, we must screen 4-Butoxy-N-(4-methylphenyl)benzamide against a broad panel of clinically relevant targets, including GPCRs, ion channels, and nuclear receptors[4][9]. We utilize radioligand competition binding assays, which are self-validating: they require a vehicle control (DMSO) to establish baseline binding and a known promiscuous agent to prove assay sensitivity.

Protocol: Radioligand Binding Assay
  • Preparation: Seed target-expressing membrane preparations in 384-well microplates.

  • Dosing: Apply 4-Butoxy-N-(4-methylphenyl)benzamide in a 10-point concentration gradient (0.1 nM to 30 µM).

  • Incubation: Add the target-specific radioligand at its Kd​ concentration and incubate to equilibrium.

  • Detection: Filter the membranes, wash away unbound radioligand, and quantify bound radioactivity using a scintillation counter. Calculate the IC50​ and convert to Ki​ using the Cheng-Prusoff equation.

Comparative Data Summary

To contextualize the safety of 4-Butoxy-N-(4-methylphenyl)benzamide, we compare its off-target binding affinities against Astemizole (a withdrawn antihistamine notorious for hERG-mediated cardiotoxicity) and Staurosporine (a highly promiscuous pan-kinase inhibitor).

Target ClassSpecific Target4-Butoxy-N-(4-methylphenyl)benzamide IC50​ (µM)Astemizole IC50​ (µM)Staurosporine IC50​ (µM)Risk Assessment
Ion Channel hERG (KCNH2)> 30.0 (No significant binding)0.001 (High Risk)> 10.0Low Cardiotoxicity Risk
GPCR 5-HT2B Receptor12.50.85> 10.0Monitor for Valvulopathy
Enzyme PDE3> 30.0> 10.00.04Low Risk
Nuclear Rec. PPAR γ 8.2> 10.0> 10.0Moderate Off-Target Hit

Phase 3: Kinome-Wide Selectivity Profiling

Benzamide derivatives frequently interact with the highly conserved ATP-binding pocket of kinases[10]. Apparent success in cellular phenotypic assays can often mask severe selectivity liabilities, making early kinome profiling a critical go/no-go milestone[11].

Causality & Experimental Logic

Relying solely on IC50​ values is a flawed paradigm. The in vivo efficacy and toxicity of a compound are heavily influenced by its residence time on the target[12]. A compound that exhibits a long dissociative half-life ( koff​ ) with its intended target, but rapid dissociation from off-targets, possesses a superior safety profile[12]. Therefore, our workflow integrates steady-state inhibition with kinetic profiling.

KinaseWorkflow Start Compound: 4-Butoxy-N- (4-methylphenyl)benzamide Screen Primary Kinase Screen (192-Kinase Panel, TR-FRET) Start->Screen Step 1 Hits Hit Identification (>50% inhibition at 1 µM) Screen->Hits Step 2 Kinetics Kinetic Profiling (SPR) Calculate kon / koff rates Hits->Kinetics Step 3 Cellular Cellular Target Engagement (NanoBRET Assay) Kinetics->Cellular Step 4

Workflow for kinome-wide selectivity and kinetic profiling.

Protocol: TR-FRET Kinase Profiling
  • Assay Setup: Combine the recombinant kinase panel, fluorescently labeled tracer, and europium-labeled antibody in a 384-well plate[11][13].

  • Compound Addition: Add 4-Butoxy-N-(4-methylphenyl)benzamide at a screening concentration of 1 µM.

  • Measurement: Measure the Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) signal. A reduction in the FRET signal indicates that the compound has displaced the tracer from the ATP-binding site.

  • Kinetic Validation: For any kinase inhibited by >50%, perform Surface Plasmon Resonance (SPR) by immobilizing the kinase on a sensor chip and flowing the compound over it to calculate kon​ and koff​ [12].

Phase 4: Unbiased Target Deconvolution via Chemoproteomics

Pre-defined safety panels suffer from "target bias"—you only find what you are looking for. To uncover entirely novel off-targets, we must employ unbiased chemoproteomics[14].

Causality & Experimental Logic

Traditional Activity-Based Protein Profiling (ABPP) requires synthesizing a chemical probe by attaching a photoaffinity label or biotin tag to the drug[15]. However, modifying 4-Butoxy-N-(4-methylphenyl)benzamide could alter its native binding properties, leading to false positives[16]. Instead, we utilize Thermal Proteome Profiling (TPP) . TPP relies on the biophysical principle that proteins become thermodynamically stabilized upon ligand binding[15][17]. This probe-free method allows us to assess target engagement in a native, live-cell environment[18].

TPPWorkflow N1 1. Live Cell Incubation (Compound vs. Vehicle) N2 2. Thermal Gradient (37°C to 70°C) N1->N2 N3 3. Cell Lysis & Ultracentrifugation N2->N3 N4 4. TMT Labeling & Trypsin Digestion N3->N4 N5 5. Orbitrap LC-MS/MS Quantification N4->N5 N6 6. Melt Curve Shift Analysis (ΔTm > 2°C) N5->N6

Step-by-step methodology for Thermal Proteome Profiling (TPP).

Protocol: Thermal Proteome Profiling (TPP)
  • In Situ Incubation: Treat live human cells (e.g., HEK293 or primary macrophages) with 10 µM of 4-Butoxy-N-(4-methylphenyl)benzamide or a DMSO vehicle[11].

  • Thermal Shift: Aliquot the cell suspension into PCR tubes and subject them to a temperature gradient from 37°C to 70°C for 3 minutes.

  • Extraction: Lyse the cells using freeze-thaw cycles. Perform ultracentrifugation to separate the aggregated (denatured) proteins from the soluble (intact) proteins[17].

  • Multiplexing: Digest the soluble protein fractions with trypsin and label the resulting peptides with Tandem Mass Tags (TMT) to allow for simultaneous quantification[17].

  • MS Analysis: Analyze the samples using an Orbitrap Astral Mass Spectrometer. Plot the relative abundance of each protein against temperature to generate melting curves[17].

  • Validation: Identify off-targets by looking for statistically significant shifts in the melting temperature ( ΔTm​ ) between the compound-treated and vehicle-treated samples[18].

Conclusion & Translational Risk Assessment

The successful development of 4-Butoxy-N-(4-methylphenyl)benzamide relies on a holistic understanding of its secondary pharmacology. By triangulating predictive in silico models, targeted safety pharmacology panels, kinome-wide screening, and unbiased chemoproteomics, researchers can confidently map the compound's off-target landscape. This rigorous, self-validating methodology ensures that any observed phenotypic efficacy is genuinely target-driven, ultimately reducing the risk of late-stage clinical attrition.

References
  • Predictive in silico off-target profiling in drug discovery. Future Medicinal Chemistry.[Link]

  • Chemoproteomics-based Off-Target Screening of Small Molecule Drugs. Creative Diagnostics.[Link]

  • Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Frontiers in Pharmacology (NIH).[Link]

  • Chemoproteomics: A Powerful Tool for Drug Discovery and Molecular Profiling. OMICS International.[Link]

  • Transformation of in vitro tools for kinase profiling: keeping an eye over the off-target liabilities. Expert Opinion on Drug Discovery.[Link]

  • Kinase inhibitor profiling reveals unexpected opportunities to inhibit disease-associated mutant kinases. Cell Reports (NIH).[Link]

  • Off-target identification by chemical proteomics for the understanding of drug side effects. Expert Review of Proteomics.[Link]

  • Profiling Prediction of Kinase Inhibitors: Toward the Virtual Assay. Journal of Chemical Information and Modeling.[Link]

  • Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology.[Link]

  • Nonclinical Safety Pharmacology Programs: What You Need to Know. Altasciences.[Link]

  • Chemoproteomics, A Broad Avenue to Target Deconvolution. Advanced Science (NIH).[Link]

  • Off-Target Profiling. Creative Biolabs.[Link]

  • Safety Pharmacology in Focus: Targeted Testing for Smarter INDs. American Pharmaceutical Review.[Link]

  • Beyond Early Success - What a Kinase Case Study Revealed About Off-Target Effects. Selvita.[Link]

  • Safety and Off-Target Drug Screening Services. Reaction Biology.[Link]

  • Comprehensive Analysis of Clinically Discontinued Compounds Using an In Vitro Secondary Pharmacology Panel. Chemical Research in Toxicology.[Link]

  • In vitro safety pharmacology profiling. European Pharmaceutical Review.[Link]

Sources

comparing the biological activity of different isomers of butoxy-N-arylbenzamides

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The N-arylbenzamide scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds. A particularly promising subclass, butoxy-N-arylbenzamides, has garnered attention for its potential in oncology and anti-infective research, often targeting key enzymes like histone deacetylases (HDACs).[1][2] However, the therapeutic efficacy and safety profile of these compounds are profoundly influenced by their isomeric form. Subtle changes in the placement of the butoxy group (positional isomerism) or the spatial arrangement of atoms (stereoisomerism) can dramatically alter molecular interactions with biological targets. This guide provides an in-depth comparison of the biological activities of different butoxy-N-arylbenzamide isomers, supported by experimental data and detailed protocols, to empower researchers in drug discovery and development to make informed decisions in lead optimization.

Introduction: The Significance of Isomerism in Drug Design

In drug development, a molecule's chemical formula is only the beginning of the story. Isomers—compounds with the same formula but different structural arrangements—often exhibit vastly different pharmacological and toxicological profiles. This principle is critical for butoxy-N-arylbenzamides, where the isomeric configuration dictates the molecule's three-dimensional shape and electronic distribution, thereby governing its interaction with complex biological systems.

  • Positional Isomerism (ortho, meta, para): The location of the butoxy group on the benzamide ring directly impacts the molecule's ability to form key interactions, such as chelating with metal ions in an enzyme's active site.[1][3]

  • Stereoisomerism (Enantiomers): When a chiral center is present, the resulting (R)- and (S)-enantiomers can be recognized differently by chiral biological targets like enzymes and receptors, leading to one isomer being active while the other is inactive or even toxic.[4]

This guide will dissect these differences, focusing on anticancer activity mediated by HDAC inhibition, a common mechanism for this class of compounds.

Isomerism_Impact cluster_0 Molecular Structure cluster_1 Isomeric Forms cluster_2 Biological Consequences Butoxy-N-Arylbenzamide Butoxy-N-Arylbenzamide Positional Isomers Positional Isomers Butoxy-N-Arylbenzamide->Positional Isomers can exist as Stereoisomers Stereoisomers Butoxy-N-Arylbenzamide->Stereoisomers can exist as Binding Affinity Binding Affinity Positional Isomers->Binding Affinity affects Toxicity Toxicity Positional Isomers->Toxicity affects Stereoisomers->Binding Affinity affects Pharmacokinetics (ADME) Pharmacokinetics (ADME) Stereoisomers->Pharmacokinetics (ADME) affects

Caption: Logical flow of how isomerism dictates biological outcomes.

Comparative Analysis of Positional Isomers: An Anticancer Perspective

The primary mechanism by which many benzamide derivatives exert their anticancer effects is through the inhibition of histone deacetylases (HDACs). These enzymes play a crucial role in epigenetic regulation, and their inhibition can lead to cell cycle arrest and apoptosis in cancer cells.[1][5] The benzamide moiety can chelate a zinc ion in the HDAC active site, a critical interaction for inhibitory activity.[1] The position of the butoxy group is hypothesized to strongly influence the orientation and availability of the amide group for this chelation.

2.1. Experimental Design: Synthesis and Screening Workflow

To objectively compare the isomers, a standardized workflow is essential. The causality behind this design is to isolate the isomeric position as the primary variable.

  • Synthesis: Synthesize three positional isomers: ortho-, meta-, and para-butoxy-N-(4-chlorophenyl)benzamide. The N-(4-chlorophenyl) group is chosen as a representative aryl substituent based on its prevalence in known bioactive benzamides.[6]

  • In Vitro HDAC Inhibition Assay: Evaluate the direct inhibitory effect of each isomer on a representative HDAC enzyme (e.g., HDAC1) using a fluorometric assay.

  • In Vitro Cytotoxicity Assay: Assess the anticancer efficacy of each isomer against a panel of human cancer cell lines (e.g., MCF-7 breast cancer, A549 lung cancer) using an MTT assay.

Workflow_Screening cluster_synthesis Synthesis cluster_assay Biological Evaluation cluster_analysis Data Analysis ortho ortho-butoxy isomer hdac HDAC1 Inhibition Assay (Fluorometric) ortho->hdac mtt MTT Cytotoxicity Assay (MCF-7, A549) ortho->mtt meta meta-butoxy isomer meta->hdac meta->mtt para para-butoxy isomer para->hdac para->mtt sar Structure-Activity Relationship (SAR) hdac->sar mtt->sar lead Lead Candidate Identification sar->lead

Sources

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。